N-(1,2-Oxazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-5-2-6-9-3-5/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMDGHXXKRVQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108512-00-1 | |
| Record name | N-(1,2-oxazol-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(1,2-Oxazol-4-yl)acetamide
Executive Summary
The 1,2-oxazole (isoxazole) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in drug discovery. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of N-(1,2-Oxazol-4-yl)acetamide, a representative functionalized isoxazole. We present a robust, three-step synthetic pathway commencing from a readily available precursor, followed by a comprehensive analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically sound approach to the synthesis of functionalized heterocyclic compounds.
The Strategic Importance of the 1,2-Oxazole Scaffold
The 1,2-oxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties, including hydrogen bond accepting capabilities and metabolic stability. Consequently, isoxazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an acetamide group at the C4 position, as in N-(1,2-Oxazol-4-yl)acetamide, provides an additional site for hydrogen bonding interactions, which can be critical for molecular recognition at biological targets like enzyme active sites or receptors.
Retrosynthetic Analysis and Chosen Synthetic Pathway
A logical retrosynthetic analysis of N-(1,2-Oxazol-4-yl)acetamide suggests that the final acetamide linkage can be readily formed from a 4-amino-1,2-oxazole precursor via standard N-acetylation. The primary challenge, therefore, lies in the efficient construction of the 4-amino-1,2-oxazole intermediate.
Directly introducing an amino group at the C4 position of a pre-formed isoxazole ring via electrophilic or nucleophilic substitution is often challenging and can lead to issues with regioselectivity.[3] A more robust strategy involves carrying a nitrogen-containing functional group through the ring-forming cyclization reaction, which can then be converted to the desired amine.
Our selected forward synthesis, therefore, adopts this principle. The strategy relies on the cyclization of a precursor bearing a nitro group, which serves as a stable and reliable precursor to the amine. This approach is outlined in three distinct stages:
-
Synthesis of 4-Nitro-1,2-oxazole: Construction of the isoxazole ring with a nitro group at the C4 position.
-
Reduction to 4-Amino-1,2-oxazole: Conversion of the nitro group to a primary amine.
-
N-Acetylation: Formation of the final N-(1,2-Oxazol-4-yl)acetamide product.
This pathway is chosen for its reliability, use of well-established chemical transformations, and the commercial availability of the required starting materials.
Synthesis Protocol: From Precursor to Final Compound
This section details the complete experimental procedure for synthesizing N-(1,2-Oxazol-4-yl)acetamide.
Overall Reaction Scheme
The three-step synthesis is visualized in the workflow below.
Sources
An In-depth Technical Guide to N-(1,2-Oxazol-4-yl)acetamide: Chemical Properties, Structure, and Potential Applications
Disclaimer: This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-(1,2-Oxazol-4-yl)acetamide. As of the latest literature review, specific experimental data for this compound is limited. Therefore, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a scientifically robust projection. All inferred data is clearly indicated and supported by appropriate citations.
Introduction
N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound featuring a 1,2-oxazole (also known as isoxazole) ring substituted with an acetamide group at the 4-position. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1][2] The incorporation of an acetamide moiety can significantly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for its interaction with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the fundamental chemical characteristics and potential utility of this molecule.
Chemical Properties and Structure
The structure of N-(1,2-Oxazol-4-yl)acetamide combines the aromaticity and reactivity of the isoxazole ring with the functional characteristics of a secondary amide.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₅H₆N₂O₂ | Calculated |
| Molecular Weight | 126.11 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar N-heteroaryl acetamides |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to have some solubility in polar organic solvents and limited solubility in water. | General solubility of amides and isoxazoles.[3] |
| logP | Not available | - |
Structural Elucidation
The molecular structure consists of a five-membered 1,2-oxazole ring, an aromatic heterocycle containing adjacent oxygen and nitrogen atoms. The acetamide group (-NHCOCH₃) is attached to the C4 position of this ring. The planarity of the isoxazole ring and the presence of the amide group will dictate the molecule's conformational preferences and its ability to participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O and the nitrogen and oxygen of the oxazole ring).
Synthesis of N-(1,2-Oxazol-4-yl)acetamide
A plausible and efficient synthesis of N-(1,2-Oxazol-4-yl)acetamide can be envisioned as a two-step process starting from the commercially available isoxazole. This proposed pathway involves the nitration of the isoxazole ring followed by the reduction of the nitro group to an amine, and subsequent N-acylation.
Experimental Protocol
Step 1: Synthesis of 4-Nitro-1,2-oxazole
This procedure is adapted from a patented method for the nitration of isoxazole.[3]
-
In a well-ventilated fume hood, dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.
-
Cool the reaction mixture in an ice bath.
-
Slowly add ammonium nitrate in portions while carefully monitoring the temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-1,2-oxazole.
Step 2: Synthesis of 4-Amino-1,2-oxazole Hydrochloride
This step involves the reduction of the nitro group to an amine.[3]
-
Dissolve 4-nitro-1,2-oxazole in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 5% palladium on carbon and a small amount of concentrated hydrochloric acid.
-
Pressurize the vessel with hydrogen gas and heat the mixture.
-
Maintain the reaction under pressure and temperature for several hours until the starting material is consumed (monitored by TLC or HPLC).
-
After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
The filtrate containing 4-amino-1,2-oxazole hydrochloride can be used directly in the next step or concentrated to isolate the salt.
Step 3: Synthesis of N-(1,2-Oxazol-4-yl)acetamide
This final step is the N-acylation of the synthesized 4-amino-1,2-oxazole.
-
Dissolve 4-amino-1,2-oxazole hydrochloride in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide.
-
Add a base, such as triethylamine or pyridine, to neutralize the hydrochloride salt and free the amine.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain N-(1,2-Oxazol-4-yl)acetamide.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for N-(1,2-Oxazol-4-yl)acetamide.
Reactivity and Stability
The 1,2-oxazole ring is an aromatic system, which confers a degree of stability. However, the N-O bond is the weakest bond in the ring and can be susceptible to cleavage under certain conditions, such as reduction or photolysis.[2] The acetamide group is generally stable, though the amide bond can be hydrolyzed under strong acidic or basic conditions. The nitrogen of the oxazole ring is weakly basic. Electrophilic substitution on the isoxazole ring is possible, with the position of substitution being directed by the existing acetamido group.
Spectroscopic Analysis (Predicted)
Based on data from analogous structures, the following spectroscopic characteristics are predicted for N-(1,2-Oxazol-4-yl)acetamide.[4][5]
-
¹H NMR:
-
A singlet for the acetyl methyl protons (CH₃) is expected around δ 2.1-2.3 ppm.
-
A singlet for the N-H proton of the amide will likely appear in the downfield region (δ 8.0-10.0 ppm) and its chemical shift may be concentration-dependent.
-
Two singlets corresponding to the protons on the isoxazole ring (at C3 and C5) are expected. Their precise chemical shifts will depend on the electronic effects of the acetamido group.
-
-
¹³C NMR:
-
The carbonyl carbon of the acetamide group is expected to resonate in the range of δ 168-172 ppm.
-
The methyl carbon of the acetyl group should appear around δ 24 ppm.
-
Signals for the carbon atoms of the isoxazole ring are also expected in the aromatic region.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic N-H stretching vibration should be observed around 3300 cm⁻¹.
-
A strong C=O stretching band (Amide I) is expected near 1660-1680 cm⁻¹.
-
C-N stretching and N-H bending (Amide II) bands will also be present.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z 126.
-
Common fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the isoxazole ring.[6]
-
Potential Applications in Drug Discovery
The oxazole and isoxazole moieties are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[7][8] Derivatives of these heterocycles have demonstrated antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[7][9] The introduction of an acetamide group can further enhance these activities by providing additional hydrogen bonding interactions with biological targets.
Given the established biological importance of the isoxazole scaffold, N-(1,2-Oxazol-4-yl)acetamide represents a promising candidate for screening in various drug discovery programs. Its structural features suggest it could potentially interact with a variety of enzymes and receptors.
Illustrative Biological Target Interaction
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- 9. rsc.org [rsc.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(1,2-Oxazol-4-yl)acetamide
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, oxazole derivatives are recognized for their diverse pharmacological activities.[1] The meticulous characterization of novel synthesized compounds is the bedrock of reliable and reproducible research. This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and verification of N-(1,2-Oxazol-4-yl)acetamide. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind the interpretation of spectroscopic output, thereby providing a self-validating framework for researchers.
This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(1,2-Oxazol-4-yl)acetamide. Each section will include predicted data, a thorough interpretation rooted in established principles, and a standardized protocol for data acquisition.
Molecular Structure and Analysis
To facilitate a clear and unambiguous discussion of the spectroscopic data, the chemical structure of N-(1,2-Oxazol-4-yl)acetamide is presented below, with atoms systematically numbered. This numbering will be used consistently throughout this guide.
Caption: Molecular structure of N-(1,2-Oxazol-4-yl)acetamide with atom numbering.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule.[1]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on C1 | ~ 8.0 - 8.5 | Singlet (s) | 1H |
| H on C5 | ~ 7.5 - 8.0 | Singlet (s) | 1H |
| NH | ~ 9.0 - 10.0 | Broad Singlet (br s) | 1H |
| CH ₃ | ~ 2.0 - 2.2 | Singlet (s) | 3H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-(1,2-Oxazol-4-yl)acetamide is expected to be relatively simple and highly informative.
-
Oxazole Ring Protons: The two protons on the 1,2-oxazole ring (on C1 and C5) are in a heteroaromatic environment, which deshields them, causing them to appear at a high chemical shift (downfield). Due to the lack of adjacent protons, they are both expected to appear as sharp singlets. The proton on C1, being adjacent to the oxygen atom, is likely to be slightly further downfield than the proton on C5.
-
Amide Proton (NH): The amide proton is typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration.
-
Acetamide Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a single, sharp singlet. Their position around 2.0-2.2 ppm is characteristic of a methyl group attached to a carbonyl carbon.[2]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-(1,2-Oxazol-4-yl)acetamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.[1]
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to the solvent lock signal.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~ 140 - 150 |
| C2 | ~ 155 - 165 |
| C5 | ~ 120 - 130 |
| C7 (C=O) | ~ 168 - 172 |
| C9 (CH₃) | ~ 20 - 25 |
Interpretation of the ¹³C NMR Spectrum
-
Oxazole Ring Carbons: The carbons within the heteroaromatic ring are expected to be in the range of 120-165 ppm. C2, being bonded to two heteroatoms (N and O), will be the most downfield.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon (C7) will appear in the characteristic downfield region for carbonyls, typically between 168 and 172 ppm.
-
Methyl Carbon (CH₃): The methyl carbon (C9) of the acetamide group will be found in the upfield region of the spectrum, consistent with an aliphatic carbon.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Acquisition: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to a few thousand scans).
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3]
Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C=O (Amide I) | Stretching | 1650 - 1690 |
| N-H | Bending (Amide II) | 1550 - 1620 |
| C=N (Oxazole) | Stretching | 1500 - 1580 |
| C=C (Oxazole) | Stretching | 1450 - 1550 |
| C-O (Oxazole) | Stretching | 1000 - 1100 |
Interpretation of the IR Spectrum
-
Amide Group: The most prominent peaks will be from the amide functionality. A strong, sharp absorption band between 1650-1690 cm⁻¹ is expected for the C=O stretch (Amide I band).[4] A medium to strong band between 1550-1620 cm⁻¹ for the N-H bend (Amide II band) and a broad absorption between 3200-3400 cm⁻¹ for the N-H stretch are also anticipated.[5][6]
-
Oxazole Ring: The C=N and C=C stretching vibrations of the oxazole ring will likely appear as a series of bands in the 1450-1580 cm⁻¹ region. A characteristic C-O stretching vibration for the oxazole ring should be observable in the 1000-1100 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, solid N-(1,2-Oxazol-4-yl)acetamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to form a fine, homogenous powder.[1]
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.[1]
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.
Predicted Key Fragments
| m/z | Proposed Fragment |
| 126 | [M]⁺ (Molecular Ion) |
| 84 | [M - CH₂CO]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺) for N-(1,2-Oxazol-4-yl)acetamide is expected at an m/z of 126. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.
-
Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the adjacent group. In this case, cleavage of the C-N bond can lead to the formation of the acylium ion [CH₃CO]⁺ at m/z 43, which is typically a very prominent peak.
-
McLafferty Rearrangement is not possible for this molecule as there is no gamma-hydrogen available.
-
Cleavage of the Acetyl Group: Loss of the ketene molecule (CH₂=C=O) from the molecular ion would result in a fragment at m/z 84, corresponding to the 4-amino-1,2-oxazole radical cation.
Caption: Proposed fragmentation pathway for N-(1,2-Oxazol-4-yl)acetamide.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of N-(1,2-Oxazol-4-yl)acetamide. The predicted data and interpretations presented in this guide offer a robust framework for researchers to verify the synthesis and purity of this compound. By understanding the underlying principles that govern the spectroscopic behavior of this molecule, scientists can confidently elucidate its structure and proceed with further research and development.
References
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An In-Depth Technical Guide to the Crystal Structure Analysis of N-(1,2-Oxazol-4-yl)acetamide
Foreword for the Modern Researcher
Part 1: Synthesis and Material Preparation: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of pure, high-quality material. A plausible and efficient synthetic route to N-(1,2-Oxazol-4-yl)acetamide is proposed herein, based on established methodologies for oxazole synthesis and amide formation.
1.1 Proposed Synthetic Pathway
The synthesis can be envisioned in two primary stages: the formation of the 4-amino-1,2-oxazole precursor, followed by its acetylation.
Diagram 1: Proposed Synthesis of N-(1,2-Oxazol-4-yl)acetamide
Caption: A proposed two-step synthesis of the target compound.
1.2 Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Amino-1,2-oxazole
This procedure is adapted from established methods for the synthesis of amino-oxazoles from dicarbonyl precursors or their equivalents.[1]
-
Reaction Setup: To a solution of malononitrile (1 equivalent) in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-amino-1,2-oxazole.
Step 2: Acetylation of 4-Amino-1,2-oxazole
This is a standard N-acetylation reaction.[3]
-
Reaction Setup: Dissolve 4-amino-1,2-oxazole (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran. To this solution, add acetic anhydride (1.2 equivalents) and a base like triethylamine or pyridine (1.5 equivalents) at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-(1,2-Oxazol-4-yl)acetamide is then purified by recrystallization or column chromatography.
1.3 Crystal Growth: The Art of Patience
Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis.[4] Several methods can be employed, and the choice of solvent is critical.[5][6]
Table 1: Recommended Crystallization Techniques
| Method | Description | Key Considerations |
| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely capped vial.[5] | The solvent should be one in which the compound is moderately soluble. The rate of evaporation is crucial. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small vial, which is then placed in a larger sealed container with an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.[6] | The two solvents must be miscible. This method is excellent for small quantities of material. |
| Cooling from a Hot Saturated Solution | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature.[7] | The compound should have a significant temperature-dependent solubility profile in the chosen solvent. |
Part 2: Structural Elucidation by X-ray Diffraction
With high-quality crystals in hand, we can proceed to the definitive structural analysis using X-ray diffraction techniques. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structure determination of small molecules.[8][9]
2.1 Single-Crystal X-ray Diffraction (SCXRD)
This technique provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and crystallographic parameters.[8][10]
Diagram 2: Single-Crystal X-ray Diffraction Workflow
Caption: The sequential process of SCXRD analysis.
Detailed Protocol: SCXRD Analysis
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized (e.g., Mo Kα radiation, λ = 0.71073 Å), and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]
-
Data Processing: The collected raw data is processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the processed diffraction data. This is often achieved using "direct methods" or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the best fit is achieved.
-
Finalization and Validation: The final crystal structure is validated using various crystallographic metrics and deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[11]
2.2 Powder X-ray Diffraction (PXRD)
When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide valuable structural information.[12][13][14] While generally not providing the same level of atomic detail as SCXRD for a new compound, it is excellent for phase identification, purity analysis, and can sometimes be used for structure solution of organic molecules through methods like the direct-space strategy.[15][16]
Part 3: Data Analysis and Interpretation: From Data to Insight
The output of a successful crystal structure determination is a wealth of quantitative data. Here, we present an illustrative analysis based on the crystal structure of a related oxazole derivative, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propan-2-amine, as a proxy for what would be expected for N-(1,2-Oxazol-4-yl)acetamide.[17]
3.1 Crystallographic Data and Structure Refinement
The following table summarizes the kind of crystallographic data that would be obtained.
Table 2: Illustrative Crystallographic Data for an Oxazole Derivative
| Parameter | Value (Illustrative Example) |
| Empirical Formula | C21H22N2O3S |
| Formula Weight | 398.47 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit cell dimensions | a = 10.6294 (6) Åb = 12.2394 (7) Åc = 14.9673 (11) Åβ = 106.863 (2)° |
| Volume | 1863.5 (2) ų |
| Z | 4 |
| Calculated Density | 1.452 Mg/m³ |
| Goodness-of-fit on F² | 1.055 |
| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.141 |
| Data derived from a representative oxazole structure for illustrative purposes.[18] |
3.2 Molecular Geometry
The analysis of the final refined structure provides precise bond lengths and angles. For N-(1,2-Oxazol-4-yl)acetamide, one would expect the oxazole ring to be planar. The geometry of the acetamide group would also be of key interest, particularly the C-N bond length and the planarity of the amide group, which can influence intermolecular interactions.
3.3 Supramolecular Assembly and Intermolecular Interactions
A crucial aspect of crystal structure analysis is understanding how molecules pack in the solid state. This is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For N-(1,2-Oxazol-4-yl)acetamide, the amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which would likely dominate the packing arrangement, forming chains or sheets.
Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular interactions in a crystal.[17] It maps the close contacts between molecules, providing a percentage contribution of different types of interactions to the overall crystal packing. For an oxazole derivative, a Hirshfeld analysis might reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts.[17]
Diagram 3: Conceptual Hirshfeld Surface Analysis
Caption: Visualizing intermolecular interactions.
Part 4: Computational Modeling as a Complementary Tool
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful for corroborating experimental findings and providing insights where experimental data is lacking.[2][19]
4.1 Geometry Optimization and Property Calculation
A typical DFT protocol for N-(1,2-Oxazol-4-yl)acetamide would involve:
-
Structure Building: The 2D structure is drawn and converted to a 3D model.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p).[2]
-
Property Calculation: From the optimized geometry, properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and theoretical vibrational frequencies can be calculated.
The theoretically optimized geometry can be compared with the experimental crystal structure to assess the influence of crystal packing forces on the molecular conformation.
Conclusion: A Path Forward
This guide has laid out a comprehensive, scientifically rigorous pathway for the crystal structure analysis of N-(1,2-Oxazol-4-yl)acetamide. By integrating rational synthesis, meticulous crystallization, state-of-the-art X-ray diffraction techniques, and insightful computational modeling, researchers can achieve an unambiguous understanding of the three-dimensional nature of this and other novel molecules. The principles and protocols detailed herein are designed to be a self-validating system, ensuring that the resulting structural data is both accurate and reliable, thereby accelerating the journey from molecular concept to functional application.
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An In-depth Technical Guide to the Solubility and Stability of N-(1,2-Oxazol-4-yl)acetamide
Introduction
N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound featuring an oxazole ring, a structural motif present in numerous biologically active molecules.[1][2][3][4] The oxazole moiety, with its unique electronic and structural characteristics, often contributes to the pharmacological profile of a compound.[2][5] As with any potential drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development.[6][7] This guide provides a comprehensive framework for characterizing the solubility and stability of N-(1,2-Oxazol-4-yl)acetamide, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to establish a robust understanding of the molecule's behavior in various environments, a critical step in formulation development, and predicting its in vivo performance.
Part 1: Solubility Characterization
A drug's solubility is a critical determinant of its bioavailability.[7] Poor aqueous solubility can lead to formulation challenges and inadequate drug absorption. This section details the experimental workflow for comprehensively assessing the solubility of N-(1,2-Oxazol-4-yl)acetamide.
Theoretical Considerations and Preliminary Assessment
Before embarking on extensive experimental work, a preliminary in silico and qualitative assessment can provide valuable insights. The oxazole ring is known to be relatively stable in acidic conditions and at elevated temperatures, though it can be susceptible to oxidation.[1] The acetamide group can participate in hydrogen bonding, potentially influencing its solubility in protic solvents.
Experimental Protocols for Solubility Determination
Two key types of solubility are typically determined: thermodynamic and kinetic solubility.[8][9]
1.2.1. Thermodynamic Solubility (Equilibrium Solubility)
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent. The "gold standard" for its determination is the shake-flask method.[8][9]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of N-(1,2-Oxazol-4-yl)acetamide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. Include relevant biorelevant media (e.g., FaSSIF, FeSSIF) if available.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
1.2.2. Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a stock solution when diluted in an aqueous medium. It is often a higher-throughput screening method used in early drug discovery.[8]
Protocol: Turbidimetric Method for Kinetic Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-(1,2-Oxazol-4-yl)acetamide in an organic solvent like dimethyl sulfoxide (DMSO).[10]
-
Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the desired aqueous buffers.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[7] The concentration at which precipitation is first observed is determined as the kinetic solubility.
Data Presentation and Interpretation
The solubility data should be summarized in a clear and concise table for easy comparison across different conditions.
| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | FaSSIF | FeSSIF |
| Thermodynamic Solubility (µg/mL) | ||||||
| Kinetic Solubility (µg/mL) |
The results will indicate the pH-dependent solubility profile of N-(1,2-Oxazol-4-yl)acetamide and its potential for precipitation upon entering the gastrointestinal tract.
Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic and kinetic solubility of N-(1,2-Oxazol-4-yl)acetamide.
Part 2: Stability Assessment
Understanding the chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life.[11][12] Forced degradation studies are employed to identify potential degradation products and pathways, which is a regulatory requirement.[11][12][13]
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[11][12] This helps to rapidly identify potential degradation pathways.
Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of N-(1,2-Oxazol-4-yl)acetamide in appropriate solvents.
-
Stress Conditions: Expose the samples to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).[14]
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[12]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solution and solid compound to light according to ICH Q1B guidelines.[11]
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC, to separate the parent compound from its degradation products.[15][16]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[15][16]
Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a table summarizing the percentage of degradation under each condition and the number of degradation products formed.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant(s) (Retention Time) |
| 0.1 M HCl, 60 °C | |||
| 0.1 M NaOH, 60 °C | |||
| 3% H₂O₂, RT | |||
| Dry Heat, 80 °C | |||
| Photolytic |
This data will reveal the lability of N-(1,2-Oxazol-4-yl)acetamide to different chemical and physical stresses and guide the development of a stable formulation and appropriate storage conditions.
Conclusion
A comprehensive understanding of the solubility and stability of N-(1,2-Oxazol-4-yl)acetamide is fundamental to its progression as a potential therapeutic agent. The experimental frameworks and protocols detailed in this guide provide a robust and scientifically sound approach to generating the critical data required by researchers, scientists, and drug development professionals. By systematically evaluating its physicochemical properties, informed decisions can be made regarding formulation strategies, analytical method development, and the overall development pathway of this promising oxazole-containing compound.
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theoretical and computational studies of N-(1,2-Oxazol-4-yl)acetamide
An In-depth Technical Guide to the Theoretical and Computational Investigation of N-(1,2-Oxazol-4-yl)acetamide
Abstract
The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] N-(1,2-Oxazol-4-yl)acetamide, a derivative of this key heterocycle, represents a molecule of significant interest for drug development professionals. Its structural rigidity, combined with the presence of heteroatoms capable of forming crucial hydrogen bonds, makes it an attractive candidate for targeted drug design.[1] This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-(1,2-Oxazol-4-yl)acetamide. We will delve into the foundational quantum mechanical principles and provide step-by-step protocols for advanced computational workflows, including Density Functional Theory (DFT) calculations and spectroscopic simulations. The objective is to equip researchers and scientists with the necessary tools to elucidate the molecule's structural, electronic, and reactive properties, thereby accelerating rational drug design and development.
Introduction: The Significance of the Oxazole Scaffold
Heterocyclic compounds are cornerstones in medicinal chemistry, with the five-membered oxazole ring being of particular importance.[2] This motif, containing one nitrogen and one oxygen atom, is present in a multitude of pharmaceuticals and natural products, exhibiting diverse biological effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The unique electronic configuration and planar structure of the oxazole ring allow it to interact effectively with biological targets like enzymes and receptors through various non-covalent interactions.[2]
Computational chemistry and theoretical studies serve as indispensable tools in modern drug discovery.[4] They provide profound insights into a molecule's structure-activity relationships (SAR), electronic properties, and potential reactivity, which are critical for optimizing lead compounds.[1] This guide focuses on N-(1,2-Oxazol-4-yl)acetamide, applying established computational methodologies to predict its behavior and guide its potential development as a pharmacophore.
Part I: Theoretical Framework and Computational Methodologies
The foundation of a robust computational study lies in the selection of appropriate theoretical models and methods. For a molecule like N-(1,2-Oxazol-4-yl)acetamide, Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency for investigating electronic structure and geometry.[1][5]
Quantum Chemical Calculations with Density Functional Theory (DFT)
DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing deep insights into their geometry, stability, and reactivity.[1]
Causality Behind Method Selection:
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is chosen for its proven reliability and accuracy in calculating the properties of organic molecules containing heteroatoms. It effectively incorporates electron correlation, which is crucial for describing the electronic environment of the oxazole ring and acetamide side chain.[1][5]
-
Basis Set - 6-311++G(d,p): This basis set provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately modeling lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds. This combination ensures a high-quality calculation of molecular properties.[1]
Experimental Protocol 1: Geometry Optimization and Frequency Analysis
This protocol describes the foundational step to determine the most stable three-dimensional conformation of N-(1,2-Oxazol-4-yl)acetamide.
-
Structure Input: Draw the 2D structure of N-(1,2-Oxazol-4-yl)acetamide using a molecular editor such as GaussView or ChemDraw and generate an initial 3D conformation.
-
Calculation Setup:
-
Execution: Submit the calculation to the software package. The algorithm will systematically adjust the molecular geometry to find the configuration with the minimum electronic energy.
-
Validation: Upon completion, verify that the optimization has successfully converged to a true energy minimum. This is confirmed by the absence of imaginary frequencies in the frequency calculation output. The presence of imaginary frequencies would indicate a saddle point (transition state) rather than a stable structure.
Analysis of Molecular Properties
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic and reactive properties can be extracted.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[1][5]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[5] This is invaluable in drug design for predicting sites of non-covalent interactions, such as hydrogen bonding with a protein receptor.
Part II: In-Silico Analysis and Predicted Results
This section presents the hypothetical, yet expected, results from the application of the described protocols to N-(1,2-Oxazol-4-yl)acetamide.
Molecular Geometry
The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. This data is crucial for understanding its 3D shape and steric profile.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| O1-N2 | 1.42 |
| N2-C3 | 1.31 |
| C4-C5 | 1.38 |
| N(amide)-C(carbonyl) | 1.36 |
| **Bond Angles (°) ** | |
| C5-O1-N2 | 105.0 |
| O1-N2-C3 | 110.0 |
| N(amide)-C4-C5 | 128.5 |
| Dihedral Angles (°) | |
| C5-C4-N(amide)-C(carbonyl) | ~10-30 |
| (Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation and should be calculated for precise results.) |
Electronic Properties and Reactivity Descriptors
The analysis of the electronic structure provides quantitative measures of the molecule's reactivity and stability.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | A larger gap suggests high kinetic stability.[5] |
| Dipole Moment | 3.5 Debye | Indicates significant molecular polarity, influencing solubility and binding. |
| Mulliken Atomic Charges | O(oxazole), N(oxazole), O(amide) are highly negative | Predicts sites for hydrogen bond accepting. |
| (Note: These values are illustrative and would be generated by the DFT calculation.) |
The Molecular Electrostatic Potential (MEP) map would likely show a strong negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the oxazole ring, identifying them as primary sites for hydrogen bonding. Positive potential (blue) would be concentrated around the amide hydrogen.
Visualization of Computational Workflows
Diagrams created using DOT language provide a clear visual representation of the logical flow of the computational studies.
Caption: A typical workflow for a molecular docking experiment.
-
Guiding Synthesis and Optimization: The HOMO, LUMO, and MEP analyses can guide synthetic chemists. For example, understanding the electrophilic and nucleophilic sites can help predict the outcomes of chemical reactions. Furthermore, if a particular region of the molecule is identified as crucial for binding but has poor pharmacokinetic properties (e.g., low solubility), the computational data provides a basis for making targeted chemical modifications to improve its profile without disrupting its essential binding interactions.
Conclusion
The theoretical and computational study of N-(1,2-Oxazol-4-yl)acetamide provides a powerful, predictive framework for understanding its fundamental properties. Through the systematic application of Density Functional Theory, researchers can determine the molecule's stable conformation, map its electronic landscape, predict its spectroscopic signatures, and hypothesize its interactions with biological targets. This in-silico approach, when validated by experimental data, serves as a cornerstone for rational drug design, enabling scientists to make more informed decisions, reduce experimental costs, and ultimately accelerate the journey from a promising scaffold to a potential therapeutic agent.
References
- BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science.
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Tahir, M. N., et al. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 19(11), 3606. Retrieved from [Link]
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Semenyuta, I., et al. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. ResearchGate. Retrieved from [Link]
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Katariya, K., et al. (n.d.). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. Retrieved from [Link]
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Khan, I., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Retrieved from [Link]
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Singh, S., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Chemical Biology & Drug Design, 20(12), e202300466. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. PMC. Retrieved from [Link]
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Rostom, S. A. F., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Retrieved from [Link]
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Atik, K., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. Retrieved from [Link]
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Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]
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quantum chemical calculations for N-(1,2-Oxazol-4-yl)acetamide
An In-Depth Technical Guide to Quantum Chemical Calculations for N-(1,2-Oxazol-4-yl)acetamide
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, in particular, offer a powerful lens through which we can understand and predict molecular properties with remarkable accuracy, guiding experimental efforts and accelerating the discovery pipeline. This guide focuses on a specific, yet representative molecule, N-(1,2-Oxazol-4-yl)acetamide, a heterocyclic compound featuring the versatile isoxazole ring. The methodologies detailed herein are not merely a procedural checklist; they represent a distillation of established best practices and a framework for rigorous scientific inquiry applicable to a wide range of small organic molecules. By explaining the why behind each computational choice—from the selection of a DFT functional to the interpretation of vibrational frequencies—this document aims to empower researchers to not only perform calculations but to design and execute computational experiments that yield meaningful, reliable, and actionable insights.
Foundational Principles: Why Quantum Chemistry Matters for N-(1,2-Oxazol-4-yl)acetamide
N-(1,2-Oxazol-4-yl)acetamide is a molecule of interest due to the prevalence of the isoxazole scaffold in medicinal chemistry. The isoxazole ring is a bioisostere for various functional groups and is found in numerous approved drugs, valued for its metabolic stability and ability to engage in specific intermolecular interactions. Understanding the intrinsic electronic and structural properties of this molecule at a quantum level is paramount for predicting its behavior in a biological environment.
Quantum chemical calculations allow us to:
-
Determine the most stable three-dimensional conformation: The orientation of the acetamide group relative to the isoxazole ring is critical for its interaction with a target protein.
-
Analyze the electronic landscape: Mapping the electrostatic potential (ESP) and identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity and non-covalent interactions like hydrogen bonding and halogen bonding.
-
Simulate vibrational spectra (IR, Raman): This allows for the unambiguous characterization of the synthesized molecule and can provide insights into intramolecular hydrogen bonding.
-
Predict reactivity and stability: Parameters like chemical hardness, softness, and electrophilicity, derived from frontier molecular orbitals, can inform on the molecule's metabolic fate and potential for covalent modification of targets.
This guide will walk through a complete, self-validating workflow for characterizing N-(1,2-Oxazol-4-yl)acetamide using Density Functional Theory (DFT), a widely used and robust quantum chemical method.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a standard and reliable workflow for the quantum chemical characterization of a small organic molecule. The choice of theoretical level, specifically the B3LYP functional with the 6-311++G(d,p) basis set, is a well-established combination that provides a good balance of accuracy and computational cost for molecules of this type.
Step 2.1: Initial Structure Preparation
The first step is to generate a reasonable starting 3D structure. This can be done using any molecular building software (e.g., Avogadro, ChemDraw, GaussView).
-
Sketch the Molecule: Draw the 2D structure of N-(1,2-Oxazol-4-yl)acetamide.
-
Generate 3D Coordinates: Convert the 2D sketch into an initial 3D structure.
-
Perform Initial Cleanup: Use the software's built-in molecular mechanics force field (e.g., MMFF94) to quickly relax the structure and remove any egregious bond lengths or angles. This provides a sensible starting point for the more demanding quantum calculations.
Step 2.2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Software and Input File: We will use the Gaussian suite of programs as an example. The input file (e.g., molecule.com) would be structured as follows:
-
%nprocshared and %mem specify computational resources.
-
#p indicates "print" level output.
-
B3LYP/6-311++G(d,p) specifies the level of theory: B3LYP hybrid functional and the 6-311++G(d,p) Pople-style basis set. This basis set is flexible enough for accurate results, with diffuse functions (++) to describe non-covalent interactions and polarization functions (d,p) for accurate geometries.
-
Opt is the keyword for geometry optimization.
-
Freq is the keyword to perform a frequency calculation after the optimization successfully converges.
-
0 1 specifies the charge (0) and spin multiplicity (singlet).
-
The subsequent lines contain the Cartesian coordinates of each atom.
-
-
Execution and Convergence: The calculation is run until the forces on the atoms are negligible and the geometry has reached a stationary point. This is a self-validating step; the output file must be checked to ensure the optimization converged successfully.
Step 2.3: Vibrational Frequency Analysis
This is a critical, self-validating step performed immediately after optimization.
-
Purpose:
-
Verification of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be redone from a perturbed geometry.
-
Thermodynamic Properties: The frequencies are used to calculate zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Spectral Prediction: The calculated frequencies and intensities can be used to simulate the IR spectrum, which can be compared with experimental data for validation.
-
-
Analysis: Examine the output file for the frequency results. The absence of imaginary frequencies confirms the optimized structure as a true minimum.
Diagram: Computational Workflow
Caption: A standard workflow for quantum chemical calculations.
Analysis of Molecular Properties
Once a validated minimum energy structure is obtained, a wealth of information can be extracted from the calculation output.
Structural Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with crystallographic data if available, or with data from similar, well-characterized molecules.
Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| O1-N2 | 1.42 Å | |
| N2-C3 | 1.31 Å | |
| C4-N(amide) | 1.40 Å | |
| C(carbonyl)-O(carbonyl) | 1.23 Å | |
| Bond Angles | ||
| O1-N2-C3 | 109.5° | |
| C4-N(amide)-C(carbonyl) | 125.0° | |
| Dihedral Angle | ||
| C5-C4-N(amide)-C(carbonyl) | 178.5° |
(Note: These are representative values and would be generated from an actual calculation.)
Electronic Properties and Reactivity Descriptors
The energies of the frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding electronic behavior.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity.
Table 2: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap (ΔE) | 0.213 | 5.80 |
From these values, key reactivity descriptors can be calculated:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electrophilicity Index (ω) = μ² / (2η) where μ is the electronic chemical potential.
Molecular Electrostatic Potential (ESP)
The ESP map is a vital tool for understanding intermolecular interactions. It is plotted on the molecule's electron density surface.
-
Red Regions (Negative Potential): Indicate areas rich in electrons, such as lone pairs on oxygen and nitrogen atoms. These are sites for hydrogen bond acceptance and interaction with electrophiles.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as the hydrogen atom on the amide nitrogen. These are sites for hydrogen bond donation and interaction with nucleophiles.
Diagram: Key Property Relationships
Caption: Interrelation of properties derived from quantum calculations.
Conclusion and Outlook
This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of N-(1,2-Oxazol-4-yl)acetamide. By following this workflow—from careful initial structure preparation to detailed analysis of electronic properties—researchers can generate a robust and reliable model of the molecule's intrinsic characteristics. This foundational understanding is the first step in rational drug design, enabling informed hypotheses about how the molecule will interact with a biological target, how it might be metabolized, and how its structure could be modified to improve its therapeutic profile. The principles and methods described are broadly applicable and form a cornerstone of modern computational chemistry.
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Gaussian 16, Revision C.01 , M. J. Frisch et al. (2016). Gaussian, Inc., Wallingford CT. [Link]
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Becke, A. D. (1993). A new mixing of Hartree–Fock and local density-functional theories. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
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Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]
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Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
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Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]
The Reactive Landscape of a Privileged Scaffold: An In-depth Technical Guide to the Oxazole Ring in N-(1,2-Oxazol-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-oxazole (isoxazole) ring is a cornerstone of medicinal chemistry, prized for its metabolic stability and diverse biological activities. This guide provides a comprehensive exploration of the reactivity of the isoxazole ring, with a specific focus on N-(1,2-Oxazol-4-yl)acetamide. As a Senior Application Scientist, this document synthesizes foundational principles with practical insights, elucidating the electronic nuances of the 4-acetamido-substituted isoxazole and its behavior in key chemical transformations. We will delve into electrophilic and nucleophilic substitutions, metalation, cycloaddition reactions, and ring-opening processes, offering not just procedural outlines but the strategic rationale behind experimental design.
The Electronic Architecture of the 4-Acetamido-1,2-Oxazole Ring
The reactivity of the 1,2-oxazole ring is governed by the competing electronic effects of its constituent heteroatoms and substituents. The nitrogen atom at position 2 is pyridine-like and electron-withdrawing, while the oxygen atom at position 1 is furan-like and can donate electron density. This arrangement leads to a generally electron-deficient aromatic system.
The introduction of an acetamido group (-NHCOCH₃) at the C4 position significantly modulates this electronic landscape. The nitrogen of the amide can donate its lone pair into the ring through resonance, acting as an activating group. However, this is tempered by the electron-withdrawing nature of the adjacent acetyl group. This duality makes the acetamido group a moderate activator and an ortho, para-director in electrophilic aromatic substitution, by analogy to its well-documented behavior on benzene rings.[1] In the context of the isoxazole ring, this would direct incoming electrophiles to the C5 position.
Electrophilic Aromatic Substitution: Functionalizing the Core
While the isoxazole ring is generally less reactive towards electrophiles than benzene, the activating nature of the 4-acetamido group facilitates substitution at the C5 position.
Halogenation
Electrophilic halogenation introduces fluorine, chlorine, bromine, or iodine onto the isoxazole ring, a key step in the synthesis of many pharmaceutical intermediates.
Mechanism: The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the electron-rich isoxazole ring attacks the electrophilic halogen species. The acetamido group at C4 directs the substitution to the C5 position.
Experimental Protocol: Bromination of a Substituted Oxazole
A representative protocol for the bromination at the C5 position of an oxazole derivative using N-bromosuccinimide (NBS) is as follows:[2]
-
Dissolve the N-(1,2-Oxazol-4-yl)acetamide in a suitable solvent such as acetonitrile.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography.
Nitration
Nitration introduces a nitro group (-NO₂) onto the isoxazole ring, a versatile functional group that can be further transformed.
Mechanism: The reaction involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The isoxazole ring, activated by the 4-acetamido group, attacks the nitronium ion, leading to substitution at the C5 position.
Experimental Protocol: Nitration of an Acetanilide Analogue
-
Suspend the N-(1,2-Oxazol-4-yl)acetamide in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.[3]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.[3][4]
-
Stir the reaction mixture for a designated period to ensure complete reaction.[3]
-
Pour the reaction mixture onto crushed ice to precipitate the product.[3]
-
Filter, wash with cold water until neutral, and dry the crude product.[3]
-
Purify by recrystallization or column chromatography.
| Reagent | Molar Ratio (relative to substrate) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HNO₃/H₂SO₄ | Stoichiometric | 0-10 | 1-2 | Typically Moderate to High | [1][3] |
Metalation and Cross-Coupling: Building Complexity
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of N-(1,2-Oxazol-4-yl)acetamide, the acetamido group can direct lithiation to the C5 position.
Mechanism: A strong base, typically an organolithium reagent like n-butyllithium, abstracts the acidic proton at C5, which is activated by the directing effect of the 4-acetamido group. The resulting lithiated intermediate can then be quenched with various electrophiles.
Experimental Protocol: Directed Lithiation of a Boc-Protected Aminoisoxazole
A study on the directed lithiation of N-(tert-butoxycarbonyl)aminoisoxazole demonstrates the feasibility of this approach for 4-substituted isoxazoles.[5]
-
Dissolve the Boc-protected 4-amino-isoxazole in a dry ethereal solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a solution of a strong lithium base (e.g., n-BuLi or LDA) dropwise.
-
Stir the mixture at low temperature for a specified time to ensure complete metalation.
-
Quench the reaction with the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
Work up the reaction and purify the product.
Cycloaddition Reactions: Expanding the Ring System
The isoxazole ring can participate as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups.[6] While the 4-acetamido group is activating, the overall electron-deficient nature of the isoxazole ring may still allow it to react with electron-rich dienes. More commonly, substituted isoxazoles can be synthesized via [3+2] cycloaddition reactions.
A study on 4-(1-ethenylsubstituted)-3-methylisoxazoles demonstrated their participation in [4+2] cycloaddition reactions with acetylenedicarboxylates.[7] This suggests that with appropriate substitution at the 4-position, the isoxazole derivative can act as a diene.
Ring Stability and Ring-Opening Reactions
The isoxazole ring is generally stable under neutral and acidic conditions. However, it can undergo ring-opening under certain basic or reductive conditions. The presence of the 4-acetamido group is expected to influence the stability of the ring. For instance, treatment of isoxazolines with methyl iodide can lead to ring-opening to form enamino derivatives and α,β-enones.[8]
Conclusion
The reactivity of the N-(1,2-Oxazol-4-yl)acetamide core is a nuanced interplay of the inherent electronic properties of the isoxazole ring and the directing and activating effects of the 4-acetamido substituent. While direct literature on this specific molecule is emerging, a predictive understanding of its reactivity can be established through analogy to related systems and foundational principles of organic chemistry. Electrophilic substitution is predicted to occur selectively at the C5 position, and directed metalation offers a powerful avenue for further functionalization at this site. The potential for cycloaddition and ring-opening reactions adds to the synthetic versatility of this important scaffold. This guide provides a framework for researchers to rationally design synthetic routes to novel and complex molecules based on the N-(1,2-Oxazol-4-yl)acetamide core, empowering the next generation of drug discovery and development.
References
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ChemInform. (2010). First Example of Diels-Alder Reaction of 4-(1-Ethenylsubstituted)-3-methylisoxazoles with Acetylenedicarboxylates. Wiley Online Library. [Link]
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HETEROCYCLES. (1993). RING-OPENING OF 4-ISOXAZOLINES: COMPETITIVE FORMATION OF ENAMINO DERIVATIVES AND a$-ENONES. [Link]
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ResearchGate. (n.d.). Scheme 4 Ring opening reaction of anionic isoxazolone 4a. [Link]
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Nesi, R., et al. (2006). Difunctionalized 4-nitroisoxazoles as dienophiles in Diels-Alder reactions. The Journal of Organic Chemistry. [Link]
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Ducept, P. C., & Marsden, S. P. (2002). Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. Tetrahedron Letters. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
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PubMed. (n.d.). Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. [Link]
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ResearchGate. (n.d.). Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. [Link]
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Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. [Link]
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Couture, A., et al. (2002). Metalation of 4-oxazolinyloxazole derivatives. A convenient route to 2,4-bifunctionalized oxazoles. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. [Link]
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ResearchGate. (n.d.). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. [Link]
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HETEROCYCLES. (1993). new chemistry of oxazoles. [Link]
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ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles. [Link]
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IJISRT. (n.d.). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride and Their Sulfonamide Derivatives. [Link]
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ResearchGate. (n.d.). Known synthesis of substituted 4‐bromooxazoles via halogen dance.... [Link]
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ResearchGate. (n.d.). Studies on Selective Metalation and Cross Coupling Reactions of Oxazoles. [Link]
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JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
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ResearchGate. (n.d.). Electrophilic Halogen Reagents-mediated Halogenation: Synthesis of Halogenated Dihydro-1,3-oxazine Derivatives. [Link]
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IJISRT. (n.d.). Synthesis and biological evaluation of n4morpholine4carbonylthiazol2yl2 piperazin1yl acetamide hydrochloride and their sulfonamide derivatives. [Link]
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ResearchGate. (n.d.). Metalation Reactions of Isoxazoles and Benzoisoxazoles. [Link]
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PubMed. (n.d.). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. [Link]
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Semantic Scholar. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as. [Link]
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literature review of N-(1,2-Oxazol-4-yl)acetamide and its analogs
An In-depth Technical Guide to N-(1,2-Oxazol-4-yl)acetamide and its Analogs: Synthesis, Pharmacological Activity, and Therapeutic Potential
Executive Summary
The isoxazole (1,2-oxazole) nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous clinically approved drugs. This technical guide provides a comprehensive literature review of a specific class of these compounds: N-(1,2-oxazol-4-yl)acetamide and its analogs. We delve into the synthetic strategies for assembling this core structure, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and survey its diverse pharmacological profile, with a particular focus on its promising applications in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration of this valuable chemical space.
The Isoxazole Scaffold: A Pillar in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence stems from a combination of favorable physicochemical properties. The ring is relatively stable, yet the N-O bond provides a site for potential metabolic activation or tailored chemical reactivity. Furthermore, the isoxazole core can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, making it an effective scaffold for orienting functional groups to interact with biological targets.
The therapeutic breadth of isoxazole-containing drugs is extensive, covering applications such as anti-inflammatory, antibacterial, anticancer, and analgesic agents.[3] Marketed drugs like the anti-inflammatory agent Leflunomide and the antibiotic Sulfamethoxazole underscore the clinical and commercial significance of this heterocycle.[4] Leflunomide, in particular, is an isoxazole-4-carboxamide derivative that has demonstrated antiproliferative activity, highlighting the potential of analogs related to the N-(1,2-oxazol-4-yl)acetamide core.[4]
Synthetic Strategies for N-(1,2-Oxazol-4-yl)acetamide Analogs
The construction of substituted 4-acetamido-isoxazoles relies on a logical and modular synthetic approach. The primary challenge lies in the regioselective formation of the isoxazole ring, followed by the installation of the acetamide functionality.
Core Synthesis of the 4-Amino-1,2-oxazole Intermediate
The most robust and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction involving an in situ generated nitrile oxide and a suitable dipolarophile, such as an alkyne or an enamine.[3][5] For the synthesis of 4-amino isoxazole precursors, the reaction between a nitrile oxide and an enamine is particularly effective.
The causality behind this choice is twofold:
-
Regioselectivity: The reaction of a nitrile oxide with an electron-rich enamine, such as (E)-methyl 3-(dimethylamino)acrylate, proceeds with high regioselectivity to yield the desired 3,4-disubstituted isoxazole.[3]
-
Versatility: The starting materials, particularly the hydroximoyl chlorides (chloroximes) used to generate nitrile oxides, can be derived from a wide array of aldehydes, allowing for extensive diversification at what will become the C3 position of the isoxazole ring.
The general workflow for this synthesis is depicted below.
Caption: General synthetic workflow for N-(1,2-Oxazol-4-yl)acetamide analogs.
Experimental Protocol: Representative Synthesis of a 3,4-Disubstituted Isoxazole
The following protocol is adapted from a reported multigram synthesis of isoxazole building blocks and serves as a self-validating system for producing the core scaffold.[3]
Objective: To synthesize Methyl 3-substituted-isoxazole-4-carboxylate.
Materials:
-
Substituted Chloroxime (1.0 eq)
-
(E)-methyl 3-(dimethylamino)acrylate (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: Charge a round-bottomed flask equipped with a magnetic stirrer with the chloroxime (1.0 eq) and dissolve in ethyl acetate (approx. 10 mL per gram of chloroxime).
-
Addition of Reagents: To the vigorously stirred solution, add (E)-methyl 3-(dimethylamino)acrylate (1.2 eq) followed by the portion-wise addition of sodium bicarbonate (2.0 eq) at ambient temperature. Causality: NaHCO₃ is a mild base, sufficient to promote the elimination of HCl from the chloroxime to generate the nitrile oxide in situ without causing significant side reactions or degradation of the starting materials.
-
Reaction Monitoring: Allow the resulting mixture to stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the starting material peaks.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
This carboxylate intermediate can then be converted to the 4-amino isoxazole via a standard Curtius rearrangement, which is subsequently acylated with acetyl chloride or acetic anhydride to yield the target N-(1,2-oxazol-4-yl)acetamide analog.
Structure-Activity Relationships (SAR)
The biological activity of N-(1,2-oxazol-4-yl)acetamide analogs is highly dependent on the substitution pattern on both the isoxazole ring and the peripheral functionalities.
-
Substitution at C3 and C5: These positions are critical for modulating potency and selectivity. In many kinase inhibitors, for example, the C3 and C5 positions are decorated with aryl or heteroaryl groups that occupy specific pockets within the ATP-binding site of the target enzyme.[6]
-
Aryl Substituents: When aryl groups are present, their electronic properties play a key role. For instance, in a series of indole-containing isoxazoles, analogs with electron-withdrawing groups (e.g., -F, -CF₃) on a phenyl ring displayed excellent inhibitory activity against secretory phospholipase A₂ (sPLA₂), an enzyme implicated in inflammation.[7]
-
The Acetamide Moiety: While less explored in the literature than substitutions on the isoxazole ring itself, the acetamide group is crucial. It often acts as a hydrogen bond donor or acceptor. Modifications from a simple acetyl group to larger carboxamides can be used to probe additional binding space or alter physicochemical properties like solubility and cell permeability.[4][8]
Quantitative Data Summary: Isoxazole Analogs as Kinase Inhibitors
The isoxazole scaffold has been successfully employed as a bioisosteric replacement for the imidazole ring found in many p38 MAP kinase inhibitors. The following table summarizes SAR data for a series of 3,4,5-trisubstituted isoxazoles.[6]
| Compound ID | R3-Substituent | R5-Substituent | p38α IC₅₀ (µM) |
| SB-203580 | 4-Fluorophenyl | Pyridin-4-yl | 0.05 |
| Analog 1 | 4-Fluorophenyl | Pyridin-4-yl | 0.025 |
| Analog 2 | Phenyl | Pyridin-4-yl | 0.057 |
| Analog 3 | 4-Fluorophenyl | Methyl | > 10 |
| Analog 4 | 4-Fluorophenyl | Phenyl | 0.13 |
Data synthesized from Laufer et al., ChemMedChem 2006.[6]
Analysis: The data clearly indicate that a 4-fluorophenyl group at the R3 position and a pyridin-4-yl group at the R5 position are optimal for potent p38α inhibition, closely mimicking the parent imidazole compound SB-203580. Replacing the pyridine with a methyl group (Analog 3) completely abolishes activity, demonstrating the critical importance of the R5-substituent for target engagement.
Pharmacological Profile and Therapeutic Targets
Analogs of N-(1,2-oxazol-4-yl)acetamide have demonstrated a wide spectrum of pharmacological activities, primarily concentrated in the areas of oncology and inflammation.
Anticancer Activity
The isoxazole core is a key feature in many compounds designed as anticancer agents.[4][8][9]
-
Targeting Protein Kinases: Many isoxazole derivatives function as protein kinase inhibitors.[6][10] For example, 3,4-diaryl isoxazoles have been developed as potent dual inhibitors of p38α MAP kinase and Casein Kinase 1δ (CK1δ), both of which are implicated in cancer cell signaling pathways.[7]
-
HSP90 Inhibition: Some isoxazole amides have shown potent inhibitory effects on Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability and function of many oncoproteins.[11]
-
Induction of Apoptosis: Beyond simple inhibition, many novel isoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, making them attractive candidates for development.[11] Studies have shown activity against a range of cancer cell lines, including breast (MCF-7), liver (Hep3B), colon (HT-29), and glioblastoma.[8][11][12]
Anti-inflammatory and Immunomodulatory Activity
The role of isoxazoles in treating inflammatory conditions is well-established.
-
Disease-Modifying Antirheumatic Drugs (DMARDs): The drug Leflunomide (an isoxazole-4-carboxamide) is a prime example of an isoxazole-based DMARD.[13] It can prevent the onset of adjuvant arthritis in animal models and suppress the stimulation of lymphocytes.[13]
-
Cytokine Suppression: As potent inhibitors of p38 MAP kinase, isoxazole analogs can suppress the release of pro-inflammatory cytokines like TNF-α, a key mechanism in their anti-inflammatory effect.[6][14]
-
Topical and Systemic Efficacy: Certain derivatives have shown potent effects in reducing inflammation in both systemic and topical models, such as carrageenan-induced paw edema and contact sensitivity models, suggesting their potential use in conditions like rheumatoid arthritis or dermatitis.[14]
Caption: Mechanism of action for isoxazole analogs as p38 MAP kinase inhibitors.
Future Perspectives and Conclusion
The N-(1,2-oxazol-4-yl)acetamide scaffold and its richly decorated analogs represent a highly fruitful area for drug discovery and development. The synthetic accessibility of the core, coupled with the profound impact of substitutions on biological activity, provides a robust platform for generating novel chemical entities.
Current research strongly supports the potential of these compounds as potent and selective inhibitors of key biological targets, particularly protein kinases involved in cancer and inflammation. Future work should focus on:
-
Optimizing Pharmacokinetics: While many analogs show high in vitro potency, further optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties is necessary for clinical translation.
-
Exploring New Targets: The versatility of the isoxazole scaffold suggests it could be adapted to inhibit other enzyme classes or receptors.
-
Developing Selective Inhibitors: Fine-tuning the substitution patterns could lead to inhibitors with greater selectivity for specific kinase isoforms or other targets, potentially reducing off-target effects and improving the therapeutic index.
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Ahmad, S., Qadir, M. A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Available at: [Link]
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Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2016). Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. ResearchGate. Available at: [Link]
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Sławiński, J., Szafrański, K., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Molecular Sciences. Available at: [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]
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The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of N-(1,2-Oxazol-4-yl)acetamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the discovery and history of N-(1,2-Oxazol-4-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. By delving into the foundational principles of isoxazole chemistry and tracing the synthetic pathways leading to this specific molecule, we aim to offer a comprehensive resource that is both historically informative and practically relevant for today's researchers.
The Dawn of Isoxazole Chemistry: A Historical Prelude
The story of N-(1,2-Oxazol-4-yl)acetamide is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first brought to the forefront of organic chemistry by Claisen in 1903 through the synthesis of the parent isoxazole from propargylaldehyde acetal.[1] This pioneering work laid the groundwork for the exploration of a new class of compounds that would later prove to be of immense importance in various scientific fields, particularly in the development of pharmaceuticals.[1][2][3][4][5][6][7]
The unique electronic properties and reactivity of the isoxazole ring have made it a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][6][7]
The Synthetic Puzzle: Unraveling the Path to N-(1,2-Oxazol-4-yl)acetamide
While a singular, seminal paper announcing the discovery of N-(1,2-Oxazol-4-yl)acetamide is not readily apparent in the historical literature, its synthesis can be logically deduced from the development of methods to functionalize the isoxazole ring. The most plausible and historically consistent pathway involves a multi-step synthesis starting from the parent isoxazole.
The Critical First Step: Nitration of Isoxazole
The introduction of a functional group at the 4-position of the isoxazole ring is a key transformation. Historically, electrophilic nitration has been a fundamental method for functionalizing aromatic and heteroaromatic rings. A significant historical reference for the synthesis of the crucial intermediate, 4-nitroisoxazole, can be found in a 1959 article in the Russian scientific journal Zhurnal Obshchei Khimii.[8] This publication detailed the nitration of isoxazole using a mixture of sulfuric acid and fuming nitric acid.[8]
A modern and milder adaptation of this nitration is described in a recent patent, which utilizes ammonium nitrate in a mixture of acetic acid and acetic anhydride.[8] This method offers a less harsh alternative to the traditional mixed acid approach.
Experimental Protocol: Synthesis of 4-Nitroisoxazole (Adapted from CN112457268A) [8]
-
Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.
-
Under controlled temperature, add ammonium nitrate in batches.
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to yield 4-nitroisoxazole.
The Gateway to the Amine: Reduction of 4-Nitroisoxazole
With 4-nitroisoxazole in hand, the next logical step is the reduction of the nitro group to an amine, yielding 4-aminoisoxazole. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed. Catalytic hydrogenation is a common and effective method.
Experimental Protocol: Synthesis of 4-Aminoisoxazole Hydrochloride (Adapted from CN112457268A) [8]
-
To a solution of 4-nitroisoxazole in ethanol, add concentrated hydrochloric acid and a catalytic amount of 5% palladium on carbon.
-
Heat the mixture to 40-50 °C under a hydrogen pressure of 1.0-1.5 MPa for 12 hours.
-
After the reaction is complete, cool the mixture to 0-10 °C.
-
Filter the reaction mixture and wash the solid with a small amount of cold absolute ethanol to obtain 4-aminoisoxazole hydrochloride.
This 4-aminoisoxazole hydrochloride is a stable salt and a key precursor for the final acetylation step.
The Final Assembly: Acetylation of 4-Aminoisoxazole
The final step to achieve N-(1,2-Oxazol-4-yl)acetamide is the acylation of the 4-amino group. This is a straightforward and well-established reaction in organic chemistry, typically carried out using acetyl chloride or acetic anhydride.
Conceptual Experimental Protocol: Synthesis of N-(1,2-Oxazol-4-yl)acetamide
-
Suspend 4-aminoisoxazole hydrochloride in a suitable solvent, such as dichloromethane or ethyl acetate.
-
Add a base, such as triethylamine or pyridine, to neutralize the hydrochloride salt and liberate the free amine.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(1,2-Oxazol-4-yl)acetamide.
The Significance and Future Perspectives
The development of a reliable synthetic route to N-(1,2-Oxazol-4-yl)acetamide opens the door to its utilization as a versatile building block in medicinal chemistry and materials science. The presence of the acetamide group provides a handle for further functionalization, allowing for the creation of diverse libraries of compounds for biological screening.
The historical journey to this seemingly simple molecule highlights the incremental nature of scientific discovery. From the initial explorations of the isoxazole ring to the development of specific functionalization reactions, each step has built upon the last, providing the tools and knowledge necessary for contemporary researchers to design and synthesize novel molecules with potential therapeutic applications.
Visualizing the Synthesis
To further clarify the synthetic pathway, the following diagrams illustrate the key transformations.
Caption: Figure 1: Nitration of Isoxazole.
Caption: Figure 2: Reduction of 4-Nitroisoxazole.
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Methodological & Application
step-by-step synthesis protocol for N-(1,2-Oxazol-4-yl)acetamide
An Application Note and Detailed Protocol for the Synthesis of N-(1,2-Oxazol-4-yl)acetamide
Introduction
N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole ring is a key structural motif found in a number of approved pharmaceuticals, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The acetamido group provides an additional point for molecular recognition. This document provides a detailed, two-step protocol for the synthesis of N-(1,2-Oxazol-4-yl)acetamide, commencing with the synthesis of the key intermediate, 4-amino-1,2-oxazole, followed by its acetylation. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step guide but also the scientific rationale behind the procedural choices.
Overall Synthetic Scheme
The synthesis is a two-step process starting from (E/Z)-2-(ethoxymethylene)-3-oxobutyronitrile. The first step is a cyclization reaction with hydroxylamine to form the 4-amino-1,2-oxazole intermediate. The second step is a standard N-acetylation using acetic anhydride to yield the final product.
Caption: Two-step synthesis of N-(1,2-Oxazol-4-yl)acetamide.
Step 1: Synthesis of 4-Amino-1,2-oxazole
This initial step involves the construction of the isoxazole ring. The reaction proceeds via a cyclization of (E/Z)-2-(ethoxymethylene)-3-oxobutyronitrile with hydroxylamine.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| (E/Z)-2-(ethoxymethylene)-3-oxobutyronitrile | 139.15 | 3065-68-3 |
| Hydroxylamine hydrochloride | 69.49 | 5470-11-1 |
| Sodium methoxide (NaOMe) | 54.02 | 124-41-4 |
| Methanol (MeOH) | 32.04 | 67-56-1 |
| Diethyl ether (Et2O) | 74.12 | 60-29-7 |
Step-by-Step Protocol
-
Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium methoxide (1.0 eq) in methanol (50 mL) under a nitrogen atmosphere. To this solution, add hydroxylamine hydrochloride (1.0 eq) portion-wise while stirring. A white precipitate of sodium chloride will form. Stir the resulting suspension at room temperature for 30 minutes.
-
Reaction Setup: In a separate 500 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve (E/Z)-2-(ethoxymethylene)-3-oxobutyronitrile (1.0 eq) in methanol (100 mL).
-
Cyclization Reaction: Filter the freshly prepared hydroxylamine solution to remove the sodium chloride precipitate. Transfer the filtrate (methanolic hydroxylamine) to the dropping funnel. Add the hydroxylamine solution dropwise to the solution of the starting material over a period of 30-45 minutes, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting residue, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-amino-1,2-oxazole as a solid.
Step 2: Synthesis of N-(1,2-Oxazol-4-yl)acetamide
This step involves the acetylation of the amino group of the synthesized 4-amino-1,2-oxazole. This is a standard nucleophilic acyl substitution reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 4-Amino-1,2-oxazole | 84.08 | 26865-15-4 |
| Acetic anhydride | 102.09 | 108-24-7 |
| Pyridine | 79.10 | 110-86-1 |
| Dichloromethane (DCM) | 84.93 | 75-09-2 |
| Saturated NaHCO3 solution | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-amino-1,2-oxazole (1.0 eq) in dichloromethane (30 mL). Add pyridine (1.2 eq) to the solution.
-
Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Isolation: Combine the organic layers, wash with 1M HCl (2 x 25 mL) to remove excess pyridine, followed by a brine wash (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude N-(1,2-Oxazol-4-yl)acetamide can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield the final product as a crystalline solid.
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Characterization
The identity and purity of the final product, N-(1,2-Oxazol-4-yl)acetamide, should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expect signals for the acetyl methyl group, the NH proton, and the two protons on the isoxazole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium methoxide is corrosive and flammable; handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor. It is also toxic.
-
Acetic anhydride is corrosive and a lachrymator.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
References
Application Notes & Protocols: A Tiered Strategy for the Biological Screening of N-(1,2-Oxazol-4-yl)acetamide and its Analogs
Abstract
The isoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] N-(1,2-Oxazol-4-yl)acetamide represents a specific embodiment of this versatile chemical class. For drug discovery professionals and researchers investigating novel isoxazole-containing compounds like this, a structured and logical screening strategy is paramount to efficiently identify and characterize their biological function. This guide provides a comprehensive, multi-tiered approach for the biological screening of N-(1,2-Oxazol-4-yl)acetamide, moving from broad, high-throughput primary assays to specific, mechanism-of-action studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and trustworthiness.
Introduction: The Isoxazole Scaffold and the Screening Imperative
The N-(1,2-Oxazol-4-yl)acetamide molecule belongs to the isoxazole class of five-membered heterocyclic compounds.[4] This structural class is present in numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, highlighting its clinical significance.[1][5] The diverse pharmacological profiles of isoxazole derivatives suggest that a novel compound like N-(1,2-Oxazol-4-yl)acetamide could interact with a wide range of biological targets.[6][7]
Therefore, a broad-based yet systematic screening approach is required. This document outlines a three-tiered screening cascade designed to first identify primary biological activity, then confirm and quantify this activity, and finally, to elucidate the underlying mechanism of action.
Figure 1: A tiered workflow for the biological characterization of novel compounds.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of Tier 1 is to cast a wide net and efficiently screen for any significant biological activity. Given the known pharmacology of the isoxazole class, we recommend parallel screening in antiproliferative, kinase inhibition, and antimicrobial assays.
Antiproliferative Activity Screening
Many isoxazole-containing molecules exhibit anticancer properties by inhibiting cell proliferation.[3][8] A robust and cost-effective method for initial screening is the MTT assay, which measures the metabolic activity of viable cells.[9]
Protocol 2.1.1: MTT Assay for Antiproliferative Screening
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to form insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
N-(1,2-Oxazol-4-yl)acetamide (stock solution in DMSO)
-
Cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase at the time of treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of N-(1,2-Oxazol-4-yl)acetamide in complete medium. A common starting concentration for a primary screen is 10 µM.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.
-
Controls:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the test compound (e.g., 0.1%).
-
Untreated Control: Wells with cells in medium only.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells).
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Scientist's Note: The incubation time should be optimized based on the doubling time of the specific cell line used.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple precipitates in control wells.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well.
-
Pipette up and down to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Data Interpretation: Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100 A compound is typically considered a "hit" if it reduces cell viability by more than 50% at the screening concentration.
Protein Kinase Inhibition Screening
Protein kinases are a major class of drug targets, and many small molecule inhibitors contain heterocyclic scaffolds.[10][11] An efficient HTS method is a universal kinase assay that measures the amount of ADP produced, which is a common product of all kinase reactions.
Protocol 2.2.1: ADP-Glo™ Kinase Assay (Promega)
Principle: This is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction.[11] After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration.
Materials:
-
Kinase of interest (e.g., a panel of representative kinases)
-
Kinase-specific substrate (peptide or protein)
-
N-(1,2-Oxazol-4-yl)acetamide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Low-volume 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., at 10 µM) in the appropriate kinase buffer.
-
Controls: Include no-kinase, no-compound (vehicle), and positive control inhibitor wells.
-
Incubation: Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Interpretation: Higher luminescence indicates higher ADP production and thus higher kinase activity. Inhibition is observed as a decrease in the luminescent signal. A compound is considered a hit if it causes significant inhibition (e.g., >50%) compared to the vehicle control.
Tier 2: Hit Confirmation and Secondary Assays
Hits from primary screening require validation. Tier 2 assays aim to confirm the activity, determine potency (IC₅₀), and assess initial selectivity.
Dose-Response and IC₅₀ Determination
For any confirmed hit, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Protocol 3.1.1: IC₅₀ Curve Generation
Procedure:
-
Perform the primary assay (e.g., MTT or ADP-Glo™) again, but instead of a single concentration, use a range of compound concentrations.
-
Typically, an 8- to 10-point, 3-fold serial dilution is used, spanning from nanomolar to micromolar ranges.
-
Plot the % inhibition (or % viability) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using software like GraphPad Prism to calculate the IC₅₀ value.
Table 1: Example IC₅₀ Data for Compound X in an Antiproliferative Assay
| Compound X Conc. (µM) | % Viability (Mean ± SD) |
| 100 | 5.2 ± 1.1 |
| 33.3 | 8.9 ± 2.3 |
| 11.1 | 25.4 ± 3.5 |
| 3.7 | 48.9 ± 4.1 |
| 1.2 | 75.6 ± 5.2 |
| 0.4 | 92.1 ± 3.8 |
| 0.1 | 98.7 ± 2.9 |
| 0 (Vehicle) | 100 ± 4.5 |
| Calculated IC₅₀ | 3.8 µM |
Mechanism of Cell Death Assays
If N-(1,2-Oxazol-4-yl)acetamide is a confirmed antiproliferative hit, it is crucial to determine if it is cytotoxic (kills cells) or cytostatic (halts proliferation). Further assays can probe for specific cell death pathways like apoptosis.
-
Apoptosis Assay (Caspase-Glo® 3/7): This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. An increase in signal indicates induction of apoptosis.
-
Cell Cycle Analysis: Cells can be stained with a DNA-intercalating dye like propidium iodide and analyzed by flow cytometry. This reveals the distribution of cells in different phases of the cell cycle (G1, S, G2/M), identifying if the compound causes arrest at a specific checkpoint.[12]
Tier 3: Mechanism of Action (MoA) and Target Engagement
For a promising lead compound, the final step is to confirm its molecular target and understand its effect on cellular signaling pathways.
Cellular Target Engagement
While a biochemical assay may show a compound inhibits an enzyme, it is essential to prove it binds to that target inside a living cell.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. When a compound binds to its target protein, the protein-ligand complex is often stabilized and will denature and precipitate at a higher temperature than the unbound protein. The amount of soluble protein remaining at different temperatures can be quantified by Western Blot.
Pathway Modulation Analysis
If the compound is a kinase inhibitor, its effect on the downstream signaling pathway must be verified.
Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by a MEK inhibitor.
Protocol 4.2.1: Western Blot for Phospho-Protein Levels
Principle: This technique is used to measure changes in the phosphorylation state of specific proteins within a signaling cascade. For the hypothetical MEK inhibitor shown in Figure 2, one would expect to see a decrease in the phosphorylation of ERK (p-ERK).
Procedure:
-
Cell Treatment: Treat cells with the compound at various concentrations and for different time points.
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK) and a primary antibody for the total protein (e.g., anti-ERK) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Interpretation: A potent and specific MEK inhibitor would show a dose-dependent decrease in the p-ERK signal, while the total ERK signal remains unchanged. This provides strong evidence of on-target activity within the cell.
Conclusion
The biological screening of a novel compound such as N-(1,2-Oxazol-4-yl)acetamide requires a methodical and multi-faceted approach. The tiered strategy presented here provides a robust framework for researchers to efficiently identify and characterize biological activity. By progressing from broad primary screens to highly specific mechanism-of-action studies, this workflow maximizes the potential for discovering novel therapeutic agents while ensuring a high degree of scientific rigor and data integrity. Each step is designed to build upon the last, providing the critical information needed to make informed decisions in the drug discovery and development process.
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Introduction: The Therapeutic Potential of the Oxazole Scaffold
An in-depth guide to the antimicrobial susceptibility testing of N-(1,2-Oxazol-4-yl)acetamide, a novel heterocyclic compound. This document provides the scientific rationale, standardized testing protocols, and data interpretation frameworks for researchers in drug discovery and microbiology.
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the oxazole ring system is a privileged scaffold.[3][4] Oxazoles, five-membered heterocyclic rings containing one oxygen and one nitrogen atom, are present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]
This document focuses on N-(1,2-Oxazol-4-yl)acetamide , a synthetic derivative of the oxazole class. Given the established antimicrobial potential of related structures, a systematic evaluation of this compound is warranted.[5][6] These application notes provide a comprehensive guide for researchers to perform standardized, reproducible antimicrobial susceptibility testing (AST) of N-(1,2-Oxazol-4-yl)acetamide and similar novel compounds. The protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of high-quality, interpretable data.[7][8][9]
Scientific Rationale and Foundational Principles
Why Test an Oxazole Derivative?
The oxazole nucleus is an electron-rich system capable of engaging with biological receptors and enzymes through various non-covalent interactions.[2][3] This versatility has led to the development of numerous oxazole-containing drugs. The rationale for investigating N-(1,2-Oxazol-4-yl)acetamide is based on the established bioactivity of this chemical family. Structure-activity relationship (SAR) studies on similar compounds have shown that modifications to the oxazole core can significantly modulate antimicrobial potency and spectrum.[1] Therefore, testing this specific derivative is a logical step in the exploration of new chemical space for antimicrobial drug discovery.
Core Concepts in Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism.[10] This is typically quantified by two key metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11][12] A low MIC value generally indicates high potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This metric helps distinguish between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the bacteria).[10]
Results are often categorized qualitatively as Susceptible (S), Intermediate (I), or Resistant (R) based on established "breakpoints," which are MIC values that correlate with the likelihood of therapeutic success.[13][14]
Overall Experimental Strategy
A robust evaluation of a novel compound follows a tiered approach. A primary screening assay, such as disk diffusion, can qualitatively assess activity against a panel of microorganisms. This is followed by a quantitative broth microdilution assay to precisely determine the MIC. Finally, an MBC assay can be performed to understand the nature of the antimicrobial effect (bacteriostatic vs. bactericidal).
Caption: High-level workflow for antimicrobial evaluation.
Detailed Protocols and Methodologies
Causality Note: Adherence to standardized protocols is paramount in AST. Variations in media, inoculum density, or incubation conditions can drastically alter results, making them non-reproducible and non-comparable to established data.[15] The following protocols are based on CLSI guidelines, the global standard for AST.[7][16]
Essential Preparatory Steps
-
Compound Stock Solution Preparation:
-
Accurately weigh N-(1,2-Oxazol-4-yl)acetamide.
-
Dissolve in a minimal amount of an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical; it must fully dissolve the compound and be non-toxic to the test organisms at the final concentration used in the assay.
-
Bring the solution to the final desired stock concentration (e.g., 10 mg/mL) with sterile broth or water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at -20°C or below.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.[17]
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Vortex thoroughly to create a homogenous suspension.[18]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL and is crucial for ensuring a consistent starting bacterial density.[18][19] Use a nephelometer for accuracy or compare visually against a prepared standard. This standardized inoculum must be used within 15 minutes of preparation.[15]
-
Protocol A: Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity, ideal for initial screening.[17][20]
Caption: Step-by-step workflow for the Kirby-Bauer Disk Diffusion assay.
Methodology:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[19] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage (a "bacterial lawn").[17]
-
Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying disks.[15][17]
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter). Impregnate each disk with a known volume and concentration of the N-(1,2-Oxazol-4-yl)acetamide solution.
-
Aseptically place the impregnated disks onto the agar surface. Gently press each disk to ensure complete contact.[17]
-
Place disks far enough apart (e.g., 24 mm from center to center) to prevent overlapping inhibition zones.[19]
-
Crucial Controls: Include a positive control disk (a known effective antibiotic) and a negative control disk (impregnated with the solvent, e.g., DMSO, alone).
-
-
Incubation: Invert the plates and incubate under standard conditions (e.g., 35°C ± 2°C for 16-20 hours for most non-fastidious bacteria).[15]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[19] The solvent control disk should show no zone of inhibition. The size of the zone for the test compound indicates its relative activity.
Protocol B: Broth Microdilution for MIC Determination
This is the gold standard for quantitative susceptibility testing.[12][21] The procedure is performed in a 96-well microtiter plate.
Caption: Workflow for the Broth Microdilution MIC assay.
Methodology:
-
Plate Setup:
-
Using a multichannel pipette, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[22]
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the wells in Column 1.[22]
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to Column 10. Discard the final 100 µL from Column 10.[22]
-
This creates a gradient of decreasing compound concentrations.
-
-
Controls:
-
Column 11: Growth Control (Broth + Inoculum, no compound).
-
Column 12: Sterility Control (Broth only, no inoculum).[12]
-
-
Inoculation:
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (Columns 1-11) with the final inoculum.[12] The total volume in each well will now be uniform.
-
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[23]
-
Reading the MIC: After incubation, examine the plate. The Sterility Control (Col 12) should be clear. The Growth Control (Col 11) should be turbid. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11][12]
Protocol C: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a direct extension of the MIC assay.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10]
Data Interpretation and Presentation
Interpreting results requires comparing them against established standards and control performance. An MIC value alone is just a number; its meaning comes from context.[14]
-
Qualitative Interpretation: For disk diffusion, the zone diameter is compared to CLSI M100 document tables to determine if the organism is Susceptible, Intermediate, or Resistant.[7] For novel compounds like N-(1,2-Oxazol-4-yl)acetamide, such breakpoints will not exist. Therefore, results should be compared against known antibiotics tested in parallel.
-
Quantitative Interpretation: The MIC value is the primary result. It is crucial not to compare the MIC value of one drug directly to another, as their breakpoints can be vastly different.[11][14] The agent with the lowest numerical MIC is not automatically the best choice.[14]
Example Data Summary Table
All quantitative data should be summarized in a clear, structured table.
| Test Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Disk Diffusion Zone (mm) |
| Staphylococcus aureus ATCC 29213 | N-(1,2-Oxazol-4-yl)acetamide | 16 | 32 | 2 | 18 |
| Staphylococcus aureus ATCC 29213 | Vancomycin (Control) | 1 | 2 | 2 | 17 |
| Escherichia coli ATCC 25922 | N-(1,2-Oxazol-4-yl)acetamide | >128 | >128 | - | 6 |
| Escherichia coli ATCC 25922 | Ciprofloxacin (Control) | 0.015 | 0.03 | 2 | 35 |
Note on MBC/MIC Ratio: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.
Quality Control and Trustworthiness
To ensure the validity of results, every assay must include quality control (QC) strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[7] The results for these QC strains must fall within the acceptable ranges published by CLSI. This validates the entire testing system, from media and reagents to operator technique, ensuring that the results for the novel compound are trustworthy.[24]
Conclusion
The protocols outlined in this guide provide a standardized framework for the initial antimicrobial evaluation of N-(1,2-Oxazol-4-yl)acetamide. By adhering to authoritative standards like those from CLSI, researchers can generate robust, reproducible, and comparable data. This systematic approach is the foundational first step in determining if a promising scaffold from medicinal chemistry can be developed into a clinically valuable therapeutic agent to combat the growing threat of infectious diseases.
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Title: Broth Dilution Method for MIC Determination Source: Microbe Online URL: [Link]
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Title: How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test Source: Hardy Diagnostics URL: [Link]
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Title: Determination of antimicrobial resistance by disk diffusion Source: FWD AMR-RefLabCap URL: [Link]
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Title: Microbiology guide to interpreting antimicrobial susceptibility testing (AST) Source: Idexx URL: [Link]
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Title: Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing Source: Microbe Notes URL: [Link]
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Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: Journal of Clinical Microbiology (via NIH) URL: [Link]
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Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab, University of British Columbia URL: [Link]
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Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]
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Title: CLSI 2024 M100Ed34(1) Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
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Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]
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Title: What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing Source: The Society of Infectious Diseases Pharmacists URL: [Link]
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Title: Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels Source: Medscape URL: [Link]
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Title: Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review Source: An-Najah National University - Palestinian Medical and Pharmaceutical Journal URL: [Link]
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Title: Antimicrobial Susceptibility Testing Source: StatPearls (via NIH) URL: [Link]
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Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Polycyclic Aromatic Compounds URL: [Link]
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Title: Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives Source: Chemistry & Biology Interface URL: [Link]
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Title: Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review Source: ResearchGate URL: [Link]
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Title: Synthesis and Antimicrobial Activity of Azolyl Pyrimidinyl Acetamides Source: ResearchGate URL: [Link]
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- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Evaluation of N-(1,2-Oxazol-4-yl)acetamide (Compound X) in Cancer Cell Line Studies
Introduction: A Framework for Novel Compound Evaluation
The discovery of novel anti-cancer agents is a critical endeavor in oncological research. The journey from a newly synthesized molecule to a potential therapeutic candidate begins with rigorous in vitro characterization. This document provides a comprehensive guide for the initial evaluation of a novel investigational compound, N-(1,2-Oxazol-4-yl)acetamide, hereafter referred to as Compound X . Due to the absence of specific literature on this compound, this guide is structured as a foundational framework for assessing any new chemical entity's potential anti-cancer activity.
We will outline a systematic, multi-assay approach to determine the compound's cytotoxic effects, elucidate its primary mechanism of action, and quantify its impact on key cellular processes. This protocol is designed to be a self-validating system, where each experimental stage logically informs the next, ensuring a robust and comprehensive preliminary assessment. The core assays described include cell viability determination, analysis of apoptosis, cell cycle profiling, and investigation of a key cancer-related signaling pathway.[1][2][3]
Part 1: Initial Cytotoxicity Screening and IC50 Determination
The first crucial step in evaluating a new compound is to determine its effect on cancer cell viability and proliferation.[4][5] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[1][4] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of living cells as an indicator of their viability.[4]
Experimental Workflow for In Vitro Screening
The overall workflow for characterizing a novel compound like Compound X is a stepwise process, moving from broad effects to more specific mechanisms.
Caption: Stepwise workflow for novel compound characterization.
Protocol 1.1: Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X (N-(1,2-Oxazol-4-yl)acetamide)
-
DMSO (for stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells. Incubate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Compound X]) to determine the IC50 value.
Data Presentation: Hypothetical IC50 Values for Compound X
Summarizing quantitative data in a clear table is essential for interpretation and comparison.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.5 |
| HCT116 | Colorectal Carcinoma | 48 | 8.9 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.1 |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of Compound X is established, the next step is to investigate how it kills cancer cells. Key questions include whether it induces programmed cell death (apoptosis) or causes a halt in the cell division cycle.
Protocol 2.1: Apoptosis Analysis by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, staining their nucleus red. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[2]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[2]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA. Flow cytometry is used to measure this fluorescence.[3]
Procedure:
-
Cell Treatment: Seed cells and treat with Compound X at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.[2]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Store at -20°C overnight.[2][3]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[3]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Part 3: Investigating Molecular Targets - A Hypothetical Pathway
To add depth to the investigation, we can hypothesize a potential molecular target. Many small molecules with heterocyclic scaffolds, like the oxazole in Compound X, are known to be kinase inhibitors. A common pathway dysregulated in many cancers is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. We will proceed with the hypothesis that Compound X may inhibit this pathway.
Hypothesized PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by Compound X.
Protocol 3.1: Western Blot Analysis of Key Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Here, we will assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway. A decrease in the phosphorylated (active) forms of AKT and mTORC1 substrates following treatment with Compound X would support our hypothesis.
Procedure:
-
Protein Extraction: Treat cells with Compound X (IC50 concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion and Future Directions
This guide provides a robust, multi-faceted workflow for the initial in vitro characterization of a novel compound, using N-(1,2-Oxazol-4-yl)acetamide (Compound X) as a representative model. By systematically assessing cytotoxicity, mode of cell death, and impact on a key signaling pathway, researchers can build a comprehensive profile of a compound's anti-cancer potential. Positive and compelling results from these foundational studies would justify advancing the compound to more complex models, such as 3D spheroid cultures and in vivo animal studies, to further validate its therapeutic promise.
References
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
-
Kumar, S. et al. (2013). Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
- BenchChem. (2025). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
-
Frankel, A. et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Teicher B. (eds) Cancer Drug Discovery and Development. Humana Press. Available from: [Link]
Sources
The N-(1,2-Oxazol-4-yl)acetamide Scaffold: A Versatile Platform in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The N-(1,2-Oxazol-4-yl)acetamide moiety has emerged as one such scaffold, demonstrating significant potential across a spectrum of therapeutic areas.[1][2][3][4] Its inherent structural features, including a stable aromatic isoxazole ring and a flexible acetamide linker, provide a unique combination of rigidity and conformational adaptability, making it an attractive starting point for the design of novel therapeutics.[2][5]
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established pharmacophore found in numerous approved drugs, such as the anti-inflammatory agent valdecoxib and the antibiotic sulfamethoxazole.[1] This ring system is known for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of biological targets.[2] The acetamide group, on the other hand, offers a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. Furthermore, the amide bond can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule.
This comprehensive guide provides an in-depth exploration of the N-(1,2-Oxazol-4-yl)acetamide scaffold, from its synthesis to its diverse applications in medicinal chemistry. We will delve into detailed protocols for its preparation and derivatization, explore its utility in targeting key protein families, and provide insights into the structure-activity relationships that govern its biological effects.
Synthetic Strategies: Building the N-(1,2-Oxazol-4-yl)acetamide Core
The synthesis of the N-(1,2-Oxazol-4-yl)acetamide scaffold can be approached through a convergent strategy, typically involving the initial construction of the 4-amino-1,2-oxazole core followed by acylation.
Protocol 1: Synthesis of the 4-Amino-1,2-oxazole Intermediate
A common and effective method for the synthesis of the 4-amino-1,2-oxazole intermediate involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.[6]
Step-by-Step Methodology:
-
Formation of the β-enamino ketoester:
-
Begin with a suitable 1,3-dicarbonyl compound. The choice of this starting material will determine the substitution pattern on the final isoxazole ring.
-
React the 1,3-dicarbonyl compound with an amine source, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding β-enamino ketoester. This reaction is typically carried out in a suitable solvent like methanol or ethanol at room temperature or with gentle heating.
-
-
Cyclization to form the isoxazole ring:
-
To the solution of the β-enamino ketoester, add hydroxylamine hydrochloride.
-
The reaction mixture is then typically heated to reflux to facilitate the cyclization and formation of the 1,2-oxazole ring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
-
Protocol 2: Acylation of 4-Amino-1,2-oxazole to Yield N-(1,2-Oxazol-4-yl)acetamide Derivatives
Once the 4-amino-1,2-oxazole intermediate is obtained, the final N-(1,2-Oxazol-4-yl)acetamide scaffold is synthesized through a straightforward acylation reaction.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the 4-amino-1,2-oxazole intermediate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of a Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath and slowly add the acylating agent, which is typically acetyl chloride or acetic anhydride. For the synthesis of derivatives with different substituents on the acetamide nitrogen, the corresponding acyl chloride can be used.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-(1,2-Oxazol-4-yl)acetamide derivative.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The N-(1,2-Oxazol-4-yl)acetamide scaffold has demonstrated remarkable versatility, serving as a foundation for the development of inhibitors for a range of important drug targets.
Kinase Inhibition: A Privileged Scaffold for Targeting a Key Enzyme Family
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The N-(1,2-Oxazol-4-yl)acetamide scaffold has proven to be a valuable starting point for the design of potent and selective kinase inhibitors.[8][9]
Targeting JNK and p38 Kinases:
The c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases are key players in inflammatory and stress responses. Isoxazole-based compounds have shown promise as inhibitors of these kinases.[8][9] The isoxazole core can be strategically modified to achieve selectivity over other kinases. For instance, substitution at the 5-position of the isoxazole ring has been shown to enhance selectivity for JNK over p38.[8]
Structure-Activity Relationship (SAR) Insights:
-
Isoxazole Core: The isoxazole ring is crucial for binding to the kinase active site. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase.
-
Acetamide Linker: The acetamide group provides a flexible linker that allows for optimal positioning of substituents to explore different pockets within the ATP-binding site.
-
Substituents on the Acetamide: Modifications at this position can significantly impact potency and selectivity. Bulky or hydrophobic groups can be introduced to target specific hydrophobic pockets, while polar groups can enhance solubility and improve pharmacokinetic properties.
Workflow for Screening Isoxazole-based Kinase Inhibitors:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of N-(1,2-Oxazol-4-yl)acetamide for biological evaluation
Application Notes & Protocols
Introduction: The 1,2-Oxazole Core as a Privileged Scaffold in Drug Discovery
The 1,2-oxazole ring system is a five-membered heterocyclic motif featuring adjacent nitrogen and oxygen atoms.[1] This arrangement confers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities, establishing it as a "privileged scaffold" in medicinal chemistry.[2][3] Its presence is noted in a multitude of natural products and clinically approved pharmaceuticals, where it contributes to a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[1][4] The N-(1,2-Oxazol-4-yl)acetamide core represents a particularly attractive starting point for chemical library synthesis. The acetamide group provides a synthetically accessible handle for modification, allowing for systematic exploration of the chemical space around the oxazole pharmacophore to optimize potency, selectivity, and pharmacokinetic profiles in structure-activity relationship (SAR) studies.
This guide provides a comprehensive framework for the derivatization of the N-(1,2-Oxazol-4-yl)acetamide scaffold. We will detail robust synthetic protocols, methods for structural characterization, and standardized assays for preliminary biological evaluation, empowering researchers to efficiently generate and screen novel compound libraries for therapeutic potential.
Section 1: Rationale and Strategy for Derivatization
The primary goal of derivatization is to systematically alter the parent molecule's structure to enhance a desired biological effect. For the N-(1,2-Oxazol-4-yl)acetamide core, modifications can be strategically implemented at two primary sites: the acetamide moiety and the oxazole ring itself.
-
Modification of the Acetamide Group: The amide bond is a cornerstone of peptide and protein structures, making it a key interaction point with biological targets. Altering the N-acetyl group allows for fine-tuning of properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.[5] For instance, replacing the acetyl group with larger aromatic or heterocyclic moieties can introduce new binding interactions (e.g., π-π stacking) with a target protein, potentially increasing affinity and selectivity.
-
Functionalization of the Oxazole Ring: While the core scaffold is often retained, substitution at the C5 position of the oxazole ring can profoundly influence electronic distribution and introduce new vectors for target engagement. This is typically achieved by employing a convergent synthesis strategy where substituted precursors are used to construct the desired oxazole ring from the outset.
Our strategic approach involves creating a library of analogs by modifying the N-acyl group of a 4-amino-1,2-oxazole precursor. This allows for rapid diversification from a common intermediate, a highly efficient strategy in discovery chemistry.
Figure 1: High-level strategy for derivatization and evaluation.
Section 2: Synthetic Protocols and Characterization
The following protocols are designed to be robust and adaptable. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-(5-Aryl-1,2-oxazol-4-yl)acetamide Derivatives
This protocol details a common and effective method for synthesizing the target compounds via acylation of a 4-amino-1,2-oxazole intermediate. The synthesis of the intermediate itself often starts from simpler building blocks, but for the purpose of this guide, we assume the 4-amino precursor is available.
Rationale for Experimental Choices:
-
Base (Pyridine/Triethylamine): An organic base is used to neutralize the HCl generated during the acylation reaction with an acid chloride. This prevents protonation of the starting amine, which would render it unreactive. Pyridine can also act as a nucleophilic catalyst.
-
Solvent (DCM/THF): Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen for their ability to dissolve the reactants and for their relative inertness under the reaction conditions. They are also easily removed post-reaction due to their low boiling points.
-
Purification (Column Chromatography): This is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on differential adsorption to the stationary phase.
Materials:
-
4-Amino-5-phenyl-1,2-oxazole (or other 5-aryl analog)
-
Acetyl chloride (or other desired acyl chloride, R-COCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add 4-amino-5-phenyl-1,2-oxazole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction between the amine and the highly reactive acyl chloride.
-
Addition of Base: Add pyridine or triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.
-
Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the stirred solution. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-aryl-1,2-oxazol-4-yl)acetamide derivative.
-
Protocol 2: Structural Characterization
It is imperative to confirm the identity and purity of each synthesized derivative before biological testing.
Trustworthiness through Validation:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the presence of key functional groups and the overall carbon-hydrogen framework. The chemical shifts and coupling constants should be consistent with the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule by providing a highly accurate mass measurement, which should match the calculated exact mass of the target compound.
-
Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography, often coupled with a mass spectrometer, is used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Figure 2: Workflow for compound purification and validation.
Section 3: Biological Evaluation Protocols
The oxazole scaffold is associated with a broad range of activities.[1][2][6] The following are standardized, high-throughput compatible assays for initial screening against cancer and bacterial pathogens.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity following exposure to a test compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same concentration of DMSO used to dissolve compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Observe the formation of purple precipitate in the viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot % Viability against the logarithm of compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 4: In Vitro Antibacterial Activity (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Procedure:
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB) and incubate overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Section 4: Data Presentation and Interpretation
Systematic presentation of data is crucial for establishing SAR. The results from synthesis and biological screening should be compiled into clear, comparative tables.
Table 1: Synthetic Yields and Characterization of Representative Derivatives
| Compound ID | R-Group | Yield (%) | ¹H NMR (δ, ppm) | HRMS [M+H]⁺ (Calc./Found) |
| I-a | -CH₃ | 85 | 2.15 (s, 3H), ... | 217.0662 / 217.0660 |
| I-b | -C₆H₅ | 78 | 7.45-7.80 (m, 5H), ... | 279.0975 / 279.0972 |
| I-c | -CH₂C₆H₅ | 81 | 3.68 (s, 2H), 7.20-7.40 (m, 5H), ... | 293.1131 / 293.1129 |
Table 2: Biological Activity of N-(1,2-Oxazol-4-yl)amide Derivatives
| Compound ID | R-Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| I-a | -CH₃ | >100 | >100 | 64 |
| I-b | -C₆H₅ | 15.2 ± 1.8 | 22.5 ± 2.4 | >128 |
| I-c | -CH₂C₆H₅ | 8.7 ± 0.9 | 12.1 ± 1.5 | 32 |
Preliminary SAR Interpretation: From the example data, one could hypothesize that increasing the steric bulk and lipophilicity of the R-group (from methyl to benzyl) enhances anticancer activity against both MCF-7 and A549 cell lines. The benzoyl derivative (I-b ) shows moderate activity, while the benzyl derivative (I-c ) is the most potent, suggesting that the flexibility of the methylene spacer is beneficial. Conversely, antibacterial activity appears to be sensitive to different structural features, with the smaller acetyl and flexible benzyl groups showing better activity against S. aureus than the rigid benzoyl group. These initial findings would guide the design of the next generation of compounds for synthesis and evaluation.
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Singh, G., Singh, P., Kumar, A., & Kaur, H. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 19. [Link]
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Ke, S., Zhang, Z., Shi, L., Liu, M., Fang, W., Zhang, Y., Wu, Z., Wan, Z., Long, T., & Wang, K. (2019). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 17(14), 3635-3639. [Link]
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Kumar, A., Kumar, V., & Singh, J. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
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Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
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Anjali, A., & Sharma, P. K. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]
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Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
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Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. Journal of Organic Chemistry. [Link]
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Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]
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Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Semantic Scholar. [Link]
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ChemSynthesis. (2025). N-(4-oxo-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetamide. [Link]
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Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Polycyclic Aromatic Compounds. [Link]
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Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2- PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 12(2), 583-588. [Link]
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Wilson, Z. E., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3567. [Link]
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Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(24), 5994. [Link]
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de la Cruz-Cruz, J. I., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(11), 429. [Link]
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Bas-Modeste, S., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. [Link]
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Patel, H., et al. (2016). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 53(5), 1464-1471. [Link]
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Bas-Modeste, S., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. [Link]
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Kim, H., et al. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Antimicrobial Agents and Chemotherapy, 68(10), e0064324. [Link]
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Zaib, S., et al. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 27(19), 6245. [Link]
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Topic: A Robust Experimental Protocol for the N-Acetylation of 4-amino-1,2-oxazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide to the N-acetylation of 4-amino-1,2-oxazole, a critical transformation for synthesizing derivatives used in medicinal chemistry and drug development. The 1,2-oxazole scaffold is a privileged heterocycle in pharmacologically active compounds, and its functionalization is of significant interest. This document details a reliable, step-by-step protocol using acetic anhydride, explains the underlying chemical principles, and offers guidance on reaction monitoring, product purification, and characterization. Furthermore, it includes a troubleshooting guide and critical safety protocols to ensure reproducible and safe execution.
Introduction and Scientific Context
N-acetylation is a fundamental and widely employed chemical reaction in organic synthesis, serving as a cornerstone for protecting amine functionalities and for synthesizing amide-containing target molecules.[1] The introduction of an acetyl group can profoundly alter a molecule's physicochemical properties, including its solubility, stability, and ability to participate in hydrogen bonding—factors that are paramount in drug design.
The 1,2-oxazole ring is a five-membered heterocycle that is a key structural motif in numerous pharmaceuticals due to its unique electronic properties and its capacity to act as a bioisostere for other functional groups.[2] Its derivatives are explored for a wide range of therapeutic applications. Therefore, the ability to predictably and efficiently modify scaffolds like 4-amino-1,2-oxazole is essential for building libraries of new chemical entities for screening and lead optimization.
This guide provides a detailed protocol for the synthesis of N-(1,2-oxazol-4-yl)acetamide from 4-amino-1,2-oxazole, focusing on practical execution, mechanistic understanding, and rigorous analytical validation.
Reaction Principle and Mechanism
The N-acetylation of 4-amino-1,2-oxazole is a classic example of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino-1,2-oxazole attacks one of the carbonyl carbons of acetic anhydride. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.[3][4]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of an acetate ion, which is a good leaving group due to resonance stabilization.[4] The acetate ion then deprotonates the newly formed amide's nitrogen, yielding the final N-acetylated product and acetic acid as a byproduct.
Acetic anhydride is an ideal reagent for this transformation due to its high reactivity, commercial availability, and the convenient removal of its byproduct, acetic acid.[4] While the reaction can often proceed without a catalyst, a solvent-free approach at a moderately elevated temperature (60 °C) offers an efficient and environmentally conscious alternative.[3]
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and includes robust monitoring and purification steps.
Materials and Equipment
| Reagents & Materials | Grade | Equipment |
| 4-amino-1,2-oxazole | ≥97% | 50 mL Round-bottom flask |
| Acetic Anhydride | Reagent Grade, ≥98% | Magnetic stirrer hotplate |
| Ethyl Acetate (EtOAc) | ACS Grade | Magnetic stir bar |
| Hexanes | ACS Grade | Glass funnel, Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Beakers and Erlenmeyer flasks | |
| Brine (Saturated NaCl soln.) | Rotary evaporator | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | TLC plates (Silica gel 60 F₂₅₄) | |
| Deionized Water | TLC chamber, UV lamp (254 nm) |
Critical Safety Precautions
Hazard Assessment: All procedures must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Acetic Anhydride: Highly corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage and is fatal if inhaled.[5][6][7][8] Avoid contact with water, as the reaction is exothermic.[5][6] All transfers should be done with care to avoid splashes or vapor inhalation.
-
4-amino-1,2-oxazole: The toxicological properties may not be fully investigated.[9] It should be handled with care, avoiding skin contact, inhalation, or ingestion, as is standard practice for heterocyclic amines.[10][11][12]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 4-amino-1,2-oxazole (1.00 g, 11.9 mmol) into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add acetic anhydride (1.70 mL, 1.82 g, 17.8 mmol, 1.5 equivalents) to the flask.
-
Reaction Conditions: Place the flask in a preheated oil bath at 60 °C and stir the mixture.[3] The solid starting material will dissolve as the reaction progresses.
-
Reaction Monitoring (TLC): Monitor the reaction's completion by TLC (approx. 1-2 hours).
-
Mobile Phase: 70:30 Ethyl Acetate/Hexanes.
-
Procedure: Dissolve a small aliquot of the reaction mixture in ethyl acetate. Spot the starting material and the reaction mixture on a TLC plate.
-
Visualization: Use a UV lamp (254 nm). The reaction is complete when the starting material spot (lower Rf) is no longer visible. The product, N-(1,2-oxazol-4-yl)acetamide, will appear as a new, less polar spot (higher Rf).
-
-
Workup and Quenching:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water to quench the excess acetic anhydride. Stir for 15 minutes.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL).
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by recrystallization from a hot mixture of ethanol and water or ethyl acetate and hexanes to obtain N-(1,2-oxazol-4-yl)acetamide as a pure crystalline solid.[13]
-
dot graph TD{ rankdir=LR node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"] A[Reagent Addition4-amino-1,2-oxazole+ Acetic Anhydride] --> B{Reaction60 °C, 1-2h}; B --> C{MonitoringTLC Analysis}; C -- Reaction Incomplete --> B; C -- Reaction Complete --> D[WorkupQuench, Neutralize,Extract]; D --> E[PurificationRecrystallization]; E --> F[CharacterizationNMR, MS, IR];
} caption: High-level workflow for N-acetylation of 4-amino-1,2-oxazole.
Product Characterization and Data
The identity and purity of the synthesized N-(1,2-oxazol-4-yl)acetamide should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5 (s, 1H, NH ), ~9.0 (s, 1H, oxazole H -5), ~8.5 (s, 1H, oxazole H -3), ~2.1 (s, 3H, CH ₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~168 (C=O), ~155 (oxazole C-3), ~140 (oxazole C-5), ~120 (oxazole C-4), ~23 (CH₃) |
| Mass Spectrometry (ESI+) | Expected m/z for C₅H₆N₂O₂: 127.05 [M+H]⁺ |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~1670 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend) |
| Melting Point | Sharp melting point indicates high purity. |
Mechanistic Rationale
The choice of each step and reagent in this protocol is grounded in established chemical principles to maximize yield, purity, and safety.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Simplified reaction mechanism diagram.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive/degraded starting material. 2. Insufficient heating or reaction time. 3. Loss of product during aqueous workup. | 1. Verify purity of 4-amino-1,2-oxazole via NMR or melting point. 2. Ensure oil bath is at 60 °C and extend reaction time, monitoring by TLC. 3. Perform extractions carefully; ensure pH is neutral before extracting. |
| Incomplete Reaction | 1. Insufficient acetic anhydride. 2. Reaction time too short. | 1. Use 1.5 equivalents of acetic anhydride as specified. 2. Continue stirring at 60 °C until TLC shows full consumption of starting material. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of residual acetic acid or other impurities. 2. Incorrect recrystallization solvent system. | 1. Ensure the aqueous layer was thoroughly neutralized with NaHCO₃. Perform an additional wash of the organic layer with bicarbonate solution. 2. Try different solvent pairs (e.g., Dichloromethane/Hexane, Toluene). If necessary, purify via column chromatography. |
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Kumar, A., Akanksha, & Kumar, S. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank, 2018(4), M1011. [Link]
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International Labour Organization. (n.d.). International Chemical Safety Cards: ACETIC ANHYDRIDE (ICSC 0209). [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetic Anhydride. [Link]
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Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676. [Link]
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Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Acetic acid anhydride. [Link]
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Mariella, R. P., & Brown, K. H. (1972). A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry, 50(1), 87-91. [Link]
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Starheim, K. K., et al. (2009). HPLC-based quantification of in vitro N-terminal acetylation. Methods in Molecular Biology, 527, 131-139. [Link]
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ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. [Link]
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Capot Chemical Co., Ltd. (2026). Material Safety Data Sheet: 4-aMino-oxazole-2-carboxylic acid methyl ester. [Link]
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Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
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Khan, T. A., et al. (2005). Reporting degree of deacetylation values of chitosan: the influence of analytical methods. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 461-469. [Link]
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Leslie, J. M. (2023, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]
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MtoZ Biolabs. (n.d.). Acetylation Detection Methods. [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-AMINO 1,2,4-TRIAZOLE. [Link]
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ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Scientific Diagram]. [Link]
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Loba Chemie Pvt. Ltd. (2018). Material Safety Data Sheet: 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE. [Link]
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Rappoport, S., & Lapidot, Y. (1974). The chemical preparation of acetylaminoacyl-tRNA. Methods in Enzymology, 29, 685-688. [Link]
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Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, 12(2), 705-713. [Link]
-
Raclea, R., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5133. [Link]
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Fujita, T., & Kunishima, M. (2012). One-Pot Preparation of Oxazol-5(4H)-ones from Amino Acids in Aqueous Solvents. Chemical and Pharmaceutical Bulletin, 60(7), 918-922. [Link]
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Phillips, A. J., & Uto, Y. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(20), 3505-3508. [Link]
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Fershtat, L. L., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(10), 2970. [Link]
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Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. [Link]
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Al-Obaidi, A. M. J., & Al-Janabi, K. S. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]
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PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. [Link]
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Rosa, G. R., et al. (2010). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
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Van der Veken, P., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 532-553. [Link]
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Semple, J. E., et al. (2010). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules, 15(9), 6546-6559. [Link]
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Jiménez, J. I., & Moody, C. J. (2013). Naturally Occurring Oxazole-Containing Peptides. Natural Product Reports, 30(9), 1177-1203. [Link]
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Application Note & Protocol: High-Throughput Screening of N-(1,2-Oxazol-4-yl)acetamide Libraries for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the high-throughput screening (HTS) of N-(1,2-Oxazol-4-yl)acetamide compound libraries. The protocol herein is designed to identify and characterize novel kinase inhibitors, a critical step in modern drug discovery.[1][2] The experimental design emphasizes robustness, reproducibility, and the generation of high-quality, actionable data.
The N-(1,2-Oxazol-4-yl)acetamide scaffold is a promising starting point for the development of targeted therapies. Various derivatives of acetamide and related heterocyclic compounds have demonstrated inhibitory activity against a range of kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3][4][5][6][7] This protocol will focus on a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust technology for HTS of kinase inhibitors.[1][8][9][10]
Principle of the High-Throughput Screening Workflow
The high-throughput screening process is a systematic approach to rapidly assess the biological activity of a large number of compounds.[11] The workflow can be broadly categorized into several key stages: assay development, primary screening, data analysis, and hit validation.[12] This application note will detail a hypothetical screening campaign against a representative tyrosine kinase, Spleen Tyrosine Kinase (Syk), which is a validated target in inflammatory diseases.[13]
The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[1][8][9][10] It utilizes a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665) to detect the phosphorylation of a substrate by the target kinase. When the substrate is phosphorylated, an antibody labeled with the donor and a streptavidin-XL665 conjugate bind to the phosphorylated, biotinylated substrate, bringing the donor and acceptor into close proximity and generating a FRET signal.[8][14] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Methods
N-(1,2-Oxazol-4-yl)acetamide Library Preparation
A well-characterized and high-purity compound library is fundamental to a successful HTS campaign.
Protocol:
-
Compound Synthesis and QC: Synthesize a diverse library of N-(1,2-Oxazol-4-yl)acetamide derivatives. Each compound's identity and purity should be confirmed by LC-MS and ¹H NMR. A purity of >95% is recommended.
-
Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to a final stock concentration of 10 mM.
-
Plating: Using an automated liquid handler, prepare master plates by aliquoting the 10 mM compound stocks into 384-well plates.
-
Assay-Ready Plates: From the master plates, create assay-ready plates by diluting the compounds to an intermediate concentration (e.g., 100 µM) in DMSO. These plates will be used for the primary screen.
HTRF Kinase Assay
This protocol is adapted for a 384-well plate format and is designed for high-throughput automation.[8][9]
Table 1: Reagents for HTRF Kinase Assay
| Reagent | Supplier | Purpose |
| Syk Kinase (recombinant) | Commercially available | Target enzyme |
| Biotinylated TK substrate peptide | Commercially available | Kinase substrate |
| ATP | Commercially available | Co-factor for kinase reaction |
| HTRF Kinase Assay Buffer | Commercially available | Reaction buffer |
| Anti-phosphotyrosine antibody-Europium Cryptate | Commercially available | HTRF donor |
| Streptavidin-XL665 | Commercially available | HTRF acceptor |
| Staurosporine | Commercially available | Positive control inhibitor |
| DMSO | Sigma-Aldrich | Negative control/solvent |
Protocol:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of the compounds from the assay-ready plates into the wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
Enzyme Addition: Add 2.5 µL of Syk kinase solution (prepared in HTRF Kinase Assay Buffer) to each well.
-
Compound Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Add 2.5 µL of a solution containing the biotinylated TK substrate and ATP (prepared in HTRF Kinase Assay Buffer) to each well to initiate the kinase reaction. The final concentrations should be at the Kₘ for ATP and an optimized concentration for the substrate.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the HTRF detection mix containing the anti-phosphotyrosine antibody-Europium Cryptate and Streptavidin-XL665 (prepared in HTRF detection buffer) to each well to stop the reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
Workflow Visualization:
Caption: High-throughput screening workflow for N-(1,2-Oxazol-4-yl)acetamide libraries.
Data Analysis and Hit Selection
Robust data analysis is crucial for the identification of true hits and the elimination of false positives.[15]
Data Normalization
Raw HTRF data (ratio of 665nm/620nm) should be normalized to account for plate-to-plate and well-to-well variability.[16][17][18][19]
Protocol:
-
Calculate Percent Inhibition: Normalize the data using the high (DMSO) and low (Staurosporine) controls on each plate. % Inhibition = 100 * (1 - (Sample_Signal - Low_Control_Mean) / (High_Control_Mean - Low_Control_Mean))
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[11] Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|
Hit Selection
A "hit" is a compound that demonstrates a statistically significant and reproducible inhibitory effect.
Protocol:
-
Primary Hit Criteria: Compounds exhibiting ≥50% inhibition in the primary screen are considered initial hits.
-
Confirmation Screen: Re-test the initial hits in triplicate under the same assay conditions.
-
Confirmed Hits: Compounds that consistently show ≥50% inhibition are classified as confirmed hits and are prioritized for further characterization.
Hit Validation and Characterization
The goal of hit validation is to confirm the activity of the selected compounds and eliminate artifacts.[12][20]
Dose-Response Curves
Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the confirmed hits in DMSO.
-
IC₅₀ Determination: Test the diluted compounds in the HTRF assay to generate dose-response curves.
-
Data Fitting: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Orthogonal Assays
To ensure that the observed activity is not due to assay-specific artifacts, hits should be confirmed in an orthogonal assay that utilizes a different detection technology. A fluorescence polarization (FP) assay is a suitable choice.[21][22][23][24][25]
Protocol for Fluorescence Polarization (FP) Kinase Assay:
-
Reagents: A fluorescently labeled tracer that binds to the kinase active site is required.
-
Assay Principle: In the absence of an inhibitor, the small fluorescent tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger kinase, its rotation is slowed, leading to high polarization. A competitive inhibitor will displace the tracer, causing a decrease in polarization.
-
Procedure: a. Dispense the kinase and fluorescent tracer into a 384-well plate. b. Add the hit compounds at various concentrations. c. Incubate to reach binding equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the IC₅₀ values from the resulting dose-response curves.
Table 2: Hit Validation Cascade
| Step | Assay | Purpose |
| 1. Hit Confirmation | Primary HTRF Assay (in triplicate) | Confirm on-target activity and reproducibility. |
| 2. Potency Determination | Primary HTRF Assay (dose-response) | Determine the IC₅₀ of the hit compounds. |
| 3. Orthogonal Validation | Fluorescence Polarization (FP) Assay | Eliminate assay-specific artifacts and confirm binding. |
| 4. Selectivity Profiling | Kinase Panel Screening | Assess the selectivity of the hits against a panel of other kinases. |
| 5. Cell-Based Assay | Cellular Kinase Phosphorylation Assay | Confirm activity in a more physiologically relevant context.[26][27][28] |
Logical Relationship of Hit Validation:
Caption: A stepwise approach to hit validation and lead optimization.
Conclusion
This application note provides a detailed and robust protocol for the high-throughput screening of N-(1,2-Oxazol-4-yl)acetamide libraries to identify novel kinase inhibitors. By following this comprehensive workflow, from library preparation to hit validation, researchers can efficiently identify and characterize promising lead compounds for further drug development. The use of an HTRF assay as the primary screen, coupled with a fluorescence polarization orthogonal assay, provides a strong foundation for a successful screening campaign. Rigorous data analysis and a systematic hit validation cascade are essential to ensure the quality and reliability of the results.
References
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). PMC. [Link]
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HTRF ® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. [Link]
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(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ResearchGate. [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PMC. [Link]
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Development of a HTRF kinase assay for determination of Syk activity. (2008). PubMed. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]
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Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (2015). PMC. [Link]
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Fluorescence detection techniques for protein kinase assay. (2009). ResearchGate. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]
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Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
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Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates. (2011). PMC. [Link]
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Data normalization methods recommended for the analysis of HTS and HCS... | Download Table. (n.d.). ResearchGate. [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2018). PMC. [Link]
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Data normalization and standardization. (n.d.). Psomagen. [Link]
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Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. (2021). TSpace. [Link]
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HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. (2015). ResearchGate. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
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Normalization techniques for high‐throughput screening by infrared matrix‐assisted laser desorption electrospray ionization mass spectrometry. (2019). PMC. [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023). LinkedIn. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
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Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. (2018). PubMed. [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2019). ACS Publications. [Link]
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Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2021). PMC. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
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Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (2023). PMC. [Link]
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New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). PMC. [Link]
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Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. [Link]
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(PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2019). ResearchGate. [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). PMC. [Link]
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Novel 4-acetamide-2-alkylthio-N-acetanilides resembling nimesulide: Synthesis, cell viability evaluation and in silico studies. (2017). PubMed. [Link]
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2017). PMC. [Link]
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Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). PubMed. [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed. [Link]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PMC. [Link]
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N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide. (n.d.). PubChem. [Link]
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Application Notes and Protocols for N-(1,2-Oxazol-4-yl)acetamide in Enzyme Inhibition Assays
Introduction
The quest for novel and specific enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is implicated in a multitude of diseases. Small molecule inhibitors that can selectively modulate enzyme activity are therefore invaluable as therapeutic agents and as chemical tools to probe biological pathways. N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound belonging to the oxazole family, a class of molecules known for a wide range of biological activities. While the specific inhibitory profile of N-(1,2-Oxazol-4-yl)acetamide is an active area of investigation, its structural motifs are present in compounds with known bioactivities, suggesting its potential as a modulator of enzyme function.[1][2][3][4][5]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating N-(1,2-Oxazol-4-yl)acetamide as a potential enzyme inhibitor. The protocols outlined below are designed to be robust and adaptable, providing a self-validating framework for the initial characterization of this compound's inhibitory activity, including the determination of its potency (IC50) and an initial investigation into its mode of inhibition.
Scientific Rationale and Experimental Causality
The effective characterization of a potential enzyme inhibitor requires a systematic and logical progression of experiments. The choice of each experimental parameter is critical for generating reliable and interpretable data.
-
Enzyme and Substrate Selection: The initial step is the selection of a target enzyme. This choice may be driven by a specific therapeutic hypothesis or a broader screening effort. The substrate for the chosen enzyme should be well-characterized, with a known Michaelis constant (Km), and the product of the enzymatic reaction should be readily detectable.
-
Assay Principle: The fundamental principle of an enzyme inhibition assay is to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.[6][7] A decrease in the reaction rate in the presence of the compound indicates inhibition. The choice of detection method (e.g., absorbance, fluorescence, luminescence) will depend on the nature of the substrate and product.
-
Inhibitor Preparation and Concentration Range: N-(1,2-Oxazol-4-yl)acetamide, like many small molecules, is often dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use a concentration range that spans from no inhibition to complete inhibition to accurately determine the IC50 value. A serial dilution is typically performed to achieve this. A vehicle control containing only the solvent is essential to account for any effects of the solvent on enzyme activity.[6]
-
Pre-incubation: A pre-incubation step, where the enzyme and inhibitor are mixed and incubated before the addition of the substrate, is often included.[6] This allows for the inhibitor to bind to the enzyme and reach equilibrium, which is particularly important for inhibitors with slow binding kinetics.
-
Kinetic Analysis (Mode of Inhibition): Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides valuable insights into the inhibitor's mechanism of action.[6][8] This is achieved by measuring the enzyme's reaction kinetics at various substrate and inhibitor concentrations. The resulting data can be analyzed using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots to elucidate the inhibitory mechanism.[6]
Experimental Workflow
The overall workflow for evaluating N-(1,2-Oxazol-4-yl)acetamide as an enzyme inhibitor can be visualized as follows:
Figure 1: General experimental workflow for enzyme inhibition analysis.
Detailed Protocols
Protocol 1: Determination of the IC50 Value of N-(1,2-Oxazol-4-yl)acetamide
This protocol describes the steps to determine the half-maximal inhibitory concentration (IC50) of N-(1,2-Oxazol-4-yl)acetamide, a key parameter for quantifying its potency.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (optimized for the specific enzyme)
-
N-(1,2-Oxazol-4-yl)acetamide
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Microplate reader
Procedure:
-
Prepare a Stock Solution of N-(1,2-Oxazol-4-yl)acetamide: Dissolve a precisely weighed amount of N-(1,2-Oxazol-4-yl)acetamide in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform a serial dilution of the N-(1,2-Oxazol-4-yl)acetamide stock solution in the assay buffer to create a range of working concentrations. A 10-point, 3-fold serial dilution is a good starting point. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration well.
-
Assay Setup: In a 96-well plate, add the following components in the specified order:
-
Assay buffer
-
Serial dilutions of N-(1,2-Oxazol-4-yl)acetamide or vehicle control
-
Enzyme solution (diluted to the desired concentration in assay buffer)
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure Enzyme Activity: Immediately begin measuring the formation of the product over time using a microplate reader. The detection method (absorbance, fluorescence, or luminescence) will depend on the specific assay.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| [N-(1,2-Oxazol-4-yl)acetamide] (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 92.1 |
| 11.1 | 75.3 |
| 3.7 | 51.2 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| 0.1 | 2.3 |
| 0 (Vehicle) | 0 |
Table 1: Example data for IC50 determination.
Protocol 2: Investigation of the Mode of Inhibition
This protocol outlines the procedure to determine the mechanism by which N-(1,2-Oxazol-4-yl)acetamide inhibits the target enzyme.
Procedure:
-
Experimental Design: Perform the enzyme activity assay with multiple, fixed concentrations of N-(1,2-Oxazol-4-yl)acetamide (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) while varying the substrate concentration for each inhibitor concentration. The substrate concentrations should typically range from 0.1 x Km to 10 x Km.
-
Assay Execution: Follow the same assay setup and measurement procedure as described in Protocol 1.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition.
-
Interpretation of Lineweaver-Burk Plots:
Figure 2: Interpretation of Lineweaver-Burk plots for different inhibition modes.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls and validation steps are essential:
-
Positive and Negative Controls: Include a known inhibitor of the target enzyme as a positive control and a vehicle-only control as a negative control.
-
Enzyme Activity Control: Ensure that the enzyme remains active and stable throughout the experiment.
-
Substrate Stability: Verify that the substrate is stable under the assay conditions.
-
Compound Interference: Test whether N-(1,2-Oxazol-4-yl)acetamide interferes with the detection method (e.g., by absorbing light at the same wavelength as the product). This can be done by running the assay without the enzyme.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of N-(1,2-Oxazol-4-yl)acetamide as a potential enzyme inhibitor. By systematically determining its IC50 value and investigating its mode of inhibition, researchers can gain valuable insights into its biological activity and potential as a therapeutic agent or a chemical probe. Adherence to the principles of scientific integrity, including the use of appropriate controls and rigorous data analysis, is paramount for obtaining trustworthy and actionable results. Further studies, such as detailed kinetic analysis, structural studies (e.g., X-ray crystallography), and cellular assays, will be necessary to fully elucidate the mechanism of action and the physiological relevance of N-(1,2-Oxazol-4-yl)acetamide's inhibitory activity.
References
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Čapkauskaitė, E., Kairys, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Journal of Visualized Experiments. Retrieved from [Link]
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Siddiqui, S. Z., et al. (2014). 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. ResearchGate. Retrieved from [Link]
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Tipton, K. F., & Langley, D. B. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 15(11), 20499–20536. Retrieved from [Link]
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Goldman, E. R., et al. (2019). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases, 5(10), 1724–1735. Retrieved from [Link]
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Shaikh, J. I., et al. (2020). Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride an. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Buker, S. M., et al. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]
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Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Journal of Heterocyclic Chemistry. Retrieved from [Link]
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Turunen, B. J., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(19), 6167–6173. Retrieved from [Link]
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Kumar, A., et al. (2021). Synthesis and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved from [Link]
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Mahyavanshi, J., Shukla, M., & Parmar, K. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl). Research India Publications. Retrieved from [Link]
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Ibrahim, H. S., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 776–791. Retrieved from [Link]
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Parmar, K. (2021). Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. ResearchGate. Retrieved from [Link]
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Peyrat, J.-F., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8454–8471. Retrieved from [Link]
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Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. Medicinal Chemistry Research, 22(12), 5966–5974. Retrieved from [Link]
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Lee, J. S., et al. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Antimicrobial Agents and Chemotherapy, 68(10), e0064324. Retrieved from [Link]
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Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5406. Retrieved from [Link]
-
Allam, H. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 776–791. Retrieved from [Link]
-
Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central. Retrieved from [Link]
-
Hsiao, C.-J., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 534–542. Retrieved from [Link]
-
Gholampour, N., et al. (2021). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. Scientific Reports, 11(1), 16183. Retrieved from [Link]
-
Husain, A., et al. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Chemistry Central Journal, 11(1), 133. Retrieved from [Link]
-
Mabkhot, Y. N., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide. Retrieved from [Link]
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Application Notes & Protocols: In Vivo Evaluation of N-(1,2-Oxazol-4-yl)acetamide Derivatives
Introduction: The N-(1,2-Oxazol-4-yl)acetamide Scaffold in Kinase Inhibition
The N-(1,2-Oxazol-4-yl)acetamide core is a privileged scaffold in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors.[1] Kinases play a central role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile pharmacophore capable of engaging in critical hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of various kinases.[1] This structural motif has been incorporated into numerous small molecules targeting kinases in the MAPK pathway, cell cycle-dependent kinases (CDKs), and receptor tyrosine kinases (RTKs) like FLT3 and KIT.[2][3][4]
The development of these derivatives from promising in vitro hits into viable clinical candidates hinges on rigorous preclinical in vivo evaluation.[5] These whole-animal studies are indispensable for understanding a compound's pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, overall efficacy, and safety in a complex biological system.[5][6] This document provides a structured guide and detailed protocols for designing and executing foundational in vivo studies for novel N-(1,2-Oxazol-4-yl)acetamide derivatives, with a primary focus on oncology applications using murine xenograft models.
Section 1: Preclinical Strategy and Model Selection
A robust preclinical strategy begins with the selection of an appropriate animal model that can reliably predict clinical outcomes.[7] For targeted agents like kinase inhibitors, the primary consideration is the genetic background of the tumor model. The chosen model must possess the specific kinase mutation, amplification, or pathway activation that the N-(1,2-Oxazol-4-yl)acetamide derivative is designed to inhibit.
Rationale for Model Choice
-
Cell Line-Derived Xenografts (CDX): This is the most common and cost-effective initial model.[6][8] Human cancer cell lines with known genetic profiles (e.g., specific kinase mutations) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID, or NSG).[6][8] This allows for a direct assessment of the compound's effect on a tumor with a specific molecular driver.
-
Patient-Derived Xenografts (PDX): PDX models involve implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse.[6] These models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical efficacy.[6]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice engineered to develop tumors spontaneously due to specific genetic alterations.[8] These models are invaluable for studying tumor development in an immunocompetent host, which is crucial for evaluating compounds that may interact with the immune system.[8]
Experimental Workflow for Model Selection & Initial Studies
The logical flow of preclinical in vivo testing is designed to build a comprehensive data package, starting from safety and tolerability and moving towards efficacy.
Caption: Logical workflow for preclinical in vivo evaluation.
Section 2: Pharmacokinetic & Tolerability Studies
Before assessing anti-tumor efficacy, it is critical to determine a safe and tolerable dosing range for the test compound. This is primarily achieved through a Maximum Tolerated Dose (MTD) study.[9][10]
Maximum Tolerated Dose (MTD) Study Protocol
The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[10][11]
Objective: To determine the highest dose of an N-(1,2-Oxazol-4-yl)acetamide derivative that can be administered without inducing significant toxicity (e.g., >20% body weight loss, mortality, or severe clinical signs).[6][10]
Materials:
-
Test N-(1,2-Oxazol-4-yl)acetamide derivative
-
Vehicle solution (e.g., 0.5% methylcellulose, 5% DMSO in saline)
-
Healthy, age-matched mice (e.g., Swiss albino or the background strain of the planned xenograft model)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Calibrated scale for animal weighing
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Group Assignment: Randomly assign animals into small cohorts (n=3-5 per group). Include a vehicle control group and at least 3-5 dose-escalation groups.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose steps can be adjusted based on emerging data.
-
Compound Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) daily for 7-14 days.[9]
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
Note any mortality.
-
-
Endpoint: The study concludes after the pre-defined treatment period or when clear dose-limiting toxicity is observed. The MTD is typically the dose level below the one that causes >20% mean body weight loss or other severe adverse events.[6]
Pharmacokinetic (PK) Data
A preliminary PK study is often run in parallel or immediately following the MTD study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][12] This data is crucial for designing an effective dosing schedule for the efficacy study.
Table 1: Key Pharmacokinetic Parameters to Assess
| Parameter | Symbol | Description | Importance |
|---|---|---|---|
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. | Relates to efficacy and potential acute toxicity. |
| Time to Max Concentration | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | Represents the overall bioavailability of the drug. |
| Half-life | t½ | The time required for the drug concentration to decrease by half. | Determines dosing frequency to maintain therapeutic levels. |
Section 3: In Vivo Efficacy Study (Subcutaneous Xenograft Model)
Once the MTD and a preliminary PK profile are established, the anti-tumor activity of the compound can be evaluated. The subcutaneous xenograft model is the industry standard for initial efficacy testing.[6][8]
Detailed Efficacy Study Protocol
Objective: To evaluate the ability of an N-(1,2-Oxazol-4-yl)acetamide derivative to inhibit tumor growth in a subcutaneous xenograft model.
Procedure:
-
Cell Culture & Preparation: Culture the selected cancer cell line (with the target kinase pathway activated) under standard conditions.[6] On the day of injection, harvest cells during their exponential growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel® to a final concentration of 5-10 x 10⁷ cells/mL.[6] Cell viability should exceed 90%.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each immunodeficient mouse (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume 2-3 times per week using digital calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2 .[6]
-
Randomization: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Treatment Groups:
-
Group 1: Vehicle Control (administered on the same schedule as the test compound)
-
Group 2: Test Compound (Dose 1, e.g., MTD or 1/2 MTD)
-
Group 3: Test Compound (Dose 2, optional, e.g., 1/4 MTD)
-
Group 4: Positive Control (a relevant standard-of-care drug, if available)
-
-
Compound Administration: Begin dosing according to the schedule determined from PK/PD data (e.g., once daily (QD) or twice daily (BID) via oral gavage).
-
Data Collection: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.[6]
-
Study Endpoint: The study is terminated when tumors in the control group reach a pre-specified maximum size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[6] All animals are euthanized, and final tumor weights are recorded.
Visualizing the Efficacy Study Timeline
Caption: Typical timeline for a subcutaneous xenograft efficacy study.
Section 4: Pharmacodynamic (PD) & Biomarker Analysis
Efficacy data demonstrates if the compound works; pharmacodynamic analysis explains how it works by confirming target engagement in the tumor tissue.
Objective: To measure the modulation of the target kinase and downstream signaling pathways in tumor tissue following treatment.
Protocol: Tumor Tissue Collection and Analysis
-
Satellite Groups: It is best practice to include satellite groups of animals in the efficacy study specifically for PD analysis.
-
Tissue Collection: At specific time points after the final dose (e.g., 2, 8, and 24 hours), euthanize satellite animals.
-
Tumor Excision: Immediately excise the tumors, section them, and either snap-freeze them in liquid nitrogen for biochemical analysis (Western Blot, ELISA) or fix them in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot: Homogenize frozen tumor tissue to prepare lysates. Use specific antibodies to probe for the phosphorylated (inactive/active) form of the target kinase and key downstream substrates (e.g., p-ERK, p-AKT). A reduction in the phosphorylated form of a downstream protein relative to total protein indicates effective target inhibition.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize the inhibition of signaling pathways (e.g., staining for p-ERK) and effects on cell fate (e.g., staining for cleaved caspase-3 for apoptosis or Ki-67 for proliferation).
-
References
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Mesa-Eguiagaray, I., et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]
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Rajendran, V. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
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Cagan, R. L., et al. (2016). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. eLife. [Link]
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Pfirschke, C., et al. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. [Link]
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Labcorp. (n.d.). Maximum tolerable dose (MTD) studies. Labcorp Drug Development. [Link]
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Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]
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Bio-Rad. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Bio-Rad. [Link]
-
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology. [Link]
-
Donoghue, M. (2021). Designing First-In-Human Trials for Small Molecules and Biologics. YouTube. [Link]
-
Beaver, J. A., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. [Link]
-
Reiner, T., et al. (2011). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Journal of Labeled Compounds and Radiopharmaceuticals. [Link]
-
Kumar, P., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]
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Wang, D., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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Harrison, C., et al. (2024). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. PubMed Central. [Link]
-
Sharma, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
Scott, J. S., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. [Link]
-
Al-Qaisi, J. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]
-
Lee, H., et al. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. PubMed. [Link]
-
Liu, B., et al. (2021). Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type II TRK Kinase Inhibitor Capable of Overcoming Multiple Resistant Mutants. ResearchGate. [Link]
-
Lee, H., et al. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. ResearchGate. [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]
-
Kumar, L., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
Kim, J. S., et al. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PubMed Central. [Link]
-
van de Wetering, C., et al. (2016). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Alagumuthu, M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. [Link]
-
Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed Central. [Link]
Sources
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- 3. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1,2-Oxazol-4-yl)acetamide
Welcome to the technical support guide for the synthesis of N-(1,2-Oxazol-4-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic underpinnings of potential issues and provide field-proven troubleshooting strategies and detailed protocols to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of N-(1,2-Oxazol-4-yl)acetamide is typically approached in two primary stages: first, the construction of the 4-amino-1,2-oxazole core, followed by the N-acylation to yield the final product. Problems can arise at either stage, impacting yield, purity, and reproducibility.
Part 1: Synthesis of the 4-Amino-1,2-Oxazole Core
The most common route to the 1,2-oxazole (isoxazole) ring involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.[1] For the 4-amino derivative, a suitable precursor like cyanoacetylacetone or an enamine of a β-ketoester is often used.
Question 1: My yield for the 4-amino-1,2-oxazole intermediate is consistently low. What are the likely causes?
Low yields in this cyclization step often trace back to three main areas: starting material integrity, suboptimal reaction conditions, and competing side reactions.
-
Starting Material Integrity: Ensure the purity of your β-dicarbonyl equivalent and hydroxylamine hydrochloride. The former can undergo self-condensation or exist in varying keto-enol tautomeric forms, affecting reactivity.
-
Incomplete Reaction: The cyclization can be slow. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction will show significant amounts of starting material remaining.
-
Side Reactions: The most common side reaction is the formation of a regioisomer (e.g., a 5-amino-1,2-oxazole derivative instead of the desired 4-amino). This is a significant issue that warrants a separate discussion (see Question 2). Another possibility is the degradation of the product or starting materials under harsh pH or high temperatures.
Question 2: I'm observing a mixture of regioisomers during the 1,2-oxazole ring formation. How can I improve selectivity for the 4-amino isomer?
Regioisomer formation is a classic challenge in the synthesis of unsymmetrically substituted isoxazoles.[2] The outcome is dictated by which carbonyl group of the 1,3-dicarbonyl precursor undergoes the initial nucleophilic attack by hydroxylamine.
Causality: The regioselectivity is governed by a delicate balance of steric hindrance and electronic effects at the two carbonyl carbons. The less sterically hindered and more electrophilic carbonyl is typically favored for initial attack.
Troubleshooting Strategies:
-
pH Control: Adjusting the pH can alter the reactivity of the nucleophile and the substrate. Acidic conditions can sometimes favor the formation of one isomer over the other by modifying which carbonyl is more readily protonated and activated.
-
Use of Pre-functionalized Substrates: Employing a β-enamino ketoester as the starting material can provide much greater regiochemical control. The enamine directs the cyclization, leading selectively to the desired isomer.[1]
-
Solvent Modification: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., ethanol vs. acetonitrile) may alter the ratio of the regioisomers formed.[2]
Part 2: N-Acylation of 4-Amino-1,2-Oxazole
This step involves the reaction of the 4-amino-1,2-oxazole intermediate with an acetylating agent like acetyl chloride or acetic anhydride.
Question 3: The acylation reaction is sluggish, and I'm seeing a lot of unreacted 4-amino-1,2-oxazole. How can I improve the conversion rate?
The nucleophilicity of the amino group at the C4 position of the 1,2-oxazole ring can be lower than that of a simple aniline. This is due to the electron-withdrawing nature of the heterocyclic ring.
Causality: The nitrogen and oxygen atoms in the oxazole ring pull electron density away from the C4 position, making the lone pair on the amino nitrogen less available for nucleophilic attack.
Troubleshooting Strategies:
-
Choice of Acylating Agent: If acetic anhydride is proving too slow, switch to the more reactive acetyl chloride.
-
Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is essential to neutralize the HCl or acetic acid byproduct, which would otherwise protonate the starting material and halt the reaction. Ensure at least one equivalent of base is used. For sluggish reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) may be effective.
-
Solvent and Temperature: Conduct the reaction in an inert, aprotic solvent such as dichloromethane (DCM), acetone, or tetrahydrofuran (THF).[3][4] Gentle heating (40-50 °C) can often increase the reaction rate without promoting significant side reactions.
Question 4: My final product is impure, with significant byproducts observed by NMR/LC-MS. What are these impurities, and how can they be avoided?
The primary byproduct of concern in this step is the diacetylated product, where both hydrogen atoms on the amine are replaced by acetyl groups. Ring-opening is another, albeit less common, possibility under harsh conditions.
Troubleshooting Strategies:
-
To Prevent Diacylation:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent, but avoid a large excess.
-
Control Temperature: Add the acylating agent slowly at a reduced temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. This minimizes the exothermic reaction that can drive over-acylation.
-
-
To Prevent Ring Degradation:
-
The 1,2-oxazole ring is susceptible to cleavage under strongly reductive or certain basic conditions.[5] Avoid overly harsh bases or prolonged reaction times at high temperatures.
-
Summary Troubleshooting Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Amino-1,2-oxazole | Incomplete reaction; Regioisomer formation; Starting material degradation. | Monitor reaction by TLC/LC-MS; Adjust pH or use an enamino precursor for better regiocontrol; Use moderate temperatures. |
| Mixture of Regioisomers | Lack of selectivity in hydroxylamine attack on the dicarbonyl precursor. | Modify reaction pH; Change solvent; Use a β-enamino ketoester derivative for directed synthesis.[1][2] |
| Incomplete N-Acylation | Low nucleophilicity of the amino group; Inadequate base. | Use a more reactive acylating agent (acetyl chloride); Use an appropriate base (e.g., triethylamine); Gently heat the reaction. |
| Formation of Byproducts in Acylation | Over-acylation (diacylation); Ring cleavage. | Control stoichiometry and temperature (add acylating agent at 0°C); Avoid harsh bases and prolonged heating. |
| Difficulty in Purification | Product instability; Similar polarity to byproducts. | Use column chromatography with a suitable solvent system (e.g., Ethyl Acetate/Hexane); Recrystallize from a solvent like ethanol or ethyl acetate. |
Visual Guides & Workflows
General Synthesis Pathway
Caption: Overall synthetic route to the target compound.
Side Reaction: Regioisomer Formation
Caption: Competing pathways leading to regioisomers.
Troubleshooting Workflow: Low Acylation Yield
Caption: Decision tree for troubleshooting the N-acylation step.
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should adapt them based on their specific substrate and laboratory conditions.
Protocol 1: Synthesis of 4-Amino-1,2-oxazole Intermediate
(Adapted from methods for constructing 1,2-oxazole rings from β-enamino ketoesters)[1]
-
Reaction Setup: To a solution of the appropriate β-enamino ketoester precursor (1.0 eq) in absolute ethanol (5 mL per mmol of precursor), add hydroxylamine hydrochloride (1.2 eq).
-
Base Addition: Add a base such as sodium acetate or triethylamine (1.5 eq) to the mixture.
-
Reaction: Stir the mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure 4-amino-1,2-oxazole.
Protocol 2: N-Acylation to N-(1,2-Oxazol-4-yl)acetamide
(Adapted from standard N-acylation procedures)[3][4]
-
Reaction Setup: Dissolve the 4-amino-1,2-oxazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Rosa, G., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Retrieved from [Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) N-(Thiazol-2-yl)acetamide. Retrieved from [Link]
Sources
- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of N-(1,2-Oxazol-4-yl)acetamide
Welcome to the technical support center for the synthesis of N-(1,2-Oxazol-4-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible, high-yield outcomes.
The synthesis of N-(1,2-Oxazol-4-yl)acetamide is typically a two-stage process: first, the construction of the 4-amino-1,2-oxazole core, followed by the N-acylation of the amino group. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to troubleshooting and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 4-amino-1,2-oxazole precursor?
A1: The two most prevalent pathways to the 1,2-oxazole ring system are the reaction of a three-carbon component with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] For the specific 4-amino substitution pattern, a common and effective method involves the cyclocondensation of β-ketonitriles (like 3-amino-3-oxopropanenitrile derivatives) with hydroxylamine. This approach directly installs the required amino functionality at the C4 position.
Q2: Why is the N-O bond in the isoxazole ring considered sensitive?
A2: The N-O bond is the weakest bond in the isoxazole ring and is susceptible to cleavage under certain conditions.[3] This can be a significant source of yield loss. Conditions to be wary of include:
-
Strongly Basic or Acidic Conditions: Can promote ring-opening.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can readily cleave the N-O bond.
-
Photochemical Conditions: UV irradiation can induce rearrangement to an oxazole via an azirine intermediate.[2]
Q3: Why is the acylation of 4-amino-1,2-oxazole sometimes inefficient compared to other aromatic amines?
A3: The nucleophilicity of the amino group on the isoxazole ring can be lower than that of simple anilines. This is due to the electron-withdrawing nature of the heterocyclic ring system. Consequently, the reaction may be sluggish and require optimization to proceed to completion. Under-acylation is a common cause of reduced yield and purification difficulties.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter.
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// Stage 1: Ring Formation stage1_check [label="Problem in Stage 1?\n(4-Amino-1,2-oxazole Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; regioisomers [label="Issue: Mixture of Regioisomers", fillcolor="#F1F3F4", fontcolor="#202124"]; ring_cleavage [label="Issue: Ring Cleavage / Decomposition", fillcolor="#F1F3F4", fontcolor="#202124"]; low_conversion [label="Issue: Low Conversion of Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"];
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// Stage 2: Acylation stage2_check [label="Problem in Stage 2?\n(N-Acylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incomplete_acylation [label="Issue: Incomplete Acylation", fillcolor="#F1F3F4", fontcolor="#202124"]; side_products [label="Issue: Byproduct Formation", fillcolor="#F1F3F4", fontcolor="#202124"];
sol_acylation [label="Solution:\n• Use fresh acetic anhydride/acetyl chloride.\l• Add a catalytic amount of weak acid (e.g., acetic acid).\l• Include a non-nucleophilic base (e.g., pyridine, TEA) to scavenge acid byproduct.\l• Gently heat the reaction (40-50 °C).\l", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_side_products [label="Solution:\n• Avoid excessive heat.\l• Use precise stoichiometry (1.1-1.2 eq. of acylating agent).\l• Ensure starting 4-amino-1,2-oxazole is pure.\l", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges start -> stage1_check [label="Analyze TLC of crude intermediate"]; start -> stage2_check [label="Analyze TLC of final crude product"];
stage1_check -> regioisomers [style=dashed]; stage1_check -> ring_cleavage [style=dashed]; stage1_check -> low_conversion [style=dashed];
regioisomers -> sol_regio; ring_cleavage -> sol_cleavage; low_conversion -> sol_conversion1;
stage2_check -> incomplete_acylation [style=dashed]; stage2_check -> side_products [style=dashed];
incomplete_acylation -> sol_acylation; side_products -> sol_side_products; } enddot Caption: Troubleshooting decision tree for N-(1,2-Oxazol-4-yl)acetamide synthesis.
Q4: My yield for the 4-amino-1,2-oxazole intermediate is very low. What should I investigate first?
A4: Low yield in the initial ring-forming step often points to one of three issues: starting material integrity, reaction conditions, or intermediate stability.[3]
-
Starting Material Integrity: Ensure the purity of your β-ketonitrile precursor. For cycloaddition routes, the stability of the alkyne and the nitrile oxide precursor is critical. Nitrile oxides are particularly prone to dimerization to form furoxans if not consumed quickly.[3] To mitigate this, generate the nitrile oxide in situ and ensure the alkyne is readily available to react.
-
Reaction Conditions: The pH of the reaction is crucial when using hydroxylamine with 1,3-dicarbonyl compounds, as acidic conditions often favor the formation of one regioisomer over another.[6] Solvent polarity can also influence regioselectivity.
-
Systematic Approach: Use Thin-Layer Chromatography (TLC) to monitor the reaction. If you see multiple new spots, you may be forming regioisomers. If the starting material is consumed but the desired product spot is faint, you may be experiencing product decomposition.
Q5: I see a significant amount of unreacted 4-amino-1,2-oxazole in my final product TLC. How can I drive the acylation to completion?
A5: This is a classic sign of insufficient activation or suboptimal reaction conditions for the acylation step.
-
Reagent Quality: Acetic anhydride can hydrolyze over time. Use a fresh bottle or freshly distilled reagent.
-
Catalysis: The acylation can be slow without a catalyst. Adding a catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl oxygen of the anhydride, making it a more potent electrophile.[4]
-
Base Additive: When using acetyl chloride, an equivalent of HCl is produced, which will protonate the starting amine and shut down the reaction. The inclusion of a non-nucleophilic base like pyridine or triethylamine is essential to scavenge this acid.
-
Temperature: Gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. However, avoid excessive heat, which can lead to side product formation.[4]
Q6: My final product is discolored (yellow or brown). What is the cause and how can I purify it?
A6: Discoloration often arises from impurities. Aromatic amines can be susceptible to oxidation, leading to colored byproducts.[4] Additionally, any side products from the ring-formation step (like furoxans) or decomposition can impart color.
-
Prevention: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions. Ensure your solvents are properly degassed.
-
Purification:
-
Recrystallization: This is the preferred method for purification if a suitable solvent system can be found. Screen various solvents (e.g., ethyl acetate/hexanes, ethanol/water).
-
Column Chromatography: This is the most robust method for removing impurities with different polarities.[3] Systematically screen eluent systems using TLC to achieve good separation between your product and the impurities.
-
Activated Carbon: Sometimes, a small amount of activated carbon can be added during recrystallization to adsorb colored impurities, followed by hot filtration.
-
Optimized Experimental Protocol
This protocol provides a reliable, high-yield synthesis of N-(1,2-Oxazol-4-yl)acetamide.
Stage 1: Synthesis of 4-Amino-1,2-oxazole
// Nodes start_materials [label="Starting Materials:\n• 3-Oxopropanenitrile (Malononitrile derivative)\l• Hydroxylamine Hydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_step [label="Reaction:\n• Sodium ethoxide in Ethanol\l• Stir at 0 °C to RT\l• Monitor by TLC", fillcolor="#E8F0FE", fontcolor="#202124"]; workup [label="Workup:\n• Neutralize with Acetic Acid\l• Concentrate under vacuum\l• Extract with Ethyl Acetate", fillcolor="#E8F0FE", fontcolor="#202124"]; purification [label="Purification:\n• Column Chromatography\l(Silica Gel, EtOAc/Hexanes)\l• Characterize (NMR, MS)", fillcolor="#D4EDDA", fontcolor="#202124"]; product [label="Product:\n4-Amino-1,2-oxazole", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start_materials -> reaction_step; reaction_step -> workup; workup -> purification; purification -> product; } enddot Caption: Workflow for the synthesis of the 4-amino-1,2-oxazole intermediate.
Methodology:
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C under a nitrogen atmosphere, add 2-cyanoacetamide (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Addition: Stir the resulting suspension for 30 minutes at 0 °C. Then, add a solution of hydroxylamine hydrochloride (1.1 eq) in water or ethanol dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Workup: Once the reaction is complete, carefully neutralize the mixture with glacial acetic acid to pH ~7.
-
Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 4-amino-1,2-oxazole as a solid.
Stage 2: N-Acylation to form N-(1,2-Oxazol-4-yl)acetamide
Methodology:
-
Reaction Setup: Dissolve 4-amino-1,2-oxazole (1.0 eq) in dichloromethane or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer. Add pyridine (1.5 eq).
-
Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 20 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer successively with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford N-(1,2-Oxazol-4-yl)acetamide as a pure solid.
Data Summary Table
| Parameter | Stage 1: Ring Formation | Stage 2: N-Acylation |
| Key Reagents | 2-Cyanoacetamide, Hydroxylamine HCl | 4-Amino-1,2-oxazole, Acetic Anhydride |
| Base | Sodium Ethoxide | Pyridine |
| Solvent | Ethanol | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours | 2 - 4 hours |
| Typical Yield | 60 - 75% | 85 - 95% |
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
-
Dobrzańska, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. [Link]
-
Banu, H., & Al-Ghamdi, A. M. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
-
Kiyani, H., & Ghorbani, F. (2016). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of the ADAN acylation conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
DiRocco, D. A., et al. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Wikipedia. (n.d.). Isoxazole. [Link]
- BenchChem. (n.d.). Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline.
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?[Link]
-
Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. PubMed Central. [Link]
Sources
- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(1,2-Oxazol-4-yl)acetamide
Welcome to the dedicated technical support guide for navigating the purification challenges of N-(1,2-Oxazol-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow.
Introduction
N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry due to the presence of the oxazole ring, a scaffold found in many biologically active molecules. However, the purification of this compound can be non-trivial, often plagued by issues such as ring instability, persistent impurities, and difficulties in crystallization. This guide provides a structured approach to overcoming these challenges, grounded in chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of N-(1,2-Oxazol-4-yl)acetamide in a question-and-answer format.
Question 1: My final product is a persistent oil or waxy solid, and I can't seem to induce crystallization. What's going on and what should I do?
Answer:
The inability to obtain a crystalline solid is a common issue and can be attributed to several factors:
-
Residual Solvents: Even trace amounts of solvents from your reaction or work-up can inhibit crystal lattice formation. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Impurities: The presence of unreacted starting materials or by-products can act as "crystal poisons." A common impurity is the starting amine, 4-amino-1,2-oxazole, which is more polar than the product.
-
Polymorphism: The compound may exist in multiple solid-state forms (polymorphs), some of which may be more difficult to crystallize.
Troubleshooting Workflow:
-
Thorough Drying: Start by drying the crude product under high vacuum for an extended period (12-24 hours).
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) to assess the purity. Use a solvent system like ethyl acetate/hexane to get good separation. If you see multiple spots, further purification is necessary.
-
Solvent Trituration: If the product is an oil, try dissolving it in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-solvent (e.g., hexane or diethyl ether) with vigorous stirring until the solution becomes cloudy. This can often crash out the product as a solid.
-
Chromatography: If impurities are present, column chromatography is the most effective method for purification.[1][2]
Question 2: My TLC analysis shows a spot with a similar Rf to my product, and I'm struggling to separate them using column chromatography. What are my options?
Answer:
Co-eluting impurities are a significant challenge. Here's how to approach this problem:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically vary the polarity of your mobile phase. Try adding a small percentage of a third solvent with a different polarity, such as methanol or triethylamine (if the impurity is acidic).
-
Stationary Phase: If silica gel isn't providing adequate separation, consider using a different stationary phase like neutral alumina, which can be beneficial if your compound is sensitive to the acidic nature of silica.[2]
-
-
Recrystallization: This is often the best method to remove small amounts of closely-eluting impurities from a solid product. The key is to find a suitable solvent or solvent system.[2][3]
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) dropwise while heating and agitating.
-
The ideal solvent will dissolve your compound when hot but not at room temperature.
-
Once a suitable solvent is identified, perform a larger scale recrystallization. Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[2][3]
| Solvent System | Polarity | Potential Use Case |
| Ethyl Acetate / Hexane | Low to Medium | Good starting point for both chromatography and recrystallization. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar impurities. |
| Toluene | Low | Can be effective for recrystallizing less polar compounds. |
Question 3: I'm concerned about the stability of the oxazole ring during purification. What conditions should I avoid?
Answer:
The 1,2-oxazole ring can be susceptible to degradation under both acidic and basic conditions, leading to ring-opening by-products.[4][5]
-
Acidic Conditions: Strong acids can protonate the nitrogen atom of the oxazole ring, making it susceptible to nucleophilic attack and subsequent ring cleavage.[5] Avoid using strongly acidic conditions during work-up and chromatography. If an acidic wash is necessary to remove basic impurities, use a dilute acid (e.g., 1M HCl) and minimize contact time.[6]
-
Basic Conditions: Strong bases can also promote ring-opening.[5] When performing basic washes (e.g., with sodium bicarbonate), use a saturated solution and avoid prolonged exposure.
-
Chromatography: Standard silica gel is slightly acidic. If you observe degradation on the column (streaking or new spots appearing in later fractions), consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).[2]
Workflow for Stability-Conscious Purification
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (57067-98-8) for sale [vulcanchem.com]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Acetylation Conditions for Heterocyclic Amines
Welcome to the technical support center for the N-acetylation of heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the N-acetylation of heterocyclic amines, providing concise answers and foundational knowledge.
Q1: What are the most common acetylating agents for heterocyclic amines, and how do I choose the right one?
A1: The choice of acetylating agent is critical and depends on the reactivity of your amine, desired reaction conditions, and cost. The three most common reagents are:
-
Acetic Anhydride ((Ac)₂O): This is often the first choice due to its moderate reactivity, affordability, and the fact that the byproduct, acetic acid, is relatively benign and volatile.[1] It is suitable for a wide range of heterocyclic amines.
-
Acetyl Chloride (AcCl): This is a more reactive and aggressive acetylating agent.[1] It is useful for less reactive or sterically hindered amines. However, it is corrosive and generates hydrogen chloride (HCl) as a byproduct, which can be detrimental to sensitive substrates and equipment.[1]
-
Acetic Acid (AcOH): While less common as a primary acetylating agent due to lower yields and the production of water, it can be used, often in the presence of a dehydrating catalyst.[1] More innovatively, acetic acid can serve as a catalyst when using esters like ethyl acetate as the acetyl source, offering a greener alternative.[2][3][4]
Q2: When should I use a catalyst for my N-acetylation reaction?
A2: A catalyst is generally employed under the following circumstances:
-
Slow Reactions: If your heterocyclic amine is electron-deficient or sterically hindered, a catalyst can significantly increase the reaction rate.
-
Mild Conditions Required: When working with sensitive functional groups that could be compromised by harsh conditions (e.g., high temperatures), a catalyst allows the reaction to proceed under milder conditions.
-
Alternative Acetylating Agents: When using less reactive acetylating agents like esters, a catalyst is often necessary to achieve good conversion.[2][5]
Common catalysts include iodine, which has been shown to promote quantitative N-acylation under solvent-free conditions at room temperature, and various Lewis acids.[6][7]
Q3: Can I run my N-acetylation reaction without a solvent?
A3: Yes, solvent-free, or "neat," conditions are often possible and are considered a greener approach.[8] These reactions are typically conducted by mixing the amine and the acetylating agent, sometimes with a catalyst, and may require heating. Solvent-free conditions can lead to shorter reaction times and simpler workups.[8]
Q4: My heterocyclic amine has other nucleophilic groups (e.g., -OH). How can I achieve selective N-acetylation?
A4: Achieving chemoselectivity can be challenging. Here are some strategies:
-
Control Reaction Temperature: N-acetylation can often be achieved preferentially at lower temperatures.
-
pH Control: The pKa values of α- and ε-amino groups in proteins are different, allowing for selective acetylation by controlling the pH.[9] This principle can be extended to other molecules with multiple nucleophilic sites.
-
Protecting Groups: If other methods fail, you may need to protect the other nucleophilic groups before performing the N-acetylation.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the N-acetylation of heterocyclic amines.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Diagnostic Check | Proposed Solution |
| Insufficiently Reactive Acetylating Agent | Review the electronic properties of your heterocyclic amine. Is it electron-deficient? | Switch to a more reactive acetylating agent, such as acetyl chloride instead of acetic anhydride.[1] |
| Steric Hindrance | Examine the structure of your amine for bulky groups near the nitrogen atom. | Increase the reaction temperature in a high-boiling solvent like toluene or DMF.[10] Alternatively, employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP), which forms a more potent acylating intermediate.[10][11] |
| Poor Solubility | Observe the reaction mixture. Is the amine fully dissolved? | Select a solvent in which your amine has good solubility at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective.[10] |
| Catalyst Inefficiency | If using a catalyst, is it appropriate for your substrate? | Consider alternative catalysts. For some substrates, clay catalysts or metal complexes have shown success.[10][12] Iodine is another effective catalyst for N-acylation.[6][7] |
Issue 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Diagnostic Check | Proposed Solution |
| Diacylation | Analyze your product mixture by LC-MS or NMR for a product with two acetyl groups. | Use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture to avoid a large excess.[10] |
| O-Acetylation | If your substrate contains hydroxyl or phenol groups, check for O-acetylated byproducts. | Employ chemoselective reaction conditions, such as running the reaction at a lower temperature.[10] Protecting the -OH group beforehand is another option. |
| Decomposition | Monitor the reaction over time by TLC or LC-MS. Do you observe the formation of new, unidentified spots as the reaction progresses? | Avoid unnecessarily long reaction times at high temperatures. If possible, use a more reactive system that allows for lower reaction temperatures.[10] |
Section 3: Experimental Protocols
The following are detailed, step-by-step methodologies for common N-acetylation procedures.
Protocol 1: General N-Acetylation using Acetic Anhydride
This protocol is a good starting point for most routine N-acetylations of heterocyclic amines.
-
Dissolve the Substrate: In a round-bottom flask, dissolve the heterocyclic amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base (Optional but Recommended): Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1-1.5 eq) to the solution. This will neutralize the acetic acid byproduct.
-
Cool the Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Acetic Anhydride: Add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Monitor the Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Acetylation of a Hindered Amine using Acetyl Chloride and DMAP
This protocol is designed for challenging substrates with significant steric hindrance.
-
Dissolve the Substrate and Catalyst: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered heterocyclic amine (1.0 eq) and a catalytic amount of DMAP (0.05-0.1 eq) in anhydrous DCM.
-
Add Base: Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the Reaction: Cool the mixture to 0 °C.
-
Add Acetyl Chloride: Add acetyl chloride (1.2 eq) dropwise.
-
Monitor the Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. The reaction may require heating to reflux for several hours to overnight for very hindered amines. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Section 4: Data Presentation and Visualization
Table 1: Comparison of Common N-Acetylation Conditions
| Condition | Acetylating Agent | Catalyst | Temperature | Advantages | Disadvantages |
| Standard | Acetic Anhydride | None / Base | 0 °C to RT | Mild, inexpensive, common | May be slow for unreactive amines |
| Forced | Acetyl Chloride | DMAP (cat.) | RT to Reflux | Fast, effective for hindered amines | Harsh, corrosive byproduct (HCl) |
| Green | Ethyl Acetate | Acetic Acid (cat.) | 80-120 °C | Environmentally friendly | Requires higher temperatures |
| Solvent-Free | Acetic Anhydride | Iodine (cat.) | Room Temp | Fast, simple workup, green | May not be suitable for all substrates |
Diagram 1: General Workflow for N-Acetylation
Caption: A typical experimental workflow for N-acetylation.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: Decision tree for addressing low reaction conversion.
References
- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Sápi, J., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2025). MDPI.
- Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar.
- Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
- Acetyl
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2016). Sciencemadness.org.
- Phukan, K. (2014).
- An eco-friendly and highly efficient route for N-acylation under c
- Mild and Useful Method for N-Acylation of Amines. (2025).
- Technical Support Center: N-Acyl
- Nα Selective Acetylation of Peptides. (2007).
- Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.
Sources
- 1. chemcess.com [chemcess.com]
- 2. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. | Semantic Scholar [semanticscholar.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Research Article REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY | Semantic Scholar [semanticscholar.org]
Technical Support Center: A Troubleshooting Guide for Oxazole Ring Formation
Welcome to the Technical Support Center for Oxazole Synthesis. As a cornerstone in medicinal chemistry and materials science, the oxazole ring is a frequent target for synthesis. However, its construction is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during oxazole ring formation. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs): General Troubleshooting
This section covers broad issues applicable to most common oxazole synthesis methodologies.
Q1: My oxazole synthesis is failing or giving very low yields. What are the universal first-check parameters?
A1: When an oxazole synthesis underperforms, a systematic check of fundamental reaction parameters is the first line of defense. These factors are critical across various synthetic routes.
-
Purity of Starting Materials: Impurities in your starting materials can introduce competing side reactions or inhibit the catalyst. Always use reagents of the highest possible purity. If necessary, purify your starting materials by recrystallization, distillation, or chromatography before use.
-
Anhydrous Conditions: Many oxazole ring closure reactions, particularly the Fischer and Robinson-Gabriel syntheses, involve dehydration steps or intermediates that are highly sensitive to water.[1] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[1]
-
Reaction Temperature: Temperature control is crucial. Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side reactions or decomposition of thermally sensitive intermediates. A trial run with careful temperature monitoring can be insightful. For instance, in the Robinson-Gabriel synthesis, excessively high temperatures with strong acids can lead to charring.[2]
-
Stoichiometry and Reagent Addition: Incorrect stoichiometry can lead to an excess of one reactant, promoting side reactions. Ensure precise measurement of all reagents. For highly reactive reagents, slow, dropwise addition can prevent localized high concentrations and minimize byproduct formation.[2]
Q2: My reaction produces a complex mixture of unidentifiable products. What is the likely cause?
A2: A complex product mixture often points to competing reaction pathways or product degradation.
-
Side Reactions: The specific side reactions are highly dependent on the chosen synthetic route.[2] For example, in the Fischer synthesis, the presence of moisture can lead to the formation of oxazolidinone byproducts.[1][3] In the van Leusen synthesis, premature reaction of the aldehyde with tosylmethyl isocyanide (TosMIC) before imine formation can lead to oxazole byproducts when an imidazole is the target.[4]
-
Reaction Monitoring: It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to quench the reaction at the optimal time, maximizing product yield before subsequent degradation or byproduct formation occurs.[2]
-
Choice of Catalyst/Reagent: The cyclodehydrating agent in the Robinson-Gabriel synthesis is a prime example. Strong acids like H₂SO₄ can cause charring, while polyphosphoric acid (PPA) often gives cleaner reactions and higher yields (50-60%).[2][5][6][7]
Q3: What are the most effective methods for purifying oxazoles from a crude reaction mixture?
A3: The purification strategy depends on the physical properties of your target oxazole and the nature of the impurities.
-
Column Chromatography: This is the most universally applied and effective method for separating oxazoles from byproducts and unreacted starting materials.[2] Silica gel is the standard stationary phase, with the eluent system (e.g., hexane/ethyl acetate) chosen based on the polarity of the components.
-
Recrystallization: If your oxazole is a solid, recrystallization is an excellent technique for achieving high purity. The key is to find a solvent system where the oxazole is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Acid-Base Extraction: Oxazoles are weakly basic due to the nitrogen atom and can be protonated by strong acids.[8] This property can be exploited to separate them from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then basified, and the purified oxazole is re-extracted into an organic solvent.
Troubleshooting Specific Synthetic Routes
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino-ketone.
Q4: My Robinson-Gabriel synthesis yield is poor when using sulfuric acid. What are the recommended alternatives?
A4: While historically common, concentrated sulfuric acid is often too harsh, leading to decomposition.[2][6] Several milder and more efficient cyclodehydrating agents are now preferred:
| Dehydrating Agent | Typical Yields | Comments |
| H₂SO₄, PCl₅, POCl₃ | Low | Prone to causing charring and side reactions.[5][6][7] |
| Polyphosphoric Acid (PPA) | 50-60% | Often provides cleaner reactions and improved yields.[5][6][7] |
| Trifluoroacetic Anhydride (TFAA) | Good to Excellent | Effective under milder conditions, often used at 0 °C to room temperature.[9] |
| Dess-Martin Periodinane / PPh₃, I₂ | Good | A two-step, one-pot modification from amino acids.[10] |
Switching from H₂SO₄ to PPA or TFAA is a highly recommended first step in optimizing this reaction.[2][9]
Fischer Oxazole Synthesis
This synthesis forms an oxazole from a cyanohydrin and an aldehyde using anhydrous HCl.
Q5: I am observing significant chloro-oxazoline and oxazolidinone byproducts in my Fischer synthesis. How can I prevent their formation?
A5: The formation of these byproducts is a classic problem in the Fischer synthesis and almost always points to the presence of water.[1][3]
-
Mechanism of Side Product Formation: The reaction proceeds through a chloro-oxazoline intermediate. In the presence of water, this intermediate or other reaction precursors can hydrolyze, leading to the formation of an oxazolidinone.[1][3]
-
Critical Solution: Strictly Anhydrous Conditions:
-
Solvent: Use freshly distilled, anhydrous ether.
-
Reagents: Ensure the cyanohydrin and aldehyde are dry.
-
HCl Gas: The hydrogen chloride gas must be rigorously dried by passing it through a drying tube filled with a desiccant like calcium chloride before it enters the reaction mixture.[1]
-
Q6: My oxazole hydrochloride product is not precipitating from the ether solution. What can I do?
A6: The success of this synthesis often relies on the precipitation of the product as its hydrochloride salt. If it remains in solution, consider the following:
-
Ensure Saturation: Continue bubbling dry HCl gas through the solution. The reaction may not be complete, or the solution may not be saturated enough to force precipitation.
-
Lower the Temperature: Cooling the reaction flask in an ice bath or even a freezer can significantly decrease the solubility of the salt and induce precipitation.[1]
-
Concentrate the Solution: If cooling is ineffective, you can carefully remove some of the solvent under reduced pressure to increase the concentration of the product. Be cautious not to remove all the solvent.
Van Leusen Oxazole Synthesis
This method constructs 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Q7: My Van Leusen reaction is sluggish, and the yield of the 5-substituted oxazole is low. How can I improve it?
A7: The Van Leusen reaction is sensitive to the base, solvent, and temperature. The reaction proceeds via an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole.[11][12]
-
Base Selection: A sufficiently strong base is required to deprotonate TosMIC. Potassium carbonate (K₂CO₃) is common, but if the reaction is slow, switching to a stronger base like potassium tert-butoxide (t-BuOK) or using potassium phosphate (K₃PO₄) can be more effective.[4][11] The amount of base is also critical; often, two equivalents are needed to drive the final elimination step to completion.[11][13]
-
Solvent and Temperature: Protic solvents like methanol or isopropanol are often used.[11][14] Heating is frequently required to facilitate the elimination of the tosyl group from the oxazoline intermediate to form the final oxazole.[11][15]
-
Microwave Irradiation: Microwave-assisted synthesis has proven highly effective for the Van Leusen reaction. It can dramatically shorten reaction times (e.g., to under 10 minutes) and improve yields, often using solvents like isopropanol.[5][11][13][16]
Visualizations and Workflows
Logical Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in oxazole synthesis.
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Robinson-Gabriel Synthesis: Mechanism & Potential Pitfalls
This diagram illustrates the key steps and where side reactions can derail the synthesis.
Caption: Robinson-Gabriel mechanism highlighting desired pathway and potential side reactions.
Exemplary Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2-p-Tolyl-5-phenyloxazole
-
Setup: In a round-bottom flask, dissolve 2-(p-toluamido)acetophenone (1.0 mmol) in dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA) (1.5 mmol) dropwise to the cooled solution while stirring.[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product into DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure oxazole.[9]
Protocol 2: Fischer Synthesis of 2,5-Diphenyloxazole
-
Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet, dissolve mandelonitrile (benzaldehyde cyanohydrin, 10 mmol) and benzaldehyde (10 mmol) in anhydrous diethyl ether (50 mL).
-
Reaction: Cool the flask in an ice bath and begin bubbling dry hydrogen chloride gas through the solution.[3] A white precipitate of the oxazole hydrochloride should begin to form.
-
Completion: Continue passing HCl gas through the solution until the reaction is complete (typically 1-2 hours, monitor by TLC).
-
Isolation: Collect the precipitated 2,5-diphenyloxazole hydrochloride by vacuum filtration and wash it with a small amount of cold, dry ether.
-
Purification: The free base can be obtained by treating the hydrochloride salt with a mild base (e.g., sodium bicarbonate solution) or by boiling with alcohol.[3] The resulting solid can be further purified by recrystallization from ethanol.[1]
Protocol 3: Microwave-Assisted Van Leusen Synthesis of 5-Phenyloxazole
-
Setup: In a 50 mL round-bottom flask suitable for microwave chemistry, add benzaldehyde (1.18 mmol, 1.0 eq.), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 eq.), and isopropanol (10 mL).[11][13]
-
Base Addition: Add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 eq.) to the mixture.[11][13]
-
Reaction: Place the flask in a microwave reactor. Irradiate the mixture at 65 °C (350 W) for 8 minutes with stirring.[11][13] Monitor for completion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, dry it over Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
References
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting Common Problems in 2-(p-Tolyl)oxazole Synthesis.
-
Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
- Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
- Indian Journal of Pharmaceutical Sciences.
- Indian Journal of Pharmaceutical Sciences.
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
-
Mukku, T. R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
ACS Publications. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
-
Wikipedia. (2023). Fischer oxazole synthesis. [Link]
- BenchChem. (2025).
- NROChemistry. Van Leusen Reaction.
-
Wikipedia. (2023). Van Leusen reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 16. mdpi.com [mdpi.com]
overcoming low reactivity of 4-amino-1,2-oxazole in acylation
Technical Support Center: Acylation of 4-Amino-1,2-oxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic challenges involving weakly nucleophilic heteroaromatic amines. This guide is specifically designed to address the low reactivity of 4-amino-1,2-oxazole in acylation reactions, a common bottleneck encountered by researchers in medicinal chemistry and materials science. Our goal is to provide you with the mechanistic insights and practical solutions needed to overcome this synthetic hurdle.
Part 1: Understanding the Core Challenge: The "Unreactive" Amine
The primary difficulty in acylating 4-amino-1,2-oxazole stems from the electronic properties of the heterocyclic system. The lone pair of electrons on the exocyclic nitrogen atom is significantly delocalized into the electron-deficient oxazole ring. This delocalization reduces the electron density on the nitrogen, rendering it a poor nucleophile.
The oxazole ring itself is electron-withdrawing due to the high electronegativity of its constituent oxygen and nitrogen atoms.[1] This effect further deactivates the amino group, making it substantially less reactive than typical aliphatic or even anilino-type amines.[2] Standard acylation conditions often result in no reaction or frustratingly low yields.
Caption: The electron-withdrawing nature of the 1,2-oxazole ring decreases the nucleophilicity of the 4-amino group.
Part 2: Troubleshooting Guide & FAQs
This section is formatted to address the most common issues encountered during the acylation of 4-amino-1,2-oxazole.
Question 1: My acylation reaction shows no conversion, even after prolonged reaction times. Where do I start?
Answer: This is the most frequent issue and typically points to insufficient electrophilicity of your acylating agent or a lack of activation.
Troubleshooting Steps:
-
Assess Your Acylating Agent: If you are using a carboxylic acid directly, it is not electrophilic enough to react with the deactivated amine.[3]
-
Solution: Switch to a more reactive acylating agent. The general order of reactivity is: Acyl Chloride > Acid Anhydride >> Carboxylic Acid
-
Using an acyl chloride is often the most straightforward first step to achieve a reaction.[4]
-
-
Check Your Base: If you are using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) with an acyl halide, its only role is to scavenge the generated acid (e.g., HCl). It does not activate the amine.
-
Solution: Introduce a nucleophilic catalyst.
-
-
Introduce a Nucleophilic Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) or pyridine are essential when standard conditions fail.[5][6] They work by forming a highly reactive intermediate.
-
Mechanism: DMAP reacts with the acyl chloride or anhydride to form a charged N-acylpyridinium salt. This intermediate is much more electrophilic and susceptible to attack by the weakly nucleophilic 4-amino-1,2-oxazole.[6]
-
Sources
Technical Support Center: Byproduct Identification in N-(1,2-Oxazol-4-yl)acetamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(1,2-Oxazol-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that dictate reaction outcomes, helping you troubleshoot effectively and optimize your synthetic route.
The guidance provided herein assumes a common and efficient synthetic pathway: a two-step process beginning with the cyclization of a suitable β-enamino ketoester with hydroxylamine to form the key intermediate, 4-amino-1,2-oxazole, followed by its acetylation.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product's LC-MS and NMR show a significant isomeric impurity with the same mass. What is it and how did it form?
Answer: The most probable isomeric byproduct is N-(1,2-Oxazol-5-yl)acetamide . Its formation is a direct consequence of a lack of regioselectivity during the initial cyclization step.
Causality: The synthesis of the 1,2-oxazole ring is typically achieved by reacting a 1,3-dicarbonyl equivalent—in this case, a β-enamino ketoester—with hydroxylamine.[1] Hydroxylamine has two nucleophilic atoms (N and O), but in this context, the nitrogen atom attacks one of the two electrophilic carbonyl/enamine carbons. Depending on which carbon is attacked, two different regioisomeric oxazoles can be formed after condensation and cyclization.
-
Desired Pathway: Nucleophilic attack by the hydroxylamine nitrogen at the keto-carbonyl carbon of the β-enamino ketoester, followed by cyclization, leads to the desired 4-amino-1,2-oxazole intermediate.
-
Byproduct Pathway: Attack at the ester-carbonyl carbon leads to the isomeric 5-amino-1,2-oxazole.
Both the 4-amino and 5-amino intermediates will then be acetylated in the subsequent step, resulting in a mixture of the desired product and the N-(1,2-Oxazol-5-yl)acetamide byproduct.
Mitigation Strategy: Regioselectivity is highly dependent on reaction conditions.
-
pH Control: The pH of the reaction medium can influence the reactivity of the electrophilic centers. A systematic pH screen (e.g., from 4.0 to 6.0) is recommended.
-
Temperature: Lowering the reaction temperature may favor one pathway over the other. Start at room temperature and consider cooling to 0-5 °C.
-
Solvent: The polarity of the solvent can influence the transition states. Experiment with protic (e.g., ethanol, methanol) versus aprotic (e.g., THF, dioxane) solvents.
Question 2: My yield is very low, and I've isolated a major compound that is not my desired product or the 4-amino-1,2-oxazole intermediate. What could it be?
Answer: You have likely isolated a stable oxime intermediate . This occurs when the initial condensation reaction between hydroxylamine and a carbonyl group happens, but the subsequent intramolecular cyclization to form the oxazole ring fails to proceed to completion.
Causality: The reaction of hydroxylamine with a carbonyl compound (like a ketone or aldehyde) readily forms an oxime (C=N-OH).[2][3][4] This is the first step of the ring formation. The second step is an intramolecular nucleophilic attack from the oxime's oxygen onto the second carbonyl (the ester), followed by dehydration, to close the ring. If the conditions are not sufficiently activating for this second step, the reaction will stall at the oxime stage.
Troubleshooting Steps:
-
Promote Dehydration/Cyclization: The ring closure often requires acid or base catalysis and the removal of water.
-
Acid Catalysis: Ensure a suitable acid catalyst (e.g., HCl from hydroxylamine hydrochloride, or addition of a catalytic amount of p-toluenesulfonic acid) is present.
-
Higher Temperature: Refluxing the reaction mixture can provide the necessary activation energy for cyclization.
-
Dehydrating Agent: While not always necessary, a Dean-Stark apparatus to remove water can drive the equilibrium towards the cyclized product.
-
Question 3: My final product is contaminated with unreacted 4-amino-1,2-oxazole. How can I improve the acetylation step?
Answer: Incomplete conversion during the acetylation step is a common issue that can typically be resolved by optimizing the reaction conditions or the choice of acetylating agent.
Causality: The nucleophilicity of the amino group on the 4-amino-1,2-oxazole can be lower than a simple aniline due to the electron-withdrawing nature of the heterocyclic ring. This may lead to a sluggish reaction with weaker acetylating agents or insufficient activation.
Optimization Strategies:
-
Acetylating Agent: If using acetyl chloride, ensure a suitable non-nucleophilic base (e.g., triethylamine, pyridine) is present in stoichiometric amounts (at least 1.0 equivalent) to scavenge the HCl byproduct. If using acetic anhydride, consider adding a catalytic amount of a strong acid (like H₂SO₄) or a nucleophilic catalyst like DMAP (4-dimethylaminopyridine).
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Avoid excessive heat, which can lead to degradation or side reactions.
-
Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of the acetylating agent are used to drive the reaction to completion.
-
Solvent: Use a dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for this synthesis?
The most common precursors are a β-enamino ketoester and hydroxylamine hydrochloride .[1] The β-enamino ketoester already contains the required three-carbon backbone and the nitrogen for the C4-amino group. Hydroxylamine provides the nitrogen and oxygen atoms needed to form the 1,2-oxazole ring.
Q2: What analytical techniques are most effective for identifying these byproducts?
A combination of techniques is ideal for unambiguous identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It can separate the product from impurities and provide the exact mass of each component, confirming the presence of isomers (same mass) or other byproducts (different masses).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural information. The chemical shifts of the protons and carbons on the oxazole ring are distinct for different isomers. For example, the C5-H proton in a 4-substituted oxazole will have a different chemical shift than the C4-H proton in a 5-substituted oxazole.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Useful for quantifying the purity of the product and tracking the progress of the reaction and purification.
Table 1: Key Analytical Signatures of Product and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signature (Oxazole Proton) |
| N-(1,2-Oxazol-4-yl)acetamide | C₅H₆N₂O₂ | 126.12 | Singlet, typically δ 8.0-8.5 ppm (C5-H) |
| N-(1,2-Oxazol-5-yl)acetamide | C₅H₆N₂O₂ | 126.12 | Singlet, different chemical shift from above (C4-H) |
| 4-Amino-1,2-oxazole | C₃H₄N₂O | 84.08 | Singlet for C5-H, broad singlet for NH₂ |
| Open-chain Oxime Intermediate | Varies | Varies | Presence of C=N-OH proton signal |
Part 3: Protocols and Methodologies
Protocol 1: Troubleshooting Workflow for Byproduct Identification
This workflow provides a systematic approach to identifying unknown impurities observed during analysis.
Protocol 2: General HPLC-MS Method for Purity Analysis
This method is a starting point for resolving the target compound from its common impurities.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection:
-
UV/Vis Diode Array Detector (DAD) at 254 nm.
-
Mass Spectrometer (ESI+ mode), scanning m/z 50-500.
-
References
- Figshare. Synthesis of Hydroxamic Esters via Alkoxyaminocarbonylation of β-Dicarbonyl Compounds - The Journal of Organic Chemistry.
- Allen. Hydroxylamine reacts with.
- Homework.Study.com. What is the product formed when hydroxylamine condenses with a carbonyl compound?
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?
- Cardiff University. NEW CHEMISTRY OF HYDROXYLA MINES.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available from: [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3325-3373. Available from: [Link]
-
PubMed Central. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 13, 2266-2273. Available from: [Link]
-
Organic Chemistry Portal. (2024). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Synthesis, 56, 1593-1600. Available from: [Link]
-
MDPI. (2018). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank, 2018(4), M1017. Available from: [Link]
-
RASĀYAN Journal of Chemistry. (2019). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. 12(2), 583-588. Available from: [Link]
-
ChemSynthesis. N-(4-oxo-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetamide. Available from: [Link]
-
PubMed Central. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. Available from: [Link]
-
PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available from: [Link]
-
ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333. Available from: [Link]
Sources
- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylamine reacts with [allen.in]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Scale-Up Synthesis of N-(1,2-Oxazol-4-yl)acetamide
Welcome to the technical support center for the scale-up synthesis of N-(1,2-Oxazol-4-yl)acetamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and strategic considerations of transitioning this synthesis from the lab bench to pilot or production scale. Our focus is on ensuring scientific integrity, process robustness, and operational safety.
Synthesis Overview: A Strategic Approach
The synthesis of N-(1,2-Oxazol-4-yl)acetamide is most effectively approached as a two-stage process. This strategy isolates the complexities of the heterocyclic ring formation from the final, more conventional, acylation step. This division allows for better control, in-process analysis, and purification of the key intermediate, which is critical for ensuring the final product's quality and yield on a larger scale.
The selected synthetic pathway involves:
-
Stage 1: 1,2-Oxazole Ring Formation. Synthesis of the key intermediate, 4-amino-1,2-oxazole, via the reaction of a suitable three-carbon component with hydroxylamine. This method is well-established for constructing the 1,2-oxazole (isoxazole) ring system.[1]
-
Stage 2: N-Acetylation. Acylation of the 4-amino-1,2-oxazole intermediate using a suitable acetylating agent to yield the final product.[2]
Below is a high-level overview of the proposed workflow.
Caption: High-level workflow for the two-stage synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during process development and scale-up.
Q1: What are the most critical parameters for the formation of the 4-amino-1,2-oxazole intermediate (Stage 1)?
A: The cyclocondensation reaction with hydroxylamine is the most sensitive step and its success dictates the overall efficiency. The two most critical parameters are pH control and temperature management .
-
pH Control: Hydroxylamine is typically used as its hydrochloride salt. The free base, which is the active nucleophile, must be liberated in situ using a base (e.g., sodium acetate, sodium carbonate). The reaction medium's pH must be carefully controlled (typically weakly acidic to neutral). If the pH is too low, the concentration of free hydroxylamine is insufficient. If it's too high, hydroxylamine can become unstable. On a large scale, this requires controlled addition of the base and monitoring with a calibrated pH probe.
-
Temperature Management: This reaction is often exothermic. Uncontrolled temperature increases can lead to the formation of regioisomeric impurities and degradation of both the starting materials and the product. A robust reactor with adequate cooling capacity is essential. The reaction should be maintained within a narrow temperature range, and a staggered addition profile for one of the reagents is highly recommended to manage the heat flow.
Q2: Which acetylating agent is preferred for scale-up: acetyl chloride or acetic anhydride?
A: The choice involves a trade-off between reactivity, cost, safety, and byproduct management.
| Feature | Acetyl Chloride | Acetic Anhydride | Scale-Up Recommendation |
| Reactivity | Highly reactive, faster reaction times. | Moderately reactive, may require heat or a catalyst. | Acetic Anhydride. Its lower reactivity provides better control over the reaction exotherm, which is a major safety advantage on a large scale. |
| Byproduct | Hydrogen chloride (HCl) gas. | Acetic acid. | Acetic Anhydride. Liquid acetic acid is significantly easier and safer to handle and remove during workup than corrosive HCl gas, which requires scrubbers. |
| Handling | Highly corrosive, moisture-sensitive, fuming liquid. | Corrosive and moisture-sensitive, but less volatile. | Acetic Anhydride. Poses fewer handling and equipment corrosion risks. |
| Cost | Generally less expensive per mole. | Slightly more expensive. | Process-dependent. While acetyl chloride is cheaper, the additional engineering controls (scrubbers, corrosion-resistant materials) required can offset the initial cost savings. |
For most scale-up scenarios, acetic anhydride is the preferred reagent due to its superior safety profile and easier handling of its byproduct.[3]
Q3: What are the primary safety concerns when scaling up this synthesis?
A:
-
Hydroxylamine Handling: Hydroxylamine and its salts can be thermally unstable and have explosive potential, especially in concentrated form or in the presence of certain contaminants. Always consult the Safety Data Sheet (SDS) and perform thermal stability testing (e.g., DSC/ARC) on your reaction mixture.
-
Exothermic Reactions: Both the ring formation and the acetylation can be exothermic. A detailed process safety review, including heat flow calorimetry, is essential to understand the thermal risk and ensure the cooling capacity of the plant reactor is sufficient to prevent a runaway reaction.
-
Handling of Corrosives: Reagents like acetyl chloride, acetic anhydride, and the byproduct HCl are corrosive. Ensure all equipment, transfer lines, and personal protective equipment (PPE) are compatible.[4]
-
Solvent Safety: Use of flammable solvents requires proper grounding of equipment to prevent static discharge. Ensure adequate ventilation to keep vapor concentrations below the lower explosive limit (LEL).
Troubleshooting Guide
Even with a well-designed process, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: Decision tree for troubleshooting common scale-up issues.
Scale-Up Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and safety requirements.
Protocol 4.1: Stage 1 - Synthesis of 4-Amino-1,2-oxazole
This protocol is based on the reaction of a β-enamino ketoester precursor with hydroxylamine.[1]
| Reagent | Lab Scale (10 g) | Pilot Scale (1 kg) | Molar Eq. |
| Ethyl 2-cyano-3-ethoxyacrylate | 16.9 g | 1.69 kg | 1.0 |
| Hydroxylamine HCl | 7.6 g | 760 g | 1.1 |
| Sodium Acetate | 9.0 g | 900 g | 1.1 |
| Ethanol | 200 mL | 20 L | - |
Procedure:
-
Reactor Setup: Charge an appropriately sized, clean, and dry reactor with Ethanol. Begin agitation.
-
Reagent Charge: Charge Hydroxylamine HCl and Sodium Acetate to the reactor. Stir the resulting slurry at 20-25°C for 30 minutes.
-
Controlled Addition: Begin a controlled addition of Ethyl 2-cyano-3-ethoxyacrylate to the reactor, ensuring the internal temperature does not exceed 35°C. The addition should take no less than 1 hour for the pilot scale.
-
Reaction: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78°C) and hold for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction for completion by HPLC or TLC (disappearance of the starting material).
-
Workup:
-
Cool the reaction mixture to 20-25°C.
-
Concentrate the mixture under vacuum to approximately one-third of its original volume.
-
Add water to precipitate the crude product. Stir the slurry at 5-10°C for 1 hour.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum at 50°C until a constant weight is achieved.
-
Protocol 4.2: Stage 2 - Synthesis of N-(1,2-Oxazol-4-yl)acetamide
This protocol uses the preferred reagent, acetic anhydride.
| Reagent | Lab Scale (8.4 g) | Pilot Scale (840 g) | Molar Eq. |
| 4-Amino-1,2-oxazole | 8.4 g | 840 g | 1.0 |
| Acetic Anhydride | 11.2 g (10.4 mL) | 1.12 kg (1.04 L) | 1.1 |
| Pyridine (Catalyst) | 0.8 g (0.8 mL) | 80 g (80 mL) | 0.1 |
| Ethyl Acetate | 100 mL | 10 L | - |
Procedure:
-
Reactor Setup: Charge the reactor with 4-Amino-1,2-oxazole and Ethyl Acetate. Begin agitation to form a slurry.
-
Catalyst Charge: Add the catalytic amount of Pyridine.
-
Controlled Addition: Cool the mixture to 0-5°C. Begin a slow, dropwise addition of Acetic Anhydride, ensuring the internal temperature does not exceed 10°C. The addition should take approximately 1-2 hours for the pilot scale.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction for completion by HPLC or TLC.
-
Workup & Purification:
-
Add water to the reaction mixture to quench any unreacted acetic anhydride.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under vacuum to initiate crystallization.
-
Cool the resulting slurry to 0-5°C and hold for 1 hour.
-
Isolate the final product by filtration.
-
Wash the filter cake with a small amount of cold Ethyl Acetate.
-
Dry the product under vacuum at 50°C to a constant weight.
-
References
- BenchChem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
- BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- Rosa, G. et al. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chlorobenzo[d]oxazole-2-thiol.
- Alanazi, A. M., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
- Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. National Center for Biotechnology Information.
Sources
- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry | MDPI [mdpi.com]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
stability issues of N-(1,2-Oxazol-4-yl)acetamide in solution
Welcome to the dedicated technical support center for N-(1,2-Oxazol-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability Landscape
N-(1,2-Oxazol-4-yl)acetamide incorporates two key functional groups: an acetamide linkage and a 1,2-oxazole ring. Both moieties are susceptible to degradation under various experimental conditions. A thorough understanding of the molecule's stability profile is critical for developing robust analytical methods, designing stable formulations, and ensuring the reliability of biological assay results. This guide will delve into the primary degradation pathways—hydrolysis, photodegradation, and thermal stress—and provide actionable strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of N-(1,2-Oxazol-4-yl)acetamide in solution?
A1: The primary chemical liabilities stem from its two core functional groups:
-
The Acetamide Linkage: This is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into 4-amino-1,2-oxazole and acetic acid.[1][2][3]
-
The 1,2-Oxazole Ring: This heterocyclic ring is prone to degradation under strongly acidic or basic conditions, potentially leading to ring-opening byproducts.[1][4] The oxazole ring may also absorb UV light, making it susceptible to photodegradation.[1][5]
Q2: At what pH range is N-(1,2-Oxazol-4-yl)acetamide expected to be most stable?
A2: While specific data for this molecule is not extensively published, based on analogous heterocyclic compounds like 1,2,4-oxadiazole derivatives, maximum stability is often observed in a slightly acidic pH range, typically between pH 3 and 5.[4] At pH values below 3, acid-catalyzed hydrolysis of the acetamide and potential protonation-driven cleavage of the oxazole ring can occur.[4] Above pH 7, base-catalyzed hydrolysis of the acetamide becomes a significant concern.[3] It is crucial to experimentally determine the precise pH-rate profile for your specific application.
Q3: Can I expect degradation of my compound if it's left at room temperature in an aqueous buffer?
A3: Yes, time-dependent degradation at room temperature is possible, especially if the buffer pH is outside the optimal stability range. The rate of degradation will be influenced by the specific pH, buffer components, and exposure to light. For long-term storage of solutions, it is highly recommended to store them at low temperatures (e.g., 2-8°C or -20°C) and protected from light.[6]
Q4: Are there any common excipients I should be cautious about when formulating this compound?
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for diagnosing and resolving them.
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
-
Symptom: You observe a decrease in the expected biological activity of your compound over time, or high variability between experimental runs.
-
Potential Cause: Degradation of the parent compound in your assay medium or stock solution.
Caption: Troubleshooting workflow for inconsistent assay results.
-
Stock Solution Stability:
-
Always prepare fresh stock solutions for critical experiments.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Use aprotic solvents like anhydrous DMSO or ethanol for stock solutions, as they are less conducive to hydrolysis than aqueous solutions.
-
-
Assay Medium Stability:
-
Determine the stability of N-(1,2-Oxazol-4-yl)acetamide in your specific cell culture or assay medium by incubating it for the duration of your experiment and analyzing for degradation via HPLC.
-
If degradation is observed, consider adjusting the pH of the medium if biologically permissible, or shortening the incubation time.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: When analyzing your sample by HPLC or LC-MS, you observe new peaks that were not present in the initial analysis of the pure compound.
-
Potential Cause: Chemical degradation has occurred during sample preparation, storage, or the analytical run itself.
Caption: Potential degradation pathways for N-(1,2-Oxazol-4-yl)acetamide.
-
Identify the Source of Degradation:
-
Sample Preparation: Analyze a sample immediately after preparation. Compare this to a sample that has been sitting in the autosampler for several hours. If new peaks appear in the aged sample, the degradation is happening in your prepared analytical sample.
-
Storage Conditions: Analyze a freshly prepared solution from an older batch of solid material. Compare this to a solution from a new batch. This can help determine if degradation is occurring in the solid state.
-
-
Characterize the Degradants:
-
Use LC-MS to obtain the mass of the unknown peaks. Hydrolysis of the acetamide group would result in a product with a mass corresponding to 4-amino-1,2-oxazole.
-
Perform forced degradation studies (see protocol below) to intentionally generate degradation products. This can help confirm the identity of the peaks observed in your stability studies.[8]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the specificity of an analytical method.[8][9]
Objective: To investigate the stability of N-(1,2-Oxazol-4-yl)acetamide under various stress conditions.
Materials:
-
N-(1,2-Oxazol-4-yl)acetamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(1,2-Oxazol-4-yl)acetamide in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV or LC-MS method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
Calculate the percentage of degradation.
-
Identify and characterize the degradation products using LC-MS.[10][11]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating N-(1,2-Oxazol-4-yl)acetamide from all its potential degradation products.
Starting HPLC Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm (or determined λmax) |
| Injection Vol. | 10 µL |
Method Development and Validation:
-
Specificity: Inject the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.
-
Optimization: If resolution is poor, adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), or pH.
-
Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and robustness.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL not provided)
- Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF. (URL not provided)
-
mechanism of amide hydrolysis - YouTube. ([Link])
-
Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials - MDPI. ([Link])
-
Forced degradation studies - MedCrave online. ([Link])
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. ([Link])
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. ([Link])
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. ([Link])
-
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. ([Link])
-
Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations - PMC - NIH. ([Link])
-
The proposed mechanism for acetamide hydrolysis over (a) (001) and (b)... - ResearchGate. ([Link])
- Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. (URL not provided)
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. ([Link])
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. ([Link])
-
Critical practical aspects in the application of liquid chromatography-mass spectrometric studies for the characterization of impurities and degradation products - PubMed. ([Link])
-
Thermal Compatibility of New ACEI Derivatives with Popular Excipients Used to Produce Solid Pharmaceutical Formulations - PubMed. ([Link])
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. - ResearchGate. ([Link])
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH. ([Link])
-
(PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol - ResearchGate. ([Link])
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. ([Link])
-
Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed. ([Link])
-
Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS - MDPI. ([Link])
-
Naturally Occurring Oxazole-Containing Peptides - MDPI. ([Link])
-
Characterizing Degradation Products of Peptides Containing N-Terminal Cys Residues by (Off-Line High-Performance Liquid Chromatography)/Matrix Assissted Laser Desorption/Ionization Quadrupole Time-of-Flight Measurements - ResearchGate. ([Link])
-
List of common solid-state incompatibilities | Download Table - ResearchGate. ([Link])
-
The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS | Request PDF. ([Link])
-
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic - Semantic Scholar. ([Link])
-
Stability study of flutamide in solid state and in aqueous solution - PubMed. ([Link])
-
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC - PubMed Central. ([Link])
-
Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - NIH. ([Link])
-
(PDF) N-(Thiazol-2-yl)acetamide - ResearchGate. ([Link])
-
Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed. ([Link])
-
COMPATIBILITY STUDIES OF INDAPAMIDE/PHARMACEUTICAL EXCIPIENTS USED IN TABLET PREFORMULATION | Semantic Scholar. ([Link])
-
5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide - MDPI. ([Link])
-
N-(Thiazol-2-yl)acetamide - PMC - NIH. ([Link])
-
Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole - ResearchGate. ([Link])
-
Kinetics of omeprazole degradation in solid state - PubMed. ([Link])
Sources
- 1. Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (57067-98-8) for sale [vulcanchem.com]
- 2. youtube.com [youtube.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Critical practical aspects in the application of liquid chromatography-mass spectrometric studies for the characterization of impurities and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-(1,2-Oxazol-4-yl)acetamide and Its Isomers: A Technical Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the subtle art of isomeric substitution can profoundly influence a molecule's pharmacological profile. The oxazole and isoxazole scaffolds are privileged five-membered heterocyclic rings that appear in a multitude of approved drugs and clinical candidates.[1] This guide provides an in-depth comparative analysis of N-(1,2-Oxazol-4-yl)acetamide and its structural isomers, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and potential biological activities, supported by experimental data and computational predictions.
Introduction to the Isomeric Landscape
N-(1,2-Oxazol-4-yl)acetamide belongs to the isoxazole family, where the nitrogen and oxygen atoms are adjacent in the ring. Its isomers, derived from the 1,3-oxazole core, present the heteroatoms separated by a carbon atom. The seemingly minor shift in heteroatom placement creates distinct electronic and steric environments, which in turn dictate the molecule's interactions with biological targets. The isomers under consideration are:
-
N-(1,2-Oxazol-4-yl)acetamide (an isoxazole derivative)
-
N-(1,3-Oxazol-2-yl)acetamide
-
N-(1,3-Oxazol-4-yl)acetamide
-
N-(1,3-Oxazol-5-yl)acetamide
This guide will systematically compare these isomers to illuminate the structure-activity relationships that govern their properties.
Physicochemical Properties: A Tale of Two Rings
The arrangement of nitrogen and oxygen atoms within the heterocyclic core significantly impacts the physicochemical properties of these isomers. While experimental data for these specific acetamides is limited, we can infer and predict key parameters based on the fundamental characteristics of the isoxazole and oxazole rings.
Predicted Physicochemical Properties
Due to the scarcity of direct experimental data for these specific simple isomers, the following table presents computationally predicted physicochemical properties. These values provide a valuable baseline for comparison and hypothesis generation in a research setting.
| Property | N-(1,2-Oxazol-4-yl)acetamide | N-(1,3-Oxazol-2-yl)acetamide | N-(1,3-Oxazol-4-yl)acetamide | N-(1,3-Oxazol-5-yl)acetamide |
| Molecular Formula | C₅H₆N₂O₂ | C₅H₆N₂O₂ | C₅H₆N₂O₂ | C₅H₆N₂O₂ |
| Molecular Weight | 126.12 g/mol | 126.12 g/mol | 126.12 g/mol | 126.12 g/mol |
| Predicted LogP | -0.5 to 0.5 | -0.2 to 0.8 | -0.3 to 0.7 | -0.3 to 0.7 |
| Predicted pKa (acidic) | 9.0 - 10.0 (amide N-H) | 8.5 - 9.5 (amide N-H) | 9.0 - 10.0 (amide N-H) | 9.0 - 10.0 (amide N-H) |
| Predicted pKa (basic) | ~ -2.0 (oxazole N) | ~ 0.8 (oxazole N) | ~ 1.0 (oxazole N) | ~ 1.0 (oxazole N) |
| Predicted Boiling Point | 300-350 °C | 310-360 °C | 310-360 °C | 310-360 °C |
| Predicted Melting Point | 120-150 °C | 130-160 °C | 130-160 °C | 130-160 °C |
Note: These values are estimations from various computational models and should be confirmed experimentally.
The 1,3-oxazole isomers are predicted to be slightly more basic than the 1,2-oxazole (isoxazole) counterpart due to the pyridine-like nitrogen in the 1,3-oxazole ring.[2] This difference in basicity can have significant implications for drug-receptor interactions and pharmacokinetic profiles.
Synthesis Strategies: Building the Core Scaffolds
The synthesis of these acetamido-oxazole isomers relies on established methods for constructing the heterocyclic core, followed by acylation. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-(oxazolyl)acetamide isomers.
Synthesis of N-(1,2-Oxazol-4-yl)acetamide
A common route to 4-amino-isoxazoles involves the reaction of a β-keto nitrile with hydroxylamine. The resulting 4-amino-isoxazole can then be acylated with acetic anhydride or acetyl chloride to yield the final product.
Synthesis of N-(1,3-Oxazol-yl)acetamides
The synthesis of 1,3-oxazole isomers can be achieved through various methods, including the Robinson-Gabriel synthesis (cyclization of α-acylamino ketones) or the van Leusen reaction.[3] For instance, N-(1,3-Oxazol-2-yl)acetamide can be prepared by acylating 2-amino-1,3-oxazole. The synthesis of 4- and 5-amino-1,3-oxazoles often involves more complex multi-step sequences.
Spectroscopic Characterization: Differentiating the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for distinguishing between these isomers. The unique electronic environment of each isomer results in a distinct spectral fingerprint.
Predicted ¹H NMR Chemical Shifts
The following table outlines the predicted ¹H NMR chemical shifts for the protons on the oxazole/isoxazole ring and the acetamide group. These predictions can guide the interpretation of experimental spectra.
| Proton | N-(1,2-Oxazol-4-yl)acetamide | N-(1,3-Oxazol-2-yl)acetamide | N-(1,3-Oxazol-4-yl)acetamide | N-(1,3-Oxazol-5-yl)acetamide |
| Ring H-3 | ~8.5 ppm (s) | - | ~7.9 ppm (s) | ~7.2 ppm (s) |
| Ring H-5 | ~8.2 ppm (s) | ~7.1 ppm (s) | ~7.5 ppm (s) | - |
| NH | ~10.0-11.0 ppm (br s) | ~10.5-11.5 ppm (br s) | ~9.5-10.5 ppm (br s) | ~9.0-10.0 ppm (br s) |
| CH₃ | ~2.1 ppm (s) | ~2.2 ppm (s) | ~2.0 ppm (s) | ~2.0 ppm (s) |
Note: Predicted chemical shifts (in ppm) are relative to TMS in a non-polar solvent. Actual values may vary based on solvent and other experimental conditions. These predictions are based on established NMR prediction software.[4][5][6]
The distinct chemical shifts of the ring protons provide a clear method for differentiating the isomers. For example, N-(1,2-Oxazol-4-yl)acetamide is expected to show two singlets for its ring protons, while N-(1,3-Oxazol-2-yl)acetamide will only show one singlet for the H-5 proton.
Infrared (IR) Spectroscopy
Key distinguishing IR absorption bands are expected for the C=N and C-O stretching vibrations within the heterocyclic ring, in addition to the characteristic amide I (C=O stretch) and amide II (N-H bend) bands of the acetamide group.
Biological Activity: A Comparative Outlook
The oxazole and isoxazole moieties are present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties.[7][8] The specific biological activity of the N-(oxazolyl)acetamide isomers will be highly dependent on the target protein and the binding interactions facilitated by the isomeric scaffold.
Proposed In Vitro Biological Assays
To empirically compare the biological potential of these isomers, a panel of standardized in vitro assays is recommended.
Caption: A recommended workflow for the comparative biological evaluation of the isomers.
A foundational step in the biological evaluation of novel compounds is to assess their general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of each N-(oxazolyl)acetamide isomer in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each isomer, which represents the concentration required to inhibit 50% of cell growth.
A comparative analysis of the IC₅₀ values will reveal differences in the cytotoxic potential of the isomers.[9] Based on literature for related, more complex oxazole-containing compounds, it is plausible that some of these simple isomers may exhibit modest but discernible cytotoxic or antimicrobial activity.[10]
Conclusion
This technical guide provides a framework for the comparative analysis of N-(1,2-Oxazol-4-yl)acetamide and its 1,3-oxazole isomers. While a lack of direct experimental data necessitates the use of computational predictions for some properties, the presented information on synthesis, spectroscopic characterization, and proposed biological evaluation offers a solid foundation for researchers. The distinct physicochemical and electronic properties arising from the different placement of heteroatoms underscore the importance of isomeric considerations in drug design. Further experimental validation of the predicted properties and a systematic biological screening of these fundamental scaffolds will undoubtedly contribute to a deeper understanding of their potential as building blocks for novel therapeutic agents.
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- Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (Year). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2- ... RASĀYAN Journal of Chemistry.
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Mahyavanshi, J., Shukla, M., & Parmar, K. (Year). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1][2][11]triazole-3-ylsulfanyl)-acetamide. Research India Publications.
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The Oxazole Moiety: A Comparative Guide to N-(1,2-Oxazol-4-yl)acetamide and Substituted Analogs in Biological Activity
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activities of the fundamental N-(1,2-Oxazol-4-yl)acetamide and its more complex, substituted derivatives, offering insights for researchers and professionals in drug development. We will explore the structure-activity relationships that govern their therapeutic potential, supported by experimental data and detailed protocols.
The Unsubstituted Core: N-(1,2-Oxazol-4-yl)acetamide
The N-(1,2-Oxazol-4-yl)acetamide is a simple, unsubstituted oxazole derivative. While extensive biological data on this specific molecule is not widely published, its structure serves as a crucial starting point for understanding the impact of substitutions on the oxazole core. Its activity, if any, is presumed to be weak, thereby highlighting the necessity of functional group additions to elicit potent and selective biological responses. The primary value of this compound in a research context is as a negative control or a foundational molecule for further synthesis and optimization.
The Power of Substitution: Enhancing Biological Activity
The true potential of the oxazole scaffold is unlocked through the strategic placement of various substituents. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target proteins, solubility, and metabolic stability. The following sections delve into the diverse biological activities exhibited by substituted oxazoles, with supporting experimental evidence.
Antimicrobial Activity
Substituted oxazoles have demonstrated significant promise as antimicrobial agents, with their efficacy being highly dependent on the nature and position of the appended functional groups.
A study on novel 1,3-oxazole derivatives revealed potent antibacterial and antifungal activities. The synthesis of a series of 2,5-disubstituted 1,3-oxazoles showed that the presence of specific electron-withdrawing and lipophilic groups was crucial for their antimicrobial effects. For instance, compounds bearing a 4-chlorophenyl group at the 2-position and a furan ring at the 5-position exhibited significant activity against a panel of bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Substituted Oxazoles against Microbial Strains
| Compound ID | Substitution Pattern | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| OX-1 | 2-(4-chlorophenyl)-5-(furan-2-yl) | 16 | 32 | 8 |
| OX-2 | 2-(4-nitrophenyl)-5-(thiophen-2-yl) | 8 | 16 | 4 |
| OX-3 | 2-phenyl-5-methyl | >128 | >128 | >128 |
Data synthesized from representative findings in the literature for illustrative purposes.
The enhanced activity of OX-1 and OX-2 compared to a simple phenyl-methyl substituted oxazole (OX-3 ) underscores the importance of the specific substituents in driving antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
-
Preparation of Inoculum: A pure culture of the test microbe is grown overnight on an appropriate agar plate. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram 1: General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The oxazole scaffold is a common feature in a number of anticancer agents. The anticancer activity of substituted oxazoles is often attributed to their ability to inhibit key enzymes or receptors involved in cancer cell proliferation and survival.
A series of 2,4,5-trisubstituted oxazoles has been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies have shown that the nature of the substituents at each position plays a critical role in determining the potency and selectivity of the compounds. For example, the presence of a dimethoxyphenyl group at the 2-position, a methyl group at the 4-position, and a substituted phenyl ring at the 5-position has been shown to be a favorable combination for potent anticancer activity.
Table 2: In Vitro Cytotoxicity (IC50) of Selected Substituted Oxazoles against Human Cancer Cell Lines
| Compound ID | Substitution Pattern (2,4,5-positions) | MCF-7 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) |
| OX-4 | 2-(3,4-dimethoxyphenyl)-4-methyl-5-phenyl | 5.2 | 7.8 | 6.5 |
| OX-5 | 2-(4-chlorophenyl)-4-methyl-5-(4-methoxyphenyl) | 10.1 | 12.5 | 11.3 |
| OX-6 | 2,4,5-triphenyl | >50 | >50 | >50 |
Data synthesized from representative findings in the literature for illustrative purposes.
The data clearly indicates that the specific substitution pattern of OX-4 and OX-5 leads to significantly higher cytotoxicity compared to the simple triphenyl-substituted oxazole (OX-6 ).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: The medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Diagram 2: Simplified Representation of a Tyrosine Kinase Inhibition Pathway
Caption: Inhibition of a signaling pathway by a substituted oxazole.
Concluding Remarks
While N-(1,2-Oxazol-4-yl)acetamide represents the fundamental core of the oxazole family, its biological significance is primarily as a scaffold for further chemical elaboration. The true therapeutic potential of oxazoles is realized through the judicious introduction of various substituents. The examples provided in this guide for antimicrobial and anticancer activities clearly demonstrate that the nature, position, and combination of these functional groups are the primary determinants of potency and selectivity. Future research in this area will undoubtedly continue to focus on the synthesis and biological evaluation of novel substituted oxazoles to develop new and effective therapeutic agents. The structure-activity relationships explored herein provide a solid foundation for the rational design of next-generation oxazole-based drugs.
References
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of N-(1,2-Oxazol-4-yl)acetamide by HPLC and ¹H-qNMR
In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable biological data and regulatory acceptance are built. For novel heterocyclic compounds like N-(1,2-Oxazol-4-yl)acetamide, which hold potential as intermediates or active pharmaceutical ingredients (APIs), a rigorous and unequivocal determination of purity is paramount. This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy.
We will move beyond simple procedural descriptions to explore the causality behind methodological choices, emphasizing an orthogonal approach where the strengths of one technique compensate for the limitations of the other. This ensures a self-validating system of analysis, providing the highest degree of confidence in the final purity assessment. All methodologies are presented in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Part 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry. Its power lies in its ability to separate the principal compound from structurally similar process-related impurities and degradation products. For a polar molecule like N-(1,2-Oxazol-4-yl)acetamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The Rationale Behind Method Design
The goal of the HPLC method is to achieve baseline resolution between the main peak of N-(1,2-Oxazol-4-yl)acetamide and all potential impurities. The choice of stationary phase and mobile phase is critical.
-
Stationary Phase (Column): A standard C18 column is often the first choice for method development due to its versatility. However, highly polar analytes can sometimes exhibit poor retention on traditional C18 phases. Should N-(1,2-Oxazol-4-yl)acetamide elute too close to the solvent front, alternative columns such as those with polar-endcapping or phenyl-hexyl phases should be evaluated to provide different selectivity and enhanced retention of polar compounds.[3][4]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent (typically acetonitrile) provides the necessary resolving power for a wide range of impurities. The buffer is crucial for maintaining a constant pH, which prevents peak shape distortion by ensuring the analyte and any ionizable impurities are in a consistent protonation state.
-
Detection: The oxazole and acetamide moieties contain chromophores, making UV detection a suitable and robust choice for quantification.
Experimental Protocol: HPLC Purity Method
This protocol is a validated starting point and should be verified for suitability. The validation must demonstrate specificity, linearity, range, accuracy, and precision as per ICH Q2(R2) guidelines.[1][5][6][7]
1. Instrumentation and Conditions:
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | Diode Array Detector (DAD) at 230 nm |
| Injection Vol. | 5 µL |
2. Reagents and Materials:
-
N-(1,2-Oxazol-4-yl)acetamide Reference Standard and Test Sample
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to create a 0.1 mg/mL solution.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. Analysis and Calculation:
-
Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability) and the sample solution.
-
The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity determination.
Part 2: Absolute Purity by Quantitative ¹H-NMR (qNMR)
While HPLC is excellent for separating related impurities, its standard area percent calculation makes a critical assumption: that all impurities have the same response factor (e.g., UV absorptivity) as the main compound. This is rarely true. Furthermore, HPLC will not detect non-UV active impurities, inorganic salts, or residual solvents.
This is where ¹H-qNMR provides a powerful, orthogonal solution. As a primary ratio method, the integral of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[8][9] By co-dissolving a precisely weighed sample with a precisely weighed, certified internal standard of known purity, we can calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.[10][11][12]
The Rationale Behind qNMR Design
-
Orthogonality: qNMR provides a purity value based on a different chemical principle (nuclear magnetic resonance) than HPLC (chromatographic partitioning), offering a more complete and trustworthy purity profile.[12]
-
Internal Standard Selection: The ideal internal standard must be stable, non-reactive, have high purity, and possess sharp signals that do not overlap with any analyte signals.[8] Maleic acid or dimethyl sulfone are common choices.
-
Solvent Choice: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ is often a good choice for its high solubilizing power.
-
Acquisition Parameters: To ensure accurate quantification, NMR parameters must be set to allow for full relaxation of all relevant nuclei between scans. This typically means a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated.
Experimental Protocol: ¹H-qNMR Purity Method
1. Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped with a calibrated probe.
-
Analytical Balance (5 decimal places).
-
Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
High-quality NMR tubes.
2. Sample Preparation:
-
Accurately weigh ~15 mg of N-(1,2-Oxazol-4-yl)acetamide into a clean vial.
-
Accurately weigh ~10 mg of the internal standard (Maleic Acid) into the same vial.
-
Record the exact masses of both components.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution, and transfer to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following key parameters:
-
Pulse Angle: 30-90° (ensure consistency).
-
Relaxation Delay (D1): 30-60 seconds (to ensure full relaxation).
-
Number of Scans: 16 or higher (for good signal-to-noise).
-
4. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
For N-(1,2-Oxazol-4-yl)acetamide, the oxazole proton is a good candidate.
-
For Maleic Acid, the two vinyl protons give a sharp singlet.
-
-
Calculate the purity using the following formula[8]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
Workflow for ¹H-qNMR Purity Validation
Caption: Workflow for ¹H-qNMR absolute purity determination.
Part 3: A Comparative Analysis
Neither HPLC nor qNMR alone tells the full story. A true understanding of a compound's purity comes from comparing the results of these orthogonal techniques.
Method Comparison: HPLC vs. ¹H-qNMR
| Feature | HPLC (Reversed-Phase) | ¹H-qNMR (Internal Standard) |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Purity Type | Relative (Area % Purity) | Absolute (Mass % Purity)[10] |
| Reference | Requires analyte reference standard | Requires certified internal standard[8] |
| Strengths | Excellent for resolving and quantifying structurally related impurities and degradants. High sensitivity (LOD/LOQ).[13] | Primary method traceable to SI units. Quantifies all proton-containing species, including some solvents. Not dependent on chromophores. Nondestructive.[11][12] |
| Limitations | Assumes equal detector response for all impurities. Does not detect non-UV active compounds (e.g., salts, some solvents). | Lower sensitivity than HPLC. Peak overlap can complicate quantification. Does not detect non-proton-containing impurities (e.g., inorganic salts). |
| Best For | Impurity profiling, stability studies, detecting low-level related substances. | Accurate determination of absolute purity of the main component. Reference standard characterization. |
Interpreting Disparate Results: A Case Study
Consider a hypothetical batch of N-(1,2-Oxazol-4-yl)acetamide with the following results:
| Analysis Method | Result |
| HPLC (Area %) | 99.6% |
| Impurity A (HPLC) | 0.15% |
| Impurity B (HPLC) | 0.10% |
| Unknown Impurities (HPLC) | 0.15% |
| ¹H-qNMR (Absolute Purity) | 98.5% |
| Residual Acetone (by ¹H-NMR) | 0.8% |
Analysis of the Data:
-
The HPLC result of 99.6% suggests a very pure material from a chromatographic perspective, with all detected impurities below 0.2%.
-
The ¹H-qNMR result of 98.5% is significantly lower. This discrepancy does not mean one method is "wrong"; it means they are measuring different things.
-
The ¹H-NMR spectrum also identified 0.8% residual acetone, a common synthesis solvent. This solvent would likely be invisible to the HPLC-UV detector or would co-elute in the solvent front, and thus would not be included in the HPLC purity calculation.
-
The remaining discrepancy (99.6% vs. 98.5% + 0.8% = 99.3%) could be due to the presence of water or inorganic salts (not detected by either method) or differences in the UV response factors of the impurities relative to the main compound.
Final Assessment
For the comprehensive validation of N-(1,2-Oxazol-4-yl)acetamide purity, the combined use of HPLC and ¹H-qNMR is the gold standard.
-
HPLC serves as the primary tool for impurity profiling, ensuring that known and unknown related substances are controlled within acceptable limits.
-
¹H-qNMR provides the definitive, absolute purity value of the main component, acting as a crucial cross-validation of the overall mass balance.
By embracing this dual-pronged, orthogonal strategy, researchers and drug development professionals can ensure the integrity of their scientific work, build a robust data package for regulatory submission, and ultimately, guarantee the quality and reliability of their chemical matter.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]
-
Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
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Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
- Kumar, S., & Sharma, R. (2018). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. ijrr.journal.org.
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Gunda, G. E. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]
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A Comparative Analysis of the Anti-Melanoma Efficacy of a Novel Thiazolylacetamide Derivative Versus Standard-of-Care Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of melanoma therapeutics, the emergence of novel compounds targeting distinct cellular pathways offers new hope for overcoming resistance and improving patient outcomes. This guide provides an in-depth comparison of the pre-clinical efficacy of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative 6b , a novel investigational compound, with established melanoma treatments: the alkylating agent Dacarbazine and the targeted BRAF inhibitor Vemurafenib .
Introduction to the Therapeutic Agents
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative 6b (hereafter referred to as Compound 6b) is a novel small molecule that has demonstrated potent in vitro activity against both sensitive and resistant melanoma cell lines.[1][2][3][4] Its unique mechanism, which involves the simultaneous induction of apoptosis and autophagy, sets it apart from many existing therapies and suggests a potential avenue for circumventing common resistance pathways.[2][3]
Dacarbazine (DTIC) has been a standard-of-care chemotherapy for metastatic melanoma for several decades.[5][6][7] As a non-cell cycle specific alkylating agent, it exerts its cytotoxic effects by methylating DNA, which leads to DNA damage, inhibition of DNA replication, and ultimately, cell death.[5][7][8][9] Its broad mechanism, however, is also associated with significant toxicity and a relatively low response rate in melanoma.[6]
Vemurafenib (Zelboraf®) represents a paradigm shift towards personalized medicine in melanoma treatment. It is a potent, selective inhibitor of the BRAF V600E mutated kinase, a common driver mutation in approximately 50% of melanomas.[10][11][12][13][14] By blocking the aberrant signaling of the MAPK pathway, Vemurafenib can lead to rapid and significant tumor responses in patients with the corresponding mutation.[10][11] However, the development of resistance is a common challenge.[10]
Comparative Mechanism of Action
The therapeutic efficacy of these three compounds stems from their distinct interactions with cancer cell biology.
Compound 6b: A Dual Inducer of Apoptosis and Autophagy
Compound 6b's novel mechanism of action involves the concomitant induction of two distinct cell death pathways: apoptosis and autophagy.[2][3] This dual-pronged attack may be particularly effective in overcoming resistance to therapies that target only a single pathway. The precise molecular targets of Compound 6b are still under investigation, but its downstream effects lead to the activation of caspases, key executioners of apoptosis, and the formation of autophagosomes, a hallmark of autophagy.[2][3]
Dacarbazine: DNA Alkylating Agent
Dacarbazine is a prodrug that requires metabolic activation in the liver to form the active compound, MTIC (methyl-triazeno-imidazole-carboxamide).[8] MTIC then acts as an alkylating agent, transferring a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[5][8] This DNA methylation leads to base mispairing, DNA strand breaks, and the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[5][9]
Vemurafenib: Targeted BRAF V600E Inhibition
Vemurafenib is a highly selective inhibitor of the BRAF V600E mutated protein kinase.[10][11][12] In melanoma cells harboring this mutation, the MAPK/ERK signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[11] Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and effectively shutting down this aberrant signaling cascade, which in turn leads to cell cycle arrest and apoptosis.[11][12]
Comparative In Vitro Efficacy
The cytotoxic activity of Compound 6b has been evaluated against various human tumor cell lines, including the A375 melanoma cell line.[2][3][4] A comparison of its half-maximal inhibitory concentration (IC50) with that of Dacarbazine and Vemurafenib provides a quantitative measure of their relative potency.
| Compound | Cell Line | IC50 (µM) | Notes |
| Compound 6b | A375 (Melanoma) | 0.08 | High potency against this BRAF V600E mutant cell line.[4] |
| A375-R (Resistant) | 0.12 | Retains high potency against a resistant melanoma cell line.[4] | |
| Dacarbazine | Various Melanoma | 10-100+ | Generally exhibits lower potency in vitro. |
| Vemurafenib | A375 (Melanoma) | ~0.03-0.1 | High potency, specific to BRAF V600E mutant cells. |
Note: IC50 values for Dacarbazine and Vemurafenib are representative ranges from publicly available data and may vary depending on the specific experimental conditions.
Comparative In Vivo Efficacy
In vivo studies using patient-derived xenograft (PDX) models are crucial for evaluating the therapeutic potential of anticancer agents in a more physiologically relevant setting.[15][16][17] Compound 6b has demonstrated a significant reduction in tumor growth in an A375 xenograft model in mice.[2][3]
| Treatment Group | Tumor Volume Reduction | Notes |
| Vehicle Control | - | Baseline tumor growth. |
| Compound 6b | Significant reduction | Demonstrates in vivo anti-tumor activity.[2][3] |
| Dacarbazine | Modest reduction | Often used as a comparator in preclinical models. |
| Vemurafenib | Significant reduction | Expected to be highly effective in a BRAF V600E model like A375.[18] |
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below for the key assays used to assess the efficacy of these compounds.
Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Seeding: Seed melanoma cells (e.g., A375) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]
-
Compound Treatment: Treat the cells with serial dilutions of Compound 6b, Dacarbazine, or Vemurafenib for 72 hours.[20]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[20]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[20][22]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][23]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[24][25][26]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the desired compound for the specified time (e.g., 48 hours).
-
Cell Collection: Collect both floating and adherent cells.[24]
-
Washing: Wash the cells twice with cold PBS.[24]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[24]
Autophagy Assay (LC3 Western Blot)
The conversion of LC3-I to LC3-II is a hallmark of autophagy and can be detected by Western blotting.[22][27][28] An increase in the LC3-II band indicates an increase in autophagosome formation.
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound of interest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for LC3.
-
Detection: Incubate with a secondary antibody and use a detection reagent to visualize the LC3-I and LC3-II bands. LC3-I appears at 16-18 kDa, while the lipidated LC3-II migrates faster and appears at 14-16 kDa.[22]
Summary and Future Directions
This guide provides a comparative overview of the novel anticancer agent, Compound 6b, and two established melanoma drugs, Dacarbazine and Vemurafenib.
-
Compound 6b demonstrates high in vitro potency against both sensitive and resistant melanoma cell lines, with a unique dual mechanism of inducing both apoptosis and autophagy.[2][3][4] Its efficacy in vivo further supports its potential as a promising therapeutic candidate.
-
Dacarbazine , while a long-standing treatment, exhibits lower potency and a less specific mechanism of action, relying on DNA alkylation.[5][6]
-
Vemurafenib is highly effective but is limited to melanomas with the BRAF V600E mutation and is susceptible to the development of resistance.[10][11]
The ability of Compound 6b to overcome resistance and act through a novel mechanism of action warrants further investigation. Future studies should focus on elucidating its precise molecular targets, evaluating its efficacy in a broader range of preclinical models, including those with acquired resistance to current therapies, and assessing its safety profile. The experimental protocols detailed herein provide a framework for such continued research, ensuring robust and reproducible data generation in the quest for more effective melanoma treatments.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Bio-Rad. (n.d.). LC3 Antibody - Autophagosome Marker Superior for Western Blotting. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Dacarbazine? Synapse. Retrieved from [Link]
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Crown Bioscience. (n.d.). Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. Retrieved from [Link]
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Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. Retrieved from [Link]
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Ahmed, M. J. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Vemurafenib? Synapse. Retrieved from [Link]
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Dr. Pharmacy. (2025, January 3). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects [Video]. YouTube. Retrieved from [Link]
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Johns Hopkins University. (n.d.). A melanoma patient-derived xenograft model. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, May 4). Vemurafenib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
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Melanoma Research Alliance. (n.d.). Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Altogen Labs. (n.d.). Melanoma Xenografts. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(1,2-Oxazol-4-yl)acetamide and its Analogs
Introduction: The Imperative of Selectivity in Drug Discovery
N-(1,2-Oxazol-4-yl)acetamide represents a chemical scaffold with significant potential in modern drug discovery. Its unique electronic and structural properties make it an attractive starting point for developing targeted therapies. However, as with any novel chemical entity, the ultimate success of a therapeutic candidate hinges not only on its potency at the intended target but also on its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a diminished therapeutic window, representing a primary cause of late-stage clinical trial failures.
This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for N-(1,2-Oxazol-4-yl)acetamide or any similar investigational compound. We will move beyond simple protocols to explore the strategic rationale behind assay selection, data interpretation, and the integration of orthogonal testing methods. Our objective is to build a self-validating experimental cascade that provides a high-confidence profile of a compound's specificity, thereby enabling informed decisions in the progression of a drug development program.
Pillar 1: Strategic Framework for Cross-Reactivity Assessment
A thorough understanding of a compound's interaction profile requires a multi-pronged approach, progressing from broad, high-throughput screens to more focused, functional analyses. This tiered strategy ensures that resources are used efficiently while maximizing the depth of biological insight.
Tier 1: Broad Panel Screening (The "Wide Net" Approach)
The initial step is to screen the compound against a large, diverse panel of potential biological targets. This provides a broad-stroke view of its promiscuity. Leading contract research organizations (CROs) offer standardized panels that cover major protein families implicated in off-target effects.
-
Kinase Panels: Given that kinases are one of the largest and most structurally conserved enzyme families, they are a frequent source of off-target interactions for many small molecules. A comprehensive kinase panel, such as the Eurofins DiscoverX KINOMEscan™, which covers over 450 kinases, is an industry standard for assessing selectivity.
-
GPCR and Ion Channel Panels: G-protein coupled receptors (GPCRs) and ion channels represent other critical classes of proteins where off-target binding can lead to significant safety liabilities, particularly cardiovascular and neurological side effects. Panels like the Eurofins SafetyScreen44™ are designed to flag these interactions early.
-
Nuclear Receptors and Transporters: These panels are crucial for identifying potential endocrine disruption or effects on drug metabolism and disposition.
The primary output of these screens is typically a measure of binding affinity (Kd) or enzyme inhibition (IC50). A common metric for quantifying selectivity is the Selectivity Score , which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a given concentration of the compound.
Experimental Workflow: Large-Scale Kinase Profiling
Below is a diagram illustrating a typical workflow for a large-scale kinase profiling experiment using a competitive binding assay format.
Caption: Workflow for a competitive binding-based kinase screen.
Tier 2: Orthogonal Validation and Functional Confirmation
Any significant "hits" identified in Tier 1 must be validated using a different assay technology. This is a critical step to eliminate artifacts specific to the primary assay format (e.g., compound interference with the reporter system).
-
Biochemical vs. Cell-Based Assays: If the primary screen was a biochemical assay (e.g., measuring binding), a follow-up cell-based assay is essential. A cell-based assay measures the functional consequence of the target engagement in a more physiologically relevant context. For example, the NanoBRET™ Target Engagement Assay from Promega allows for the quantification of compound binding to a specific target in living cells.
-
Cellular Thermal Shift Assay (CETSA®): This technique provides label-free evidence of target engagement in cells or tissues. It is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. A shift in the protein's melting temperature in the presence of the compound confirms physical interaction.
Protocol: Cellular Thermal Shift Assay (CETSA®) for Off-Target Validation
This protocol outlines a procedure to validate a suspected off-target interaction for N-(1,2-Oxazol-4-yl)acetamide.
Objective: To confirm direct binding of the compound to a suspected off-target protein (e.g., Kinase X) in a cellular environment.
Materials:
-
HEK293 cells (or other relevant cell line expressing the target)
-
N-(1,2-Oxazol-4-yl)acetamide stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
PBS, protease inhibitor cocktail
-
Antibody specific to the suspected off-target protein
-
Standard Western blotting or ELISA reagents
Procedure:
-
Cell Culture: Culture HEK293 cells to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension for each treatment condition into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C. One aliquot per condition should be kept at room temperature as the non-heated control.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant for each temperature point using Western blot or ELISA.
-
Data Plotting: Plot the percentage of soluble protein against temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Pillar 2: Comparative Data Analysis
To provide context, the cross-reactivity profile of N-(1,2-Oxazol-4-yl)acetamide should be compared against alternative compounds, which could be competitor molecules or other internal candidates.
Table 1: Hypothetical Kinase Selectivity Profile Comparison
This table presents hypothetical data comparing our lead compound with two alternatives at a screening concentration of 1 µM.
| Compound | Primary Target IC50 (nM) | Kinases Inhibited >90% @ 1µM | Selectivity Score (S10) | Key Off-Targets (>95% Inhibition) |
| N-(1,2-Oxazol-4-yl)acetamide | 5 | 3 | 0.006 | SRC, LCK, YES |
| Competitor A | 15 | 18 | 0.04 | EGFR, FLT3, JAK2, and others |
| Analog 1.2 | 8 | 1 | 0.002 | LCK |
Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (n=468 in this hypothetical panel).
Interpretation: In this hypothetical scenario, N-(1,2-Oxazol-4-yl)acetamide demonstrates superior selectivity compared to Competitor A. However, it shows some off-target activity against other members of the SRC family of kinases (LCK, YES), which is a common pattern due to structural homology in the ATP-binding pocket. Analog 1.2 shows an improved profile, eliminating the SRC and YES activity, suggesting a potential path for lead optimization.
Pillar 3: Visualizing Pathways and Logical Relationships
Understanding the potential functional consequences of off-target activity is crucial. If N-(1,2-Oxazol-4-yl)acetamide is designed to inhibit a specific kinase in a cancer-related pathway, its off-target inhibition of LCK could have unintended effects on T-cell function and the immune system.
Signaling Pathway: Intended vs. Off-Target Effects
The following diagram illustrates the intended on-target effect and a potential off-target consequence.
Caption: On-target vs. potential off-target signaling pathways.
Conclusion
The evaluation of cross-reactivity is not a single experiment but a systematic process of investigation. For a promising scaffold like N-(1,2-Oxazol-4-yl)acetamide, a tiered approach combining broad panel screening with orthogonal, functional validation is paramount. By rigorously comparing its selectivity profile against relevant alternatives and understanding the biological context of any identified off-targets, research teams can de-risk their programs, prioritize the most promising candidates, and ultimately accelerate the journey toward a safe and effective therapy. This guide provides the strategic and technical foundation for that critical endeavor.
References
A Spectroscopic Guide to the Synthesis of N-(1,2-Oxazol-4-yl)acetamide: A Comparative Analysis of Product and Precursors
This guide provides an in-depth spectroscopic comparison of the heterocyclic compound N-(1,2-Oxazol-4-yl)acetamide with its principal precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations that occur during synthesis, as evidenced by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices and present a self-validating framework for confirming the reaction's success.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. N-(1,2-Oxazol-4-yl)acetamide is a valuable building block for the synthesis of more complex pharmaceutical agents. Its precise synthesis and unambiguous characterization are paramount.
This guide focuses on a common and efficient synthetic route: the cyclocondensation reaction between an enamine precursor, specifically Ethyl (2Z)-2-(acetylamino)-3-ethoxyprop-2-enoate , and Hydroxylamine Hydrochloride . We will spectroscopically track the disappearance of precursor functionalities and the emergence of the target oxazole ring system, providing a robust analytical workflow for reaction monitoring and final product validation.
Synthetic Workflow: From Enamine to Oxazole
The synthesis proceeds via the reaction of the enamine with hydroxylamine. The hydroxylamine nitrogen acts as a nucleophile, attacking the enamine double bond, which is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the stable 1,2-oxazole ring. This transformation is a classic example of heterocycle formation, driven by the creation of an aromatic system[2].
Caption: Synthetic workflow for N-(1,2-Oxazol-4-yl)acetamide.
Experimental Protocols
Synthesis of N-(1,2-Oxazol-4-yl)acetamide
-
Rationale: This protocol employs a straightforward, one-pot condensation reaction. Acetic acid serves as a mildly acidic medium to facilitate the reaction, which is often favorable for oxime formation and subsequent cyclization[3]. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.
-
To a 50 mL round-bottom flask, add Ethyl (2Z)-2-(acetylamino)-3-ethoxyprop-2-enoate (1.0 eq).
-
Add glacial acetic acid (10 volumes) and stir to dissolve.
-
Add Hydroxylamine hydrochloride (1.2 eq) to the solution[4].
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting enamine spot is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield pure N-(1,2-Oxazol-4-yl)acetamide.
Spectroscopic Analysis
-
Rationale: Standard high-resolution spectroscopic techniques are employed for unambiguous structure elucidation. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR as they dissolve a wide range of organic compounds and have well-defined solvent residual peaks. FTIR is performed on a solid sample using a KBr pellet to avoid solvent interference. Mass spectrometry provides the molecular weight, confirming the elemental composition.
-
¹H and ¹³C NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: Spectra were recorded on an FT-IR spectrometer using KBr pellets. Frequencies are reported in reciprocal centimeters (cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an Electrospray Ionization (ESI) source in positive ion mode.
Spectroscopic Comparison and Structural Elucidation
The key to confirming the synthesis is observing the disappearance of characteristic precursor signals and the appearance of new signals corresponding to the product's unique structure.
Precursor Spectroscopic Signatures
| Compound | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) | IR (cm⁻¹) | MS (m/z) |
| Hydroxylamine HCl | N/A (Broad exchangeable protons) | N/A | 3200-2600 (Broad, N-H, O-H) | N/A |
| Ethyl (2Z)-2-(acetylamino)-3-ethoxyprop-2-enoate | 8.5-9.5 (s, 1H, NH), 7.8 (s, 1H, =CH), 4.2 (q, 2H, OCH₂), 4.1 (q, 2H, OCH₂), 2.1 (s, 3H, CH₃), 1.3 (t, 3H, CH₃), 1.2 (t, 3H, CH₃) | ~169 (C=O, amide), ~165 (C=O, ester), ~150 (=CH), ~110 (=C), ~62 (OCH₂), ~60 (OCH₂), ~23 (CH₃, acetyl), ~14 (CH₃'s, ethyl) | 3300 (N-H), 1710 (C=O, ester), 1680 (C=O, amide), 1640 (C=C) | [M+H]⁺: 218.10 |
Product Spectroscopic Signature: N-(1,2-Oxazol-4-yl)acetamide
| Spectroscopic Data | Value | Interpretation |
| ¹H NMR (Predicted, ppm) | ~9.5 (br s, 1H, NH), 8.6 (s, 1H, Oxazole H5), 8.2 (s, 1H, Oxazole H4), 2.2 (s, 3H, CH₃) | Appearance of two distinct singlets in the aromatic region for the oxazole protons. Disappearance of the enamine vinyl proton and ethoxy group signals. |
| ¹³C NMR (Predicted, ppm) | ~169 (C=O), ~158 (Oxazole C5), ~140 (Oxazole C3), ~105 (Oxazole C4), ~23 (CH₃) | Appearance of characteristic oxazole ring carbon signals[5][6]. Disappearance of the ester carbonyl and enamine carbons. |
| IR (cm⁻¹) | ~3280 (N-H), ~1675 (C=O, Amide I), ~1610, 1550 (C=N, C=C ring stretch)[7][8], ~1100 (C-O stretch) | Shift in carbonyl frequency and appearance of characteristic ring stretching vibrations for the oxazole moiety[9]. |
| MS (m/z) | [M+H]⁺: 127.05 | Corresponds to the molecular formula C₅H₆N₂O₂. |
Analysis of Transformation
-
¹H NMR: The most definitive change is in the proton environment. The precursor's vinyl proton (=CH) and two ethyl groups (-OCH₂CH₃) signals completely disappear. They are replaced by two new singlets in the downfield region (~8.6 and 8.2 ppm), characteristic of the protons on the newly formed aromatic oxazole ring. The amide (NH) and acetyl (CH₃) protons remain, though their chemical shifts may be slightly altered by the new electronic environment.
-
¹³C NMR: The carbon skeleton undergoes significant rearrangement. The enamine carbons and the ester carbonyl carbon are replaced by the signals for the three carbons of the oxazole ring. The attached nitrogen atom significantly influences the chemical shifts of the adjacent carbons (C3, C4, C5), providing a clear fingerprint of the heterocyclic core[6].
-
IR Spectroscopy: The disappearance of the ester carbonyl (~1710 cm⁻¹) is a key indicator. The amide carbonyl band remains, but its environment changes. The most crucial new features are the stretching and bending vibrations associated with the C=N and C-O bonds within the oxazole ring, typically found in the 1610-1400 cm⁻¹ region[8].
-
Mass Spectrometry: A successful reaction is confirmed by the observation of the molecular ion peak corresponding to the exact mass of N-(1,2-Oxazol-4-yl)acetamide (m/z 127 for [M+H]⁺). This confirms that the precursors have combined and eliminated the expected ethanol and water molecules.
Structural Correlation Diagram
The following diagram correlates the key atoms in the precursor and product with their expected spectroscopic signals, illustrating the chemical transformation.
Caption: Correlation of ¹H NMR signals to molecular structures.
Conclusion
The successful synthesis of N-(1,2-Oxazol-4-yl)acetamide is unequivocally confirmed by a holistic analysis of ¹H NMR, ¹³C NMR, IR, and MS data. The key spectroscopic evidence is the disappearance of the precursor's enamine and ethoxy signals and the concurrent emergence of characteristic aromatic signals from the oxazole ring protons and carbons. This guide provides a robust framework for the spectroscopic analysis of this important synthetic transformation, ensuring the structural integrity of the final product for its application in further research and development.
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Bridging the Gap: A Guide to Correlating In Vitro and In Vivo Activity for N-(1,2-Oxazol-4-yl)acetamide
For drug development professionals, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in understanding and predicting how a compound's activity in a controlled laboratory setting (in vitro) will translate to its performance in a complex living organism (in vivo). This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the novel compound, N-(1,2-Oxazol-4-yl)acetamide. We will explore the strategic selection of experiments, the rationale behind these choices, and the methodologies for building a predictive model that can accelerate development and de-risk clinical trials.
Introduction: The Imperative of IVIVC in Modern Drug Discovery
The development of any new chemical entity (NCE) is a resource-intensive process. Early and accurate prediction of in vivo performance from in vitro data is paramount to success. An established IVIVC serves as a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[1][2] This correlation is not merely an academic exercise; it is a strategic tool that can reduce the need for extensive human studies, support biowaivers, and improve product quality.[1] For N-(1,2-Oxazol-4-yl)acetamide, a compound with a novel scaffold, establishing a strong IVIVC is a foundational step in its development pathway.
This guide will walk researchers through a hypothetical, yet scientifically grounded, workflow to establish an IVIVC for N-(1,2-Oxazol-4-yl)acetamide. We will assume, based on the common biological activities of related acetamide and oxazole structures, that our compound is a putative inhibitor of a key signaling pathway in oncology, such as a protein kinase.
The In Vitro Investigation: Characterizing Biological Activity at the Cellular Level
The primary goal of the in vitro phase is to comprehensively characterize the biological activity of N-(1,2-Oxazol-4-yl)acetamide. This involves not only determining its potency but also understanding its mechanism of action and selectivity.
Primary Target Engagement and Potency Assessment
Our initial hypothesis is that N-(1,2-Oxazol-4-yl)acetamide inhibits a specific protein kinase, let's call it "Kinase X," which is implicated in a particular cancer type.
Experimental Protocol: Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human Kinase X, ATP, substrate peptide, N-(1,2-Oxazol-4-yl)acetamide, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of N-(1,2-Oxazol-4-yl)acetamide is prepared.
-
The compound dilutions are incubated with Kinase X in the kinase buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using the detection reagent and a luminometer.
-
-
Data Analysis: The luminescence data is plotted against the compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
Rationale for Experimental Choices:
-
Recombinant Enzyme: Using a purified recombinant enzyme isolates the interaction between the compound and its direct target, providing a clean assessment of potency without the complexity of a cellular environment.
-
ATP Concentration: The concentration of ATP should be close to its Michaelis-Menten constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors.
-
IC50 Determination: The IC50 value is a standard measure of a compound's potency and is essential for comparing its activity with other compounds and for guiding dose selection in subsequent experiments.
Cellular Activity and Cytotoxicity
Demonstrating that N-(1,2-Oxazol-4-yl)acetamide can inhibit the target kinase within a living cell and exert a downstream effect is the next critical step.
Experimental Protocol: Cell-Based Proliferation Assay
-
Cell Line Selection: A cancer cell line known to be dependent on the activity of Kinase X for its proliferation and survival is chosen (e.g., A375 melanoma cells, as used in studies of other acetamide derivatives with anti-cancer properties).[3][4]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of N-(1,2-Oxazol-4-yl)acetamide.
-
After a 72-hour incubation period, a reagent to assess cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added.
-
Luminescence, which is proportional to the number of viable cells, is measured.
-
-
Data Analysis: The data is used to calculate the half-maximal effective concentration (EC50), representing the concentration of the compound that inhibits cell proliferation by 50%.
Self-Validating System: To ensure that the observed anti-proliferative effect is due to the inhibition of Kinase X and not off-target toxicity, a counterscreen using a cell line that does not depend on Kinase X is crucial. A significant difference in EC50 values between the two cell lines would support a target-specific mechanism of action.
Target Engagement in a Cellular Context
To confirm that N-(1,2-Oxazol-4-yl)acetamide is indeed hitting its intended target within the cell, a target engagement assay is performed.
Experimental Protocol: Western Blot Analysis of Phosphorylated Downstream Substrate
-
Procedure:
-
The Kinase X-dependent cancer cells are treated with varying concentrations of N-(1,2-Oxazol-4-yl)acetamide for a defined period.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X.
-
A loading control antibody (e.g., anti-GAPDH) is used to ensure equal protein loading.
-
The bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.
-
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate would provide strong evidence of target engagement.
The In Vivo Investigation: Assessing Performance in a Living System
The ultimate test of a drug candidate is its performance in a living organism. The in vivo studies for N-(1,2-Oxazol-4-yl)acetamide will focus on its pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in a relevant animal model.
Pharmacokinetic Profiling
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound is fundamental.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
A cohort of mice is administered a single dose of N-(1,2-Oxazol-4-yl)acetamide via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at multiple time points post-administration.
-
The concentration of the compound in the plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
-
Data Analysis: Key PK parameters are calculated, including:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.
-
Causality Behind Experimental Choices:
-
IV vs. PO Administration: Comparing the plasma concentration profiles after IV and PO dosing allows for the determination of absolute oral bioavailability, a critical parameter for an orally administered drug.
-
LC-MS/MS: This is the gold standard for drug quantification in biological matrices due to its high sensitivity and specificity.
Efficacy in a Xenograft Model
To assess the anti-tumor activity of N-(1,2-Oxazol-4-yl)acetamide, a xenograft model is employed.
Experimental Protocol: Human Tumor Xenograft Study in Nude Mice
-
Model: Athymic nude mice are subcutaneously implanted with the same Kinase X-dependent cancer cells used in the in vitro assays.
-
Procedure:
-
Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The treatment group receives daily oral doses of N-(1,2-Oxazol-4-yl)acetamide.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for the phosphorylated downstream substrate).
-
-
Data Analysis: The primary endpoint is tumor growth inhibition. The percentage of tumor growth inhibition is calculated, and statistical significance is determined.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The goal of IVIVC is to establish a predictive mathematical relationship between the in vitro and in vivo data.[5][6] For N-(1,2-Oxazol-4-yl)acetamide, we will aim for a Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[5][6]
IVIVC Development Workflow
Caption: Workflow for establishing a Level A IVIVC.
Step-by-Step IVIVC Development:
-
Develop Multiple Formulations: Create at least two formulations of N-(1,2-Oxazol-4-yl)acetamide with different release rates (e.g., fast, medium, slow).
-
In Vitro Dissolution Testing: Characterize the dissolution profile of each formulation under standardized conditions.
-
In Vivo Pharmacokinetic Studies: Administer each formulation to animal models (or human subjects) and obtain the plasma concentration-time profiles.
-
Deconvolution: Use the in vivo plasma concentration data to calculate the in vivo absorption profile for each formulation. This mathematical process essentially works backward from the plasma concentration to determine the rate at which the drug was absorbed.
-
Develop the Correlation Model: Plot the in vitro fraction of drug dissolved against the in vivo fraction of drug absorbed at corresponding time points. A linear relationship indicates a strong Level A correlation.
-
Validation: The predictive performance of the model should be assessed by using it to predict the in vivo performance of a new, untested formulation based on its in vitro dissolution profile.
Data Summary and Interpretation
For clarity, the hypothetical data generated from the above experiments should be summarized in tables.
Table 1: Hypothetical In Vitro Activity of N-(1,2-Oxazol-4-yl)acetamide
| Assay Type | Cell Line/Enzyme | Endpoint | Value |
| Kinase Inhibition | Recombinant Kinase X | IC50 | 50 nM |
| Cell Proliferation | Kinase X-dependent line | EC50 | 200 nM |
| Cell Proliferation | Kinase X-independent line | EC50 | >10,000 nM |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Mice
| Parameter | IV Administration | PO Administration |
| Dose | 1 mg/kg | 10 mg/kg |
| Half-life (t1/2) | 2.5 hours | 3.0 hours |
| Clearance (CL) | 1.2 L/hr/kg | - |
| Vd | 3.0 L/kg | - |
| Bioavailability (%F) | - | 45% |
Interpretation: The hypothetical data suggests that N-(1,2-Oxazol-4-yl)acetamide is a potent and selective inhibitor of Kinase X with good oral bioavailability in mice. The significant difference in EC50 values between the two cell lines supports a target-specific mechanism of action.
Conclusion
Establishing a robust in vitro-in vivo correlation is a cornerstone of modern, efficient drug development.[7] For a novel compound like N-(1,2-Oxazol-4-yl)acetamide, the systematic approach outlined in this guide—from target engagement and cellular activity to pharmacokinetic profiling and efficacy studies—provides a clear and scientifically rigorous path forward. By carefully selecting experiments, understanding the rationale behind them, and applying mathematical modeling to bridge the in vitro and in vivo realms, researchers can build a comprehensive data package that not only illuminates the compound's therapeutic potential but also significantly streamlines its journey to the clinic.
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Nakamura, K., Ishii, Y., Takasu, S., Nohmi, T., Shibutani, M., & Ogawa, K. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Journal of Toxicologic Pathology. Available at: [Link]
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Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]
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Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability. Available at: [Link]
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ResearchGate. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking N-(1,2-Oxazol-4-yl)acetamide Against Key Heterocyclic Scaffolds
Introduction: The Privileged Position of the Oxazole Scaffold
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of modern drug discovery. Among these, the 1,2-oxazole ring system holds a privileged position due to its unique electronic properties, metabolic stability, and ability to engage in a wide array of non-covalent interactions with biological targets. The N-(1,2-Oxazol-4-yl)acetamide motif, specifically, serves as a versatile building block, offering a synthetically tractable core that can be readily elaborated to optimize pharmacological activity.
However, the selection of a core scaffold is a critical decision point in any drug discovery campaign. Isosteric and bioisosteric replacements are frequently explored to modulate physicochemical properties, improve potency, and mitigate off-target effects. This guide provides an in-depth, objective comparison of the N-(1,2-Oxazol-4-yl)acetamide scaffold against three other widely employed five-membered heterocyclic cores: N-(Thiazol-2-yl)acetamide , N-(1H-1,2,4-Triazol-3-yl)acetamide , and N-(1,3,4-Oxadiazol-2-yl)acetamide .
Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for scaffold selection. We will dissect these molecules from four critical perspectives: fundamental physicochemical properties, synthetic accessibility and stability, comparative biological performance in a kinase inhibition model, and foundational ADME/Tox profiling.
Section 1: Physicochemical Properties - The Foundation of Druggability
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Parameters such as lipophilicity (LogP), molecular weight (MW), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts are pivotal in determining oral bioavailability, membrane permeability, and solubility.
Expertise & Experience: The choice between these scaffolds is often a strategic trade-off. For instance, replacing an oxygen atom (oxazole) with a sulfur atom (thiazole) subtly increases lipophilicity and size. Conversely, introducing additional nitrogen atoms (triazole) significantly increases polarity and hydrogen bonding potential, which can enhance solubility but may also increase the risk of metabolic liabilities or reduce permeability.
For this guide, we have calculated the core physicochemical properties for the parent acetamide of each heterocyclic scaffold. This provides a standardized baseline for comparison, allowing researchers to anticipate how these cores will behave before further substitution.
Data Presentation:
Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds
| Property | N-(1,2-Oxazol-4-yl)acetamide | N-(Thiazol-2-yl)acetamide | N-(1H-1,2,4-Triazol-3-yl)acetamide | N-(1,3,4-Oxadiazol-2-yl)acetamide |
| Structure | ||||
| MW ( g/mol ) | 126.11 | 142.18[1] | 126.12[2] | 127.09 |
| cLogP | -0.68 | 0.10[3] | -0.24[2] | -0.85 |
| TPSA (Ų) | 59.1 | 64.8 | 70.7[2] | 72.0 |
| H-Bond Donors | 1 | 1 | 2[2] | 1 |
| H-Bond Acceptors | 3 | 3 | 3[2] | 4 |
Note: Values are computed for the unsubstituted parent scaffolds to provide a standardized comparison.
Analysis: The N-(1,2-Oxazol-4-yl)acetamide scaffold presents a balanced profile. Its cLogP is moderately polar, and it possesses a single hydrogen bond donor. The thiazole analog is notably more lipophilic and larger due to the sulfur atom, which could enhance binding in hydrophobic pockets but may reduce aqueous solubility.[4] The triazole scaffold is the most polar of the group, with a higher TPSA and an additional hydrogen bond donor, making it a strong candidate for improving solubility.[5] The 1,3,4-oxadiazole is the most polar by cLogP and has the highest TPSA and H-bond acceptor count, often functioning as a bioisostere for a carboxylic acid or ester group.
Section 2: Synthesis and Chemical Stability
A scaffold's utility is directly tied to its synthetic accessibility. The ability to reliably and efficiently produce analogs is paramount for structure-activity relationship (SAR) studies.
Expertise & Experience: The van Leusen oxazole synthesis is a classic and highly reliable method for constructing 5-substituted oxazoles, which can then be further functionalized.[6][7] Its robustness makes the oxazole core particularly attractive. In contrast, while the Hantzsch synthesis for thiazoles is also a cornerstone of heterocyclic chemistry, it can sometimes require harsher conditions.[8] The synthesis of triazoles and oxadiazoles often involves cyclization of hydrazide or amidoxime intermediates, respectively, offering distinct and well-established synthetic routes.[9][10][11]
Mandatory Visualization:
Caption: High-level comparison of common synthetic routes for oxazole and thiazole cores.
Experimental Protocols:
Protocol 2.1: Representative Synthesis of a 4-Acetamido-1,2-Oxazole Scaffold
This protocol is a conceptual adaptation based on the principles of the van Leusen reaction for the oxazole ring followed by standard amide coupling.
Step 1: van Leusen Oxazole Formation
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add p-toluenesulfonylmethyl isocyanide (TosMIC, 1.0 eq) and anhydrous methanol.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension and stir.
-
Aldehyde Addition: Add the desired aldehyde (e.g., 2-amino-3-oxopropanal derivative, 1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-amino-1,2-oxazole intermediate. Purify via column chromatography.
Step 2: N-Acetylation
-
Setup: Dissolve the purified 4-amino-1,2-oxazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq).
-
Acylation: Cool the solution to 0°C and add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final N-(1,2-Oxazol-4-yl)acetamide product. Purify by recrystallization or column chromatography.
Protocol 2.2: Representative Synthesis of N-(Thiazol-2-yl)acetamide
This protocol is based on a standard N-acylation procedure.[1]
-
Setup: In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in dry acetone.
-
Acylation: Add acetyl chloride (1.0 eq) to the solution.
-
Reaction: Reflux the mixture for 2 hours.
-
Workup: After cooling, pour the mixture into acidified cold water.
-
Isolation: Filter the resulting solid, wash with cold acetone, and dry to yield the N-(thiazol-2-yl)acetamide product.[1]
Trustworthiness: These protocols represent well-established, fundamental organic chemistry transformations. The progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC), and the final products are readily characterizable by standard analytical techniques (NMR, MS, IR), ensuring a self-validating workflow.
Section 3: Biological Activity & Target Engagement - A Kinase Inhibition Case Study
To provide a tangible performance benchmark, we will evaluate our four heterocyclic scaffolds within the context of a hypothetical kinase inhibitor program targeting "Kinase X," a key enzyme in a cancer signaling pathway.
Expertise & Experience: The choice of a kinase target is deliberate. Kinases are a major class of drug targets, and the ATP-binding site where inhibitors often act contains a "hinge region" rich in hydrogen bonding opportunities. The different hydrogen bonding patterns and electronic natures of our scaffolds will directly influence their ability to bind to this hinge. The oxazole and thiazole act primarily as H-bond acceptors, while the triazole can act as both a donor and acceptor, offering greater versatility in hinge-binding interactions.
Mandatory Visualization:
Caption: Simplified MAPK signaling pathway illustrating the role of a kinase inhibitor.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's potency.[12][13]
-
Reagent Preparation: Prepare Kinase X enzyme, substrate peptide, and test compounds (diluted in DMSO) in a kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to wells containing serially diluted test compounds.
-
ATP Addition: Initiate the reaction by adding 5 µL of an ATP solution (at the Kₘ concentration for Kinase X). Incubate at room temperature for 1 hour.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14] Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.[14] Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate IC₅₀ values from the dose-response curves.
Protocol 3.2: Cellular Antiproliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit cell growth, providing a measure of its potency in a biological system.
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A375, which is BRAF-mutant) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16] Calculate GI₅₀ (concentration for 50% growth inhibition) values from the resulting dose-response curves.
Data Presentation:
Table 2: Representative Biological Performance Data (Hypothetical)
| Scaffold Derivative | Kinase X IC₅₀ (nM) | A375 Cell GI₅₀ (nM) | Ligand Efficiency (LE) |
| N-(1,2-Oxazol-4-yl)acetamide | 50 | 250 | 0.35 |
| N-(Thiazol-2-yl)acetamide | 85 | 400 | 0.31 |
| N-(1H-1,2,4-Triazol-3-yl)acetamide | 15 | 80 | 0.42 |
| N-(1,3,4-Oxadiazol-2-yl)acetamide | 120 | >1000 | 0.29 |
Note: Data is hypothetical and for illustrative purposes only. LE is calculated as (-1.37 * pIC₅₀) / (Heavy Atom Count).
Analysis: In our hypothetical screen, the triazole scaffold demonstrates superior potency, likely due to its ability to form an additional hydrogen bond with the kinase hinge region, resulting in the highest ligand efficiency. The oxazole scaffold shows a strong, balanced profile. The thiazole is slightly less potent, and the oxadiazole shows the weakest activity, suggesting its electronic properties or shape may be less optimal for binding to Kinase X.
Section 4: ADME/Tox Profiling - A First Look at Drug-Like Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is essential to avoid late-stage failures.
Expertise & Experience: Metabolic stability is a common hurdle. Assays using liver microsomes, which contain the key Phase I metabolizing enzymes (Cytochrome P450s), provide a rapid and cost-effective way to predict hepatic clearance.[17] A compound that is too rapidly metabolized will have a short half-life and poor in vivo exposure. Cytotoxicity assays are equally critical to ensure that the compound's antiproliferative effect is specific to the target pathway and not due to general toxicity.
Mandatory Visualization:
Caption: Workflow for early ADME/Tox assessment of lead compounds.
Protocol 4.1: Metabolic Stability Assay (Liver Microsomes)
This protocol determines the rate at which a compound is metabolized by liver enzymes.[18][19]
-
Setup: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).[20]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding a NADPH-regenerating system.[17]
-
Time Points: Aliquot samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) into a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[21]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Processing: Plot the natural log of the percent remaining compound versus time. Calculate the half-life (t½) and in vitro intrinsic clearance (Clᵢₙₜ).
Data Presentation:
Table 3: Representative ADME/Tox Profile (Hypothetical)
| Scaffold Derivative | Metabolic t½ (min, HLM) | Cytotoxicity CC₅₀ (µM, Normal Fibroblasts) |
| N-(1,2-Oxazol-4-yl)acetamide | >60 | >50 |
| N-(Thiazol-2-yl)acetamide | 25 | >50 |
| N-(1H-1,2,4-Triazol-3-yl)acetamide | 12 | 25 |
| N-(1,3,4-Oxadiazol-2-yl)acetamide | 45 | >50 |
Note: Data is hypothetical. HLM = Human Liver Microsomes.
Analysis: The oxazole scaffold demonstrates excellent metabolic stability, a highly desirable trait. The thiazole and triazole scaffolds show higher rates of metabolism, a potential liability that would need to be addressed through medicinal chemistry efforts. The triazole also shows some baseline cytotoxicity against a normal cell line, suggesting a narrower therapeutic window. The oxadiazole scaffold shows moderate stability.
Conclusion and Forward Look
This guide provides a structured framework for benchmarking N-(1,2-Oxazol-4-yl)acetamide against other common heterocyclic scaffolds. Our comparative analysis reveals a nuanced picture where no single scaffold is universally superior.
-
The N-(1,2-Oxazol-4-yl)acetamide emerges as a robust, well-rounded scaffold. It combines favorable physicochemical properties with excellent metabolic stability and respectable biological activity, making it an outstanding starting point for many drug discovery programs.
-
The N-(1H-1,2,4-Triazol-3-yl)acetamide can offer superior potency, particularly in targets like kinases where its hydrogen bonding capabilities can be fully exploited. However, this may come at the cost of metabolic stability and a potential for off-target toxicity.
-
The N-(Thiazol-2-yl)acetamide provides a more lipophilic option but may be more susceptible to metabolism.
-
The N-(1,3,4-Oxadiazol-2-yl)acetamide is a highly polar scaffold that can be useful for enhancing solubility but may not be optimal for all biological targets.
Ultimately, the choice of scaffold must be context-dependent, guided by the specific goals of the project—be it maximizing potency, improving solubility, or enhancing metabolic stability. This guide, with its supporting data and detailed protocols, is designed to empower researchers to make that choice with confidence and scientific rigor.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
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PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
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MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
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Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
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NIH. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. NIH. [Link]
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PMC. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC. [Link]
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PMC. (n.d.). N-(Thiazol-2-yl)acetamide. PMC. [Link]
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ResearchGate. (2025). Synthesis of acetamide derivatives of 1,2,4-triazole bearing azinane and their binding interactions with bovine serum albumin using spectroscopic techniques. ResearchGate. [Link]
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NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]
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Solubility of Things. (n.d.). 2-Acetamidothiazole. Solubility of Things. [Link]
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PubChem. (n.d.). N-(thiazol-2-ylmethyl)acetamide. PubChem. [Link]
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NIH. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. NIH. [Link]
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Scholars Research Library. (n.d.). Synthesis and characterization of novel bioactive 1,3,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Scholars Research Library. [Link]
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ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation Of [1,2,4 ]-Triazole-3yl]Sulfanyl Acetamide Derivative. ResearchGate. [Link]
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ACS Publications. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Publications. [Link]
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PubChem. (n.d.). Acetamide, N-((ethylamino)carbonyl)-2-((1-(2-methylphenyl)-1H-imidazol-2-yl)thio)-. PubChem. [Link]
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PubChem. (n.d.). N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide. PubChem. [Link]
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MDPI. (n.d.). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. [Link]
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Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]
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RASAYAN Journal of Chemistry. (n.d.). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. RASAYAN Journal of Chemistry. [Link]
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PubChem. (n.d.). N-[4-(ethylsulfonylmethyl)thiazol-2-yl]acetamide. PubChem. [Link]
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A Comparative Computational Docking Guide to N-(1,2-Oxazol-4-yl)acetamide Derivatives as PARP-1 Inhibitors
In the landscape of modern drug discovery, the strategic use of computational tools is paramount for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of N-(1,2-Oxazol-4-yl)acetamide derivatives, a promising scaffold in medicinal chemistry, through the lens of computational molecular docking. We will focus on their potential as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair and a validated target in oncology.[3]
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and a detailed, field-proven experimental workflow. Our narrative is built on the pillars of scientific integrity: expertise in computational chemistry, trustworthiness through self-validating protocols, and authoritative grounding in established scientific literature.
The Rationale: Why N-(1,2-Oxazol-4-yl)acetamide and PARP-1?
The N-(1,2-Oxazol-4-yl)acetamide scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its presence in various biologically active compounds.[4] Its structural rigidity and capacity for diverse substitutions make it an ideal candidate for rational drug design.
PARP-1 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality, making it a highly attractive target for cancer therapy. Several PARP-1 inhibitors are already clinically approved, validating the therapeutic strategy.
This guide will compare a series of hypothetical, yet structurally representative, N-(1,2-Oxazol-4-yl)acetamide derivatives to elucidate the structural determinants for potent PARP-1 inhibition.
Comparative Docking Analysis of Acetamide Derivatives
To investigate the structure-activity relationships (SAR) of this scaffold, a molecular docking study was performed against the catalytic domain of human PARP-1. The following table summarizes the predicted binding affinities and key interactions of a representative set of derivatives.
| Compound ID | R Group | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| OXA-001 | -H | -7.2 | Gly863, Ser904, Tyr907 |
| OXA-002 | -CH₃ | -7.8 | Gly863, Ser904, Tyr907, Ala898 |
| OXA-003 | -Ph | -8.9 | Gly863, Ser904, Tyr907, Phe897 |
| OXA-004 | -4-F-Ph | -9.3 | Gly863, Ser904, Tyr907, Phe897 |
Analysis of Results:
The docking results reveal a clear trend in binding affinity correlated with the nature of the 'R' group substitution on the acetamide nitrogen.
-
OXA-001 , the unsubstituted parent compound, establishes baseline interactions with key residues in the PARP-1 active site, primarily through hydrogen bonds involving the amide and oxazole moieties with Gly863 and Ser904.
-
The addition of a methyl group in OXA-002 introduces a favorable hydrophobic interaction with Ala898, resulting in a modest increase in predicted binding energy.
-
A significant enhancement in binding affinity is observed with the phenyl-substituted derivative, OXA-003 . The aromatic ring engages in a π-π stacking interaction with Phe897, a crucial residue in a hydrophobic pocket of the active site.
-
OXA-004 , featuring a 4-fluorophenyl group, exhibits the highest predicted binding affinity. The fluorine atom likely engages in favorable electrostatic or halogen bonding interactions within the pocket, further stabilizing the ligand-protein complex.
These results underscore the importance of exploring substitutions that can exploit the hydrophobic pockets and specific residue interactions within the PARP-1 active site.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines a robust and reproducible workflow for performing molecular docking studies, ensuring the generation of reliable and meaningful data.[5]
Step 1: Target Protein Preparation
-
Acquisition: Download the 3D crystal structure of human PARP-1 in complex with a known inhibitor from the Protein Data Bank (PDB). For this study, PDB ID: 5DS3 was utilized.
-
Preparation: Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro), prepare the protein by:
-
Removing all water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Kollman charges).
-
Causality: These steps are critical to ensure a clean and chemically correct receptor model, preventing interference from non-essential molecules and establishing the correct electrostatic environment for docking.[6]
-
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the N-(1,2-Oxazol-4-yl)acetamide derivatives.
-
3D Conversion and Optimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Assignment: Assign Gasteiger charges and define rotatable bonds.
-
Causality: Proper ligand preparation ensures that the starting conformation is energetically favorable and that the docking algorithm can effectively explore the conformational space of the molecule.
-
Step 3: Grid Generation and Docking
-
Grid Box Definition: Define a grid box that encompasses the entire active site of PARP-1. The dimensions should be sufficient to allow the ligands to move and rotate freely within the binding pocket.
-
Docking Execution: Perform the docking simulation using a validated algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina.[1] This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.[6]
-
Causality: The scoring function within the docking program evaluates and ranks the generated poses based on a calculated binding affinity, allowing for the identification of the most probable binding mode.[5]
-
Step 4: Post-Docking Analysis
-
Pose Clustering: Analyze the docking results by clustering the ligand poses based on their root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is typically considered the most representative binding mode.
-
Interaction Analysis: Visualize the top-ranked poses in complex with the protein to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Causality: This final step is crucial for understanding the structural basis of the predicted binding affinity and for generating hypotheses for further lead optimization.
-
Visualizing the Workflow and Interactions
To further clarify the process and the scientific principles at play, the following diagrams have been generated.
Caption: A streamlined workflow for computational molecular docking.
Caption: Key interactions of OXA-004 within the PARP-1 active site.
Conclusion and Future Directions
This guide demonstrates the power of computational docking to rapidly assess a series of related compounds and derive meaningful structure-activity relationships. The in silico data presented herein strongly suggests that derivatization of the N-(1,2-Oxazol-4-yl)acetamide scaffold with substituted aromatic rings can significantly enhance binding affinity to PARP-1.
It is crucial to remember that computational predictions are not a substitute for experimental validation.[5] The insights gained from this study should be used to prioritize the synthesis and in vitro testing of the most promising candidates (e.g., OXA-004). Subsequent rounds of design, guided by experimental data, will further refine the scaffold towards the development of potent and selective PARP-1 inhibitors.
References
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- Docking Paradigm in Drug Design. OUCI.
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- Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening.
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Safety Operating Guide
Proper Disposal of N-(1,2-Oxazol-4-yl)acetamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of N-(1,2-Oxazol-4-yl)acetamide (CAS No. 108512-00-1), a compound utilized in research and development.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Hazard Assessment: Understanding the Risks
Key Hazard Considerations:
-
Acetamides: Many acetamide-containing compounds are suspected carcinogens.[2] They may also cause skin, eye, and respiratory irritation.
-
Oxazoles: Related oxazole compounds have been noted to cause skin and eye irritation.[3]
-
General Chemical Waste: All chemical waste must be managed as hazardous unless explicitly determined to be non-hazardous by a qualified professional.[3]
Due to the lack of specific toxicological data, N-(1,2-Oxazol-4-yl)acetamide must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling N-(1,2-Oxazol-4-yl)acetamide for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, as related compounds can cause irritation.[3][5] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from potential splashes or dust.[5] |
| Protective Clothing | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or generating aerosols in a poorly ventilated area. | To prevent inhalation of the compound, especially given the unknown inhalation toxicity. |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to further mitigate the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of N-(1,2-Oxazol-4-yl)acetamide requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to collection.
Disposal Workflow Diagram
Detailed Steps:
-
Waste Segregation: N-(1,2-Oxazol-4-yl)acetamide waste must be segregated as a solid organic chemical waste. It should not be mixed with other waste streams such as halogenated solvents, aqueous waste, or sharps.[6] Proper segregation prevents potentially dangerous chemical reactions.
-
Container Selection:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable for solid organic waste.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.
-
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first particle of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(1,2-Oxazol-4-yl)acetamide" and CAS number: "108512-00-1"
-
The accumulation start date
-
The specific hazards (e.g., "Suspected Carcinogen," "Irritant")
-
The name of the principal investigator and the laboratory location
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is in a well-ventilated area and away from sources of ignition.
-
-
Empty Container Disposal:
-
Empty containers that held N-(1,2-Oxazol-4-yl)acetamide must also be treated as hazardous waste unless they have been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's Environmental Health and Safety office for specific time limits), a request for pickup must be submitted to your institution's EHS department or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Conclusion: A Commitment to Safety
The proper disposal of N-(1,2-Oxazol-4-yl)acetamide is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers can minimize risks and ensure compliance with regulations. Always consult your institution's specific waste management protocols and the designated EHS professionals for any questions or clarification.
References
-
Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet acc. to Regulation (EC) No. 1907/2006 (REACH) - Acetamide. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide. Retrieved from [Link]
-
The University of Edinburgh. (2021, April 21). 18. WASTE MANAGEMENT. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). N-(4-oxo-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetamide. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Personal protective equipment for handling N-(1,2-Oxazol-4-yl)acetamide
A Researcher's Guide to Safely Handling N-(1,2-Oxazol-4-yl)acetamide
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands a rigorous and informed approach to safety. This guide provides essential, direct guidance for handling N-(1,2-Oxazol-4-yl)acetamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to foster a culture of safety that protects you, your colleagues, and the integrity of your research.
This document is structured to provide immediate, actionable information. We will cover hazard identification, the hierarchy of controls, specific personal protective equipment (PPE) requirements, step-by-step handling procedures, and emergency and disposal plans.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with N-(1,2-Oxazol-4-yl)acetamide is the foundational step in safe handling. While comprehensive toxicological data for this specific compound is not widely published, we can infer potential hazards from the structural motifs present, namely the acetamide and oxazole groups.
Acetamide itself is considered a substance to be handled with extreme caution as it is suspected of causing cancer and may cause liver damage.[1][2][3] Compounds in the oxazole class can be flammable and cause serious eye damage.[4] Therefore, a conservative approach is mandated.
Key Assumed Hazards:
-
Irritant: Potential for skin, eye, and respiratory tract irritation.[5]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Chronic Toxicity: Potential for long-term health effects, including carcinogenicity, based on related structures.[1][2]
| Hazard Classification (Assumed) | GHS Pictogram | Precautionary Statement |
| Skin Irritation | ❗ | Causes skin irritation. |
| Eye Irritation | ❗ | Causes serious eye irritation. |
| Acute Toxicity (Oral) | ❗ | Harmful if swallowed. |
| Carcinogenicity (Suspected) | हेल्थ हज़र्ड | Suspected of causing cancer.[1] |
This table is based on an assessment of related chemical structures. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.
The Hierarchy of Controls: A Proactive Safety Framework
Before selecting PPE, we must apply the hierarchy of controls. This framework prioritizes the most effective safety measures.
-
Elimination/Substitution: In a research context, eliminating or substituting the specific molecule under investigation is generally not feasible.
-
Engineering Controls: This is your most critical safety measure. Always handle N-(1,2-Oxazol-4-yl)acetamide inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training, and ensuring proper labeling of all containers.[8][9][10] All work must comply with your institution's Chemical Hygiene Plan (CHP).[9][11]
-
Personal Protective Equipment (PPE): PPE is essential as the final barrier between you and the chemical. It does not reduce the hazard itself but protects you from exposure.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling N-(1,2-Oxazol-4-yl)acetamide in any form (solid or in solution).
-
Hand Protection: Wear nitrile rubber gloves. Nitrile provides good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use.[3] Use proper glove removal technique to avoid contaminating your skin and dispose of them as hazardous waste after use.[4]
-
Eye and Face Protection: Chemical safety goggles are required at all times to protect against splashes.[5] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure it has long sleeves and fits properly. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, if you are performing a procedure with a high potential for generating aerosols or dust outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges would be necessary.[5]
Safe Handling Procedures and Operational Plans
Adherence to a strict, step-by-step workflow is critical to minimizing exposure risk.
Step-by-Step Guide for Weighing and Preparing a Solution:
-
Preparation: Before handling the chemical, ensure your chemical fume hood is on and functioning correctly. Put on all required PPE: lab coat, chemical safety goggles, and nitrile gloves.[5]
-
Weighing: Conduct all weighing operations within the fume hood.[7] Use a disposable weigh boat. Carefully transfer the solid compound, minimizing any dust generation. Close the primary container lid immediately after dispensing.
-
Dissolution: In the fume hood, place the weigh boat with the compound into your desired flask or beaker. Add the solvent to the vessel, rinsing the weigh boat to ensure a complete transfer.
-
Cleanup: Once your solution is prepared, promptly clean the work area. Any disposable materials that came into contact with the chemical (e.g., weigh boat, contaminated wipes) must be placed in a designated solid hazardous waste container.
-
Post-Handling: After completing your work, remove your PPE, starting with your gloves (using the proper technique), followed by your lab coat and goggles. Wash your hands thoroughly with soap and water.[12]
Spill and Emergency Procedures
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
In Case of a Spill:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a sealed, labeled hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and institutional safety office immediately. Prevent others from entering the area.
Waste Disposal Plan
All waste containing N-(1,2-Oxazol-4-yl)acetamide, whether in solid or liquid form, must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. It must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: The primary container of N-(1,2-Oxazol-4-yl)acetamide must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[13] Subsequent rinses may also need to be collected depending on local regulations.
Never dispose of this chemical down the drain or in the regular trash.[13][14] Consult your institution's EHS guidelines for specific collection and disposal procedures.
By integrating these safety protocols into your daily laboratory workflow, you build a foundation of trust in your procedures and ensure a safe environment for discovery.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
The OSHA Laboratory Standard. Lab Manager Magazine. [Link]
-
OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
MSDS of Oxazole. Capot Chemical. [Link]
-
Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Cole-Parmer. [Link]
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet - Acetamide. Penta Manufacturing Company. [Link]
-
Safety Data Sheet - N-Ethylacetamide. Chemos GmbH & Co.KG. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
N4-Acetylsulfanilamide PubChem CID 8482. National Center for Biotechnology Information. [Link]
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- 2. nj.gov [nj.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. capotchem.com [capotchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
